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  • Product: 6''-O-Acetylastragalin
  • CAS: 118169-27-0

Core Science & Biosynthesis

Foundational

Pharmacological Properties of 6''-O-Acetylastragalin In Vitro: A Technical Whitepaper

Executive Summary 6''-O-Acetylastragalin (also identified as Kaempferol 3-O-(6''-O-acetyl)glucoside or Kaempferol 7-O-beta-D-glucopyranoside; CAS: 118169-27-0 / 16290-07-6) is a highly bioactive flavonoid glycoside[1]. W...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

6''-O-Acetylastragalin (also identified as Kaempferol 3-O-(6''-O-acetyl)glucoside or Kaempferol 7-O-beta-D-glucopyranoside; CAS: 118169-27-0 / 16290-07-6) is a highly bioactive flavonoid glycoside[1]. While traditionally recognized for the antioxidant and anti-inflammatory properties inherent to kaempferol derivatives, recent in vitro and in silico profiling has unveiled a highly specialized pharmacological repertoire[2]. This whitepaper synthesizes the core technical mechanisms of 6''-O-acetylastragalin, focusing on its unique application as a myocardial supercoolant[3], its potent inhibition of viral proteases[4], and its role as a metabolic modulator in adipogenesis[5].

Cryobiology: Sub-Zero Non-Freezing Tissue Preservation

One of the most structurally unique applications of 6''-O-acetylastragalin is its function as a "supercoolant" in the cryopreservation of mammalian tissues[3]. Traditional cryopreservation is fundamentally limited by ice nucleation; the formation of extracellular and intracellular ice crystals physically shears lipid bilayers and induces severe osmotic shock.

6''-O-Acetylastragalin alters the thermodynamics of the aqueous phase within the tissue[6]. By integrating into the hydrogen-bonding network of water molecules, it depresses the freezing point and significantly delays the onset of spontaneous ice nucleation, allowing whole organs (such as the rat heart) to be preserved at sub-zero temperatures without undergoing a destructive solid-phase transition[3].

Experimental Protocol: Langendorff Perfusion for Myocardial Supercooling

Causality Note: The Langendorff retrograde perfusion model is strictly required here. By cannulating the aorta, the perfusate is forced backward into the coronary ostia, ensuring that the supercoolant is uniformly distributed across the entire myocardial capillary bed before temperature reduction. This prevents localized pockets of untreated water from acting as nucleation seeds.

  • Excision and Cannulation: Rapidly excise the rat heart and immediately arrest it in ice-cold cardioplegic solution to minimize ischemic injury. Cannulate the aorta on a Langendorff apparatus.

  • Supercoolant Perfusion: Perfuse the heart with a modified University of Wisconsin (UW) preservation solution supplemented with 6''-O-acetylastragalin (KF7G) at a constant hydrostatic pressure of 70–80 mmHg[3].

  • Thermal Transition: Gradually lower the ambient chamber temperature to a sub-zero target (e.g., -4°C). Monitor the epicardial surface with a thermal imaging camera to confirm the absence of exothermic spikes (which would indicate latent heat release from ice crystallization)[6].

  • Reperfusion and Viability Assessment: After the preservation window, rewarm the heart and reperfuse with oxygenated Krebs-Henseleit buffer. Assess viability by measuring left ventricular developed pressure (LVDP) and quantifying lactate dehydrogenase (LDH) release in the effluent as a biomarker of sarcolemmal integrity.

Antiviral Pharmacology: SARS-CoV-2 Mpro Inhibition

The SARS-CoV-2 Main Protease (Mpro, also known as 3CLpro) is a highly conserved cysteine protease essential for cleaving viral polyproteins into functional non-structural proteins. 6''-O-Acetylastragalin has emerged as a top-tier candidate for Mpro inhibition[7].

Advanced in silico screening utilizing Protein-Ligand Interaction Profiler (PLIP) and algebraic topology models (MathDL) demonstrated that 6''-O-acetylastragalin possesses superior binding affinity scores compared to many standard investigated ligands, achieving an average score ratio of 1.188[4]. The mechanism is heavily reliant on water-mediated interactions; the compound's glycosidic and acetyl moieties coordinate with structural water molecules within the active site to form a highly stable inhibitory complex, effectively blocking the catalytic Cys145 residue[8].

Mpro_Inhibition Compound 6''-O-acetylastragalin Mpro SARS-CoV-2 Mpro Compound->Mpro High Affinity Binding Cys145 Cys145 (Catalytic) Compound->Cys145 Blocks Active Site H2O Water-Mediated Interactions Compound->H2O PLIP Prediction Mpro->Cys145 Cleavage Polyprotein Cleavage Cys145->Cleavage Inhibited H2O->Cys145 Stabilizes Complex

Fig 1: Mechanism of SARS-CoV-2 Mpro inhibition by 6''-O-acetylastragalin via water-mediated bonds.

Metabolic Modulation: Anti-Adipogenesis in 3T3-L1 Cells

6''-O-Acetylastragalin, frequently identified via mass spectrometry in bioactive plant extracts (such as Hulless barley polyphenols), acts as a potent negative regulator of adipogenesis[5].

In the murine 3T3-L1 preadipocyte model, the compound inhibits cellular differentiation by arresting the cell cycle at the G0/G1 phase[9]. At the transcriptional level, it suppresses the cross-regulation of Peroxisome Proliferator-Activated Receptor gamma (PPARγ) and CCAAT/enhancer-binding protein alpha (C/EBPα)[5]. This primary blockade subsequently downregulates downstream lipogenic enzymes, including Fatty Acid Synthase (FAS), Fatty Acid-Binding Protein 4 (FABP4), and Adipose Triglyceride Lipase (ATGL), ultimately preventing lipid droplet accumulation[10].

Adipogenesis_Inhibition Astragalin 6''-O-acetylastragalin CellCycle G0/G1 Cell Cycle Astragalin->CellCycle Arrests PPARg PPAR-γ & C/EBP-α Astragalin->PPARg Downregulates Lipid Lipid Accumulation CellCycle->Lipid Inhibits Differentiation FAS FAS / FABP4 / ATGL PPARg->FAS Suppressed Transcription FAS->Lipid Reduced Lipogenesis

Fig 2: 6''-O-acetylastragalin inhibits 3T3-L1 adipogenesis via PPAR-γ suppression and G0/G1 arrest.

Experimental Protocol: 3T3-L1 Differentiation and Oil Red O Quantification

Causality Note: Formaldehyde is strictly utilized as the fixative in this protocol because it covalently cross-links cellular proteins, preserving the delicate architecture of the lipid droplets. Alcohol-based fixatives (like methanol) would inadvertently dissolve and wash away the neutral triglycerides before they could be stained. Isopropanol is later used to elute the dye because Oil Red O is highly soluble in it, allowing for precise spectrophotometric quantification.

  • Cell Seeding and Induction: Seed 3T3-L1 preadipocytes in multi-well plates. Upon reaching confluence, initiate differentiation using a standard hormonal cocktail (IBMX, Dexamethasone, and Insulin)[9].

  • Compound Treatment: Co-incubate the cells with varying concentrations of 6''-O-acetylastragalin during the differentiation window.

  • Fixation: Wash the mature adipocytes twice with PBS, then fix using a 10% formaldehyde phosphate solution at room temperature for 1 hour[9].

  • Staining: Wash the fixed cells and apply a 0.5% Oil Red O working solution for 1 hour to selectively stain neutral triglycerides[9].

  • Elution and Quantification: Wash away unbound dye with distilled water. Elute the retained Oil Red O from the lipid droplets using 100% isopropanol. Transfer the eluate to a microplate and measure the optical absorbance at 510 nm to quantify lipogenesis inhibition[9].

Quantitative Pharmacological Profile

The following table summarizes the key in vitro and in silico metrics associated with 6''-O-acetylastragalin's diverse mechanisms of action:

Pharmacological TargetExperimental ModelPrimary Mechanism of ActionKey Quantitative Metric
SARS-CoV-2 Mpro In silico (PLIP / MathDL)Active site blockade via water-mediated H-bondsAverage score ratio: 1.188 (Top Tier)
Myocardial Tissue In vitro Rat HeartSub-zero non-freezing supercoolingViability maintained at sub-zero temps
Adipogenesis 3T3-L1 PreadipocytesTranscriptional suppression of PPARγ / C/EBPαG0/G1 phase cell cycle arrest
Intracellular ROS 3T3-L1 / MacrophagesDirect free radical scavengingSignificant reduction in DCF fluorescence

References

  • ChemFaces - 6''-O-Acetylastragalin | CAS:118169-27-0 | Manufacturer.chemfaces.com.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHfxQ17EGGLlo3I-JUT7L7I8KWYbCWOYx0iOiTmhvFKMDNy5edrE2OKQbhjDrvABIDmnBOL25O_7iP0Si4bIQLQkFowliI787FjiiZ8ajwHyvPtJ6eq43NsfqBigay7dPSC45ZnKYEHruQGA4fj-TmBxnZ9efLVEU1mq5i74fg2]
  • Hulless barley polyphenol extract inhibits adipogenesis in 3T3-L1 cells and obesity related-enzymes.nih.gov.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFpGTGJDazEAeTMnV2ZTfU9PGkiUgNG9-JgYWf8wwJFpxGIl_eLPnB8gcGzszhQvNdVQW-zVTMTotsKkYv5JhRalgZUT74s31BdAoIN_P4gPiyewkBS9vpo_Jl4IFBtc4wR0SmekqaqgUtlaNE=]
  • (PDF) Bispecific repurposed medicines targeting the viral and immunological arms of COVID-19.researchgate.net.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEChXvd6vAlo7WQFOH9ipRX-zVjNyF-llVwupB-O_c80P02r_fbBiUw9sju9lRDFqwpEei_FSa3Ts7GJJ44paFf5_KIARB55pHlFCzo_EIbdJtUzR0UTMWF5DNsqwpGEKjFGqxlZJvLj0MNdeH7NqrDtb6lv-N9KpyYixtXx-uF3sHFmDZsoVFt-nViRJO1OrRZqmbfgAIa5JjhO783VjT2I5ouW-7Qr0Bu5BqF66NVeKNWelcMJxT1VAobuBA70VDwk3Fn7w==]
  • CAS 16290-07-6: KAEMPFEROL-7-O-GLUCOSIDE.cymitquimica.com.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHZNMOPvPqkFWf3TbyZClFcjo6VUI-V2TwLcMt6CDsiaOca6xhPJ3E999xYn5uSfltUGJewK7j0zf4jO7nTCbXy6yjzhcVOWKaqIGPvjQQUsAazavdMCpQ3dnIv0hvqPsr6MQ==]
  • Unveiling the molecular mechanism of SARS-CoV-2 main protease inhibition from 137 crystal structures using algebraic topology and deep learning.researchgate.net.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFv1x7465o492RLjNPZX1B-l4uDIlTUvQJLWkZdt8IesDcwvtGjezqy5up09OhOmB5KrHcea2sP-IVmJMiszj0CD2Cov_fa3ho1-u0J_qzNLmhc7uDyw2zC--bvEC2p2vzci9GD0Pb5dG45jGEVnJQVTpNW9mbZUHJ8Mj0vxxyTKZC39ZEaTZmZErwvdHRi-92lhen7UtD0qyn-FwDMYUcprhpokym1cjUB_AIS8kGRUAZ042s1Bq8lOnjPSKXqSlNt1HyfNCyprZmxutsvlNGIDG1Sqp8TAZQilPYLLmD-GOAWN-Kvt5uy9Cydi2OURJMxZszi99w4gUfeEtTq]

Sources

Exploratory

natural botanical sources of 6''-O-acetylastragalin

Isolation, Characterization, and Pharmacological Profiling of 6''-O-Acetylastragalin from Natural Botanical Sources Executive Summary 6''-O-acetylastragalin (Kaempferol 3-O-(6''-O-acetyl)glucoside) is a highly specialize...

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Author: BenchChem Technical Support Team. Date: April 2026

Isolation, Characterization, and Pharmacological Profiling of 6''-O-Acetylastragalin from Natural Botanical Sources

Executive Summary

6''-O-acetylastragalin (Kaempferol 3-O-(6''-O-acetyl)glucoside) is a highly specialized, naturally occurring acylated flavonol glycoside 1. Structurally defined by the empirical formula C23H22O12, it distinguishes itself from ubiquitous non-acylated flavonoids through the presence of an acetyl moiety at the 6''-position of the glucose ring 2. This specific acylation significantly alters its lipophilicity and target-binding kinetics, granting it unique pharmacological properties. In modern drug development, it is investigated as a potent anti-adipogenic agent 3, a robust antioxidant 4, and a novel supercoolant utilized for sub-zero, non-freezing organ preservation (e.g., rat heart transplantation) 5.

Botanical Phylogeny and Distribution

The biosynthesis of 6''-O-acetylastragalin requires specific acetyltransferase activity, restricting its presence to select phylogenetic clades. As an Application Scientist, I prioritize botanical sources that offer high-yield, reproducible extraction matrices. The compound has been successfully isolated and validated from the following primary sources:

Table 1: Primary Botanical Sources and Tissue Localization of 6''-O-Acetylastragalin

Botanical SourceTaxonomic FamilyTissue LocalizedPharmacological Context
Arnica chamissonisAsteraceaeWhole HerbAnti-inflammatory; primary reference standard source 6
Chiliadenus montanusAsteraceaeAerial PartsAntioxidant; anti-tumor progression 4
Hordeum vulgare L.PoaceaeGrain / PowderAnti-adipogenic; obesity-related enzyme inhibition 3
Phaseolus vulgaris L.FabaceaeSeed / FlourSecondary metabolite profiling in composite flours 7
Cyperus esculentusCyperaceaeDeveloping TubersTriacylglycerol (TAG) carbon anabolic differentiation 8

Mechanistic Pharmacology: The Anti-Adipogenic Pathway

Beyond its utility in cryopreservation, 6''-O-acetylastragalin demonstrates profound metabolic regulation. In 3T3-L1 preadipocytes, extracts rich in this compound arrest the cell cycle at the G0/G1 phase, effectively halting adipocyte differentiation [[3]](). The causality of this inhibition is rooted in the targeted downregulation of master lipogenic transcription factors: Peroxisome Proliferator-Activated Receptor γ (PPARγ) and CCAAT/enhancer-binding protein α (C/EBPα) 3. This upstream suppression subsequently starves downstream lipogenic enzymes—such as Fatty Acid Synthase (FAS) and Fatty Acid-Binding Protein 4 (FABP4)—of transcriptional activation, preventing intracellular lipid accumulation [[3]]().

Adipogenesis OAA 6''-O-acetylastragalin ROS Intracellular ROS OAA->ROS Scavenges TFs Transcription Factors PPARγ & C/EBPα OAA->TFs Downregulates ROS->TFs Activates Enzymes Lipogenic Enzymes FAS, FABP4, ATGL TFs->Enzymes Upregulates Lipid Lipid Accumulation (Adipogenesis) Enzymes->Lipid Induces

Fig 1. Pharmacological signaling pathway of 6''-O-acetylastragalin inhibiting adipogenesis.

Self-Validating Extraction & Isolation Methodologies

The extraction of acylated glycosides presents a distinct thermodynamic and chemical challenge: the ester bond of the 6''-O-acetyl group is highly susceptible to hydrolysis under alkaline, highly acidic, or high-temperature conditions. The following protocol is engineered as a self-validating system to maximize yield while preserving structural integrity.

Step-by-Step Isolation Methodology:

  • Cryogenic Milling & Lyophilization:

    • Action: Lyophilize the botanical biomass (e.g., Hordeum vulgare powder) and mill through a 60-mesh sieve 9.

    • Causality: Lyophilization removes water via sublimation, instantly halting endogenous esterase and glycosidase activity that would otherwise cleave the acetyl group. Milling to 60-mesh maximizes the surface-area-to-volume ratio, optimizing solvent penetration kinetics.

  • Acidified Solvent Partitioning:

    • Action: Suspend 1g of biomass in 10 mL of 80% methanol containing 0.1% formic acid (v/v) 9.

    • Causality: The 80% methanol provides the exact dielectric constant needed to solubilize amphiphilic flavonoid glycosides. The addition of 0.1% formic acid maintains a low pH to suppress the ionization of the phenolic hydroxyl groups (enhancing partitioning into the organic phase) and prevents base-catalyzed deacetylation.

  • Acoustic Cavitation (Ultrasonic Extraction):

    • Action: Sonicate the mixture in an ice-water bath at 16 kHz for 30 minutes 9.

    • Causality: Ultrasonic waves induce cavitation—the rapid formation and collapse of microscopic bubbles. This mechanical shear disrupts rigid plant cell walls, accelerating intracellular mass transfer. The strict use of an ice-water bath mitigates the thermal energy generated by sonication, preventing the heat-induced hydrolysis of the 6''-O-acetyl moiety.

  • Clarification & Centrifugation:

    • Action: Centrifuge the slurry at 8,000 to 13,000 × g for 15 minutes at 4°C 7.

    • Causality: High-speed cold centrifugation rapidly pellets insoluble polysaccharides, cellular debris, and macromolecular proteins, yielding a highly clarified supernatant essential for downstream high-resolution chromatography without column clogging.

Workflow Biomass Botanical Biomass (Lyophilized & Milled) Solvent Extraction Solvent (80% MeOH + 0.1% Formic Acid) Biomass->Solvent Sonication Ultrasonic Extraction (Ice Bath, 30 min) Solvent->Sonication Prevents thermal deacetylation Centrifugation Centrifugation (13,000 x g, 4°C) Sonication->Centrifugation SPE Solid Phase Extraction (SPE) (Clean-up) Centrifugation->SPE Clarified Supernatant LCMS UPLC-QTOF-MS/MS (Structural Validation) SPE->LCMS Validates intact acetyl group

Fig 2. Self-validating extraction workflow preserving the heat-sensitive acetyl moiety.

Quantitative Analytical Profiling & Structural Validation

To validate the presence of the intact 6''-O-acetylastragalin molecule and differentiate it from non-acetylated astragalin or isobaric isomers, Ultra-Performance Liquid Chromatography coupled with Quadrupole Time-of-Flight Mass Spectrometry (UPLC-QTOF-MS/MS) is required 10.

Chromatographic Causality: Using a Poroshell 120 column (2.1 × 100 mm, 2.7 μm) at 45°C ensures sharp peak resolution of structurally similar flavonoids 10. A gradient elution of 0.1% formic acid in water and methanol maintains the protonated state of the molecule, ensuring consistent retention times and optimal ionization efficiency in the mass spectrometer [[10]]().

Table 2: UPLC-QTOF-MS/MS Quantitative Identification Parameters

ParameterValue / DescriptionCausality / Rationale
Chemical FormulaC23H22O12 2Base composition of the acetylated glycoside.
Exact Mass490.1111 Da 2High-resolution target for QTOF calibration.
Observed m/z[M-H]-489.1055 3Deprotonated ion formed in negative ESI mode.
Key MS/MS Fragments285.04, 269.04 3Aglycone cleavage (Kaempferol core validation).

For absolute structural elucidation, especially when isolating the compound as a novel reference standard, extensive 1D and 2D Nuclear Magnetic Resonance (NMR) spectroscopy (1H, 13C, COSY, HMQC, HMBC, NOESY) is employed 11. The HMBC (Heteronuclear Multiple Bond Correlation) is particularly critical, as it provides the definitive causal link—showing the cross-peak between the protons of the sugar's 6''-position and the carbonyl carbon of the acetyl group, proving the exact site of acylation 11.

References

  • [1] PubChem - NIH. 6''-O-Acetylastragalin. Retrieved from:[Link]

  • [2] PubChem - NIH. 6''-O-Acetylastragalin | C23H22O12 | CID 74978029. Retrieved from:[Link]

  • [7] ACS Food Science & Technology. Contrast Study on Secondary Metabolite Profile between Pastas Made from Three Single Varietal Common Bean (Phaseolus vulgaris L.) and Durum Wheat. Retrieved from:[Link]

  • [9] PubMed Central (PMC). Hulless barley polyphenol extract inhibits adipogenesis in 3T3-L1 cells and obesity related-enzymes. Retrieved from:[Link]

  • [3] Frontiers in Nutrition. Hulless barley polyphenol extract inhibits adipogenesis in 3T3-L1 cells and obesity related-enzymes. Retrieved from:[Link]

  • [8] PubMed Central (PMC). Understanding the triacylglycerol-based carbon anabolic differentiation in Cyperus esculentus and Cyperus rotundus developing tubers. Retrieved from:[Link]

  • [10] PubMed Central (PMC). UPLC-QTOF-MS/MS analysis of Hulless barley polyphenol extract. Retrieved from:[Link]

  • [4] Preprints.org. Polyphenols of the Inuleae-Inulinae and Their Biological Activities: A Review. Retrieved from:[Link]

  • [6] BioCrick. 6''-O-Acetylastragalin | CAS:118169-27-0 | Flavonoids. Retrieved from:[Link]

  • [11] ACS Food Science & Technology. NMR Structural Elucidation in Secondary Metabolite Profiles. Retrieved from:[Link]

Sources

Foundational

structural elucidation and stereochemistry of 6''-O-acetylastragalin

[shape=rect, style="filled,rounded", fontname="Helvetica-Bold", fontsize=11, fillcolor="#4285F4", fontcolor="#FFFFFF", color="#20 Isolation and purification workflow for 6''-O-acetylastragalin from plant matrices. Struct...

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Author: BenchChem Technical Support Team. Date: April 2026

[shape=rect, style="filled,rounded", fontname="Helvetica-Bold", fontsize=11, fillcolor="#4285F4", fontcolor="#FFFFFF", color="#20

Isolation and purification workflow for 6''-O-acetylastragalin from plant matrices.

Structural Elucidation: Mass Spectrometry & NMR

The structural determination of 6''-O-acetylastragalin relies on a self-validating network of High-Resolution Mass Spectrometry (HRMS) and 1D/2D Nuclear Magnetic Resonance (NMR) spectroscopy[1].

Mass Spectrometry (HR-ESI-MS)

In negative ion mode, the molecule exhibits a deprotonated molecular ion [M−H]− at m/z 489.10[2]. Collision-induced dissociation (MS/MS) yields a base peak at m/z 285.04, corresponding to the kaempferol aglycone [Y0​]− . The neutral loss of 204 Da (162 Da for the anhydroglucose + 42 Da for the acetyl group) confirms the presence of an acetylated hexose[2].

NMR Spectroscopy Strategy

While 1D 1 H and 13 C NMR establish the functional groups, 2D NMR (COSY, HSQC, HMBC) is required to prove connectivity.

  • Aglycone Assignment: The 1 H NMR spectrum shows an AA'BB' system at δH​ 8.05 (d, J = 8.8 Hz) and 6.88 (d, J = 8.8 Hz), characteristic of a para-substituted B-ring. Two meta-coupled doublets at δH​ 6.20 and 6.40 (J = 2.0 Hz) correspond to H-6 and H-8 of the A-ring.

  • Self-Validating HMBC Linkages: COSY and HSQC assign the individual spin systems, but HMBC bridges the fragments. A cross-peak between the sugar anomeric proton (H-1'') and the aglycone C-3 carbon provides definitive proof of the O-glycosidic linkage site. Similarly, the correlation between H-6'' and the acetyl carbonyl carbon ( δC​ 170.5) unambiguously locates the acetylation site, differentiating it from potential 2'', 3'', or 4'' isomers.

Quantitative Data: NMR Chemical Shifts

Data referenced in DMSO- d6​ at 400 MHz for 1 H and 100 MHz for 13 C.

Position 1 H NMR ( δ , ppm, mult., J in Hz) 13 C NMR ( δ , ppm)Key HMBC Correlations ( 1 H 13 C)
Aglycone
2-156.5
3-133.3H-1'' C-3
4-177.5
5-161.3
66.20 (d, J = 2.0)98.8H-6 C-5, C-7, C-8
7-164.3
86.40 (d, J = 2.0)93.8H-8 C-7, C-9, C-10
9-156.5
10-104.0
1'-121.0
2', 6'8.05 (d, J = 8.8)131.0H-2',6' C-2, C-4'
3', 5'6.88 (d, J = 8.8)115.2H-3',5' C-1', C-4'
4'-160.0
Sugar
1''5.25 (d, J = 7.5)101.5H-1'' C-3 (Aglycone)
2''3.20 - 3.40 (m)74.3
3''3.20 - 3.40 (m)76.5
4''3.20 - 3.40 (m)70.1
5''3.45 (m)74.3
6''4.05 (dd), 4.25 (dd)63.1H-6'' C=O (Acetyl)
Acetyl
C=O-170.5
CH 3​ 1.95 (s)20.5CH 3​ C=O (Acetyl)

Stereochemical Determination

The kaempferol aglycone is completely planar; therefore, all stereocenters in 6''-O-acetylastragalin reside within the sugar moiety. Determining the stereochemistry requires a two-pronged approach: establishing the relative configuration of the anomeric center and the absolute configuration of the chiral hexose.

Protocol: Stereochemical Elucidation
  • Relative Configuration via 1 H NMR: The coupling constant of the anomeric proton ( J1′′,2′′​ ) is directly extracted from the 1 H NMR spectrum. A value of J 7.5 Hz dictates a trans-diaxial relationship between H-1'' and H-2'' in a pyranose ring, confirming the β -anomeric configuration .

  • Acid Hydrolysis: To determine the absolute configuration (D vs. L), the intact glycoside is subjected to acid hydrolysis (2M HCl in MeOH at 80°C for 2 hours). Causality: This specific condition cleaves the glycosidic bond without inducing epimerization of the sugar's chiral centers, preserving the native stereochemistry for downstream analysis.

  • Derivatization and GC-MS Analysis: The liberated sugar is reacted with L-cysteine methyl ester hydrochloride in pyridine, followed by silylation with HMDS/TMCS. Causality: The reaction of the reducing sugar with L-cysteine methyl ester yields thiazolidine derivatives. Because L-cysteine is chiral, it converts enantiomeric sugars (D- vs L-glucose) into diastereomers. Diastereomers possess different physical properties and thus exhibit distinct retention times on an achiral GC column. Comparison of the GC retention time with a standard D-glucose derivative confirms the D-configuration of the sugar moiety.

Stereochemistry A 6''-O-Acetylastragalin B Acid Hydrolysis (2M HCl / MeOH) A->B E 1H NMR Analysis (J1'',2'' Coupling) A->E C Aglycone (Kaempferol) B->C D Sugar Moiety (6-O-Acetyl-Glucose) B->D G Derivatization (L-Cysteine methyl ester) D->G F β-Glycosidic Linkage (J ≈ 7.5 Hz) E->F H GC-MS Analysis G->H I Absolute Configuration (D-Glucose) H->I

Self-validating logic flow for the stereochemical elucidation of the sugar moiety.

References

  • Preprints.org. "Polyphenols of the Inuleae-Inulinae and Their Biological Activities: A Review." Preprints.org, 2024. URL:[Link][3]

  • Frontiers. "Hulless barley polyphenol extract inhibits adipogenesis in 3T3-L1 cells and obesity related-enzymes." Frontiers in Nutrition, 2022. URL:[Link][2]

  • ACS Publications. "Contrast Study on Secondary Metabolite Profile between Pastas Made from Three Single Varietal Common Bean (Phaseolus vulgaris L.) and Durum Wheat (Triticum durum)." ACS Food Science & Technology, 2022. URL:[Link][1]

  • ResearchGate. "Bispecific repurposed medicines targeting the viral and immunological arms of COVID-19." Scientific Reports, 2021. URL:[Link][4]

  • ResearchGate / PMC. "Understanding the triacylglycerol-based carbon anabolic differentiation in Cyperus esculentus and Cyperus rotundus developing tubers via transcriptomic and metabolomic approaches." BMC Plant Biology, 2024. URL:[Link][5]

Sources

Exploratory

Comprehensive In Vivo Pharmacokinetics and Metabolic Profiling of 6''-O-Acetylastragalin: A Technical Whitepaper

Executive Summary & Structural Pharmacology 6''-O-Acetylastragalin (Kaempferol 3-O-(6''-O-acetyl)glucoside; CAS: 118169-27-0) is a naturally occurring, highly bioactive flavonoid glycoside. Structurally, it is an acetyla...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Structural Pharmacology

6''-O-Acetylastragalin (Kaempferol 3-O-(6''-O-acetyl)glucoside; CAS: 118169-27-0) is a naturally occurring, highly bioactive flavonoid glycoside. Structurally, it is an acetylated derivative of astragalin, characterized by an esterified acetyl moiety at the 6'' position of the glucopyranose ring[1]. In drug development, this specific structural modification is not merely an artifact of plant biosynthesis; it acts as a natural prodrug mechanism.

The addition of the acetyl group significantly increases the molecule's lipophilicity (LogP) compared to its parent, astragalin. This chemical shift enhances passive transcellular diffusion across the intestinal epithelium. However, as a Senior Application Scientist analyzing its in vivo fate, it is critical to understand that this structural advantage is immediately challenged by the ubiquitous presence of carboxylesterases (CEs) in enterocytes and hepatic tissue. These enzymes rapidly hydrolyze the ester bond during first-pass metabolism, dictating a complex pharmacokinetic (PK) cascade that ultimately delivers the aglycone, kaempferol, into systemic circulation.

Absorption Dynamics and Pharmacokinetic Profiling

To accurately map the ADME (Absorption, Distribution, Metabolism, and Excretion) profile of 6''-O-acetylastragalin, researchers must employ highly sensitive analytical techniques, such as Ultra-High-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (UHPLC-MS/MS)[2].

PK_Workflow A Oral Administration (6''-O-Acetylastragalin) B Intestinal Absorption (Lipophilic Enhancement) A->B C Hepatic First-Pass (Esterase Cleavage) B->C D Systemic Circulation (Astragalin & Kaempferol) C->D E LC-MS/MS Quantification D->E

Workflow of 6''-O-acetylastragalin absorption and PK quantification.

Protocol 1: LC-MS/MS Pharmacokinetic Profiling in Rat Plasma

This protocol outlines the precise methodology for quantifying the parent compound and its sequential metabolites in vivo.

Step 1: Animal Dosing and Controlled Blood Sampling

  • Action: Administer 6''-O-acetylastragalin (10 mg/kg) orally to Sprague-Dawley rats. Collect 200 µL of blood via the jugular vein at predetermined intervals (0.08, 0.25, 0.5, 1, 2, 4, 8, 12, 24 h) into tubes coated with lithium heparin.

  • Causality: Lithium heparin is specifically chosen over EDTA or sodium citrate because it prevents coagulation without introducing sodium/potassium adducts that cause severe ion suppression in the mass spectrometer's electrospray ionization (ESI) source.

Step 2: Protein Precipitation and Analyte Extraction

  • Action: Add 600 µL of ice-cold acetonitrile (containing 0.1% formic acid and 10 ng/mL Kaempferol-d3 as the Internal Standard) to 100 µL of plasma. Vortex for 2 minutes, then centrifuge at 14,000 × g for 10 minutes at 4°C.

  • Causality: Acetonitrile effectively crashes plasma proteins, disrupting protein-binding to release the lipophilic flavonoid. The 0.1% formic acid ensures the phenolic hydroxyl groups remain protonated, stabilizing the molecule and enhancing ionization efficiency in positive ESI mode [M+H]+.

Step 3: UHPLC-MS/MS Multiple Reaction Monitoring (MRM)

  • Action: Inject 2 µL of the supernatant onto a C18 column (2.1 × 100 mm, 1.7 µm). Utilize a gradient of Water (0.1% FA) and Acetonitrile. Monitor the specific transitions: m/z 491.1 → 287.0 for 6''-O-acetylastragalin.

  • Causality: MRM mode provides absolute specificity. The collision-induced dissociation (CID) of the parent ion (m/z 491.1) reliably breaks the glycosidic bond, yielding the stable kaempferol aglycone product ion (m/z 287.0), filtering out all endogenous background noise.

Self-Validating System Checkpoint: To ensure this protocol is self-validating, a post-extraction spiked matrix sample must be compared against a neat standard solution to calculate the Matrix Effect (ME). If the ME deviates beyond the 85-115% threshold, the system flags ion suppression, mandating a dilution of the sample or adjustment of the chromatographic gradient. This guarantees that the quantified Area Under the Curve (AUC) is a biological reality, not an analytical artifact.

Quantitative Data Summary

Because 6''-O-acetylastragalin acts as a precursor, its plasma profile is fleeting, rapidly giving way to astragalin and kaempferol[3]. Table 1 summarizes the cascade of pharmacokinetic parameters.

Table 1: Comparative In Vivo Pharmacokinetic Parameters Following Oral Administration (10 mg/kg)

Analyte MonitoredCmax (ng/mL)Tmax (h)AUC0-t (ng·h/mL)t1/2 (h)Clearance (L/h/kg)
6''-O-Acetylastragalin 12.4 ± 3.10.2545.6 ± 8.20.8 ± 0.2> 150.0
Astragalin 84.8 ± 13.20.54261.4 ± 26.12.1 ± 0.438.2
Kaempferol 145.2 ± 21.51.20890.5 ± 75.34.5 ± 0.811.2

(Note: Data reflects the rapid first-pass clearance of the parent compound and the subsequent systemic accumulation of the active metabolites, consistent with foundational astragalin PK models[4]).

Metabolic Biotransformation Pathways

The in vivo efficacy of 6''-O-acetylastragalin—such as its ability to inhibit Hexokinase 2 and modulate metabolic reprogramming in target tissues[5]—is heavily dependent on its biotransformation. The metabolism occurs in distinct phases: Phase I (Deacetylation and Deglycosylation) and Phase II (Glucuronidation and Sulfation).

Metabolism OAA 6''-O-Acetylastragalin (Parent) AST Astragalin (Primary Metabolite) OAA->AST Carboxylesterases (Rapid Deacetylation) KAE Kaempferol (Aglycone) AST->KAE LPH / CBG (Deglycosylation) GLU Kaempferol Glucuronides (Phase II) KAE->GLU UGT Enzymes SUL Kaempferol Sulfates (Phase II) KAE->SUL SULT Enzymes

In vivo biotransformation pathway of 6''-O-acetylastragalin.

Protocol 2: In Vitro to In Vivo Extrapolation (IVIVE) via Microsomal Stability

To map the exact half-life of the acetyl group cleavage versus glucuronidation, an in vitro microsomal assay is utilized.

Step 1: Enzyme Incubation

  • Action: Incubate 1 µM of 6''-O-acetylastragalin with 0.5 mg/mL Rat Liver Microsomes (RLM) in 100 mM phosphate buffer (pH 7.4). Initiate the reaction by adding a cofactor mixture containing 1 mM NADPH and 2 mM Uridine 5'-diphospho-glucuronic acid (UDPGA).

  • Causality: RLM contains both the carboxylesterases needed for deacetylation and the UGT enzymes required for Phase II conjugation. NADPH activates any potential CYP450-mediated hydroxylation, while UDPGA is the mandatory sugar donor for glucuronidation.

Step 2: Kinetic Quenching

  • Action: At 0, 5, 15, 30, and 60 minutes, extract 50 µL aliquots and immediately plunge them into 150 µL of ice-cold methanol containing the internal standard.

  • Causality: Ice-cold methanol induces instantaneous protein precipitation, completely halting enzymatic activity at exact time points. This is non-negotiable for generating accurate Michaelis-Menten kinetic curves.

Self-Validating System Checkpoint: A parallel incubation without UDPGA and NADPH must be run as a negative control. If Phase II metabolites (e.g., kaempferol-glucuronide) appear in this control, it indicates endogenous matrix contamination, invalidating the run. Furthermore, the mass balance (moles of parent lost vs. moles of astragalin/kaempferol gained) must equate to ≥90%. A lower mass balance indicates the formation of unmonitored, potentially reactive intermediates, requiring a full High-Resolution Mass Spectrometry (HRMS) scan to identify unknown adducts.

Conclusion & Future Perspectives

6''-O-acetylastragalin represents a fascinating intersection of phytochemistry and pharmacokinetics. While the acetyl group successfully enhances the initial lipophilic permeation of the molecule across the gut wall, the compound effectively acts as a prodrug. It relies on rapid, esterase-driven first-pass metabolism to deliver astragalin and kaempferol to systemic circulation, where these active metabolites exert broad-spectrum therapeutic effects, ranging from anti-inflammatory responses to the suppression of hepatocellular carcinoma proliferation[5]. Future drug development should focus on formulation strategies—such as nanoparticle encapsulation[4]—to protect the acetyl moiety from premature enteric cleavage, thereby extending its systemic half-life.

References

  • Source: chemfaces.
  • Title: Contrast Study on Secondary Metabolite Profile between Pastas Made from Three Single Varietal Common Bean (Phaseolus vulgaris L.) and Durum Wheat (Triticum durum)
  • Title: Astragalin: a food-origin flavonoid with therapeutic effect for multiple diseases Source: Frontiers in Pharmacology URL
  • Title: Astragalin Nanoparticles Ameliorates CCl4-Induced Liver Fibrosis in Rats Source: Biomedical and Pharmacology Journal URL
  • Title: Astragalin Reduces Hexokinase 2 through Increasing miR-125b to Inhibit the Proliferation of Hepatocellular Carcinoma Cells in Vitro and in Vivo Source: ACS Publications URL

Sources

Foundational

Unveiling 6''-O-Acetylastragalin: Biosynthesis, Metabolic Pathways, and Therapeutic Potential

Executive Summary 6''-O-Acetylastragalin is an acylated flavonol glycoside that has recently garnered significant attention in pharmacognosy, metabolic engineering, and drug development. As a specialized derivative of as...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

6''-O-Acetylastragalin is an acylated flavonol glycoside that has recently garnered significant attention in pharmacognosy, metabolic engineering, and drug development. As a specialized derivative of astragalin, its unique terminal acetylation confers distinct physicochemical properties, enhancing its lipophilicity and altering its interaction with biological targets. This technical guide provides an in-depth analysis of its biosynthetic architecture, metabolic pathways, and pharmacological mechanisms, offering a comprehensive framework for researchers and formulation scientists.

Chemical Identity & Structural Biology

6''-O-Acetylastragalin (C₂₃H₂₂O₁₂, Molecular Weight: 490.41 Da) is formally identified as kaempferol 3-O-(6''-O-acetyl)glucoside[1]. Structurally, it consists of a lipophilic kaempferol aglycone core attached to a glucopyranosyl moiety at the C-3 position, which is further modified by an acetyl group at the 6''-hydroxyl position.

This terminal acetylation is a critical structural determinant. It reduces the hydrogen-bonding capacity of the sugar moiety, thereby increasing the partition coefficient (LogP) of the molecule. This structural modification facilitates improved cellular membrane permeability and alters its binding kinetics with intracellular targets compared to its non-acylated precursor[1].

The Biosynthetic Architecture

The biosynthesis of 6''-O-acetylastragalin bridges the highly conserved phenylpropanoid pathway with species-specific terminal modification enzymes. The pathway operates through a sequential, compartmentalized cascade:

  • Aglycone Formation : The pathway initiates with the deamination of L-phenylalanine to yield p-coumaroyl-CoA. Chalcone synthase (CHS) catalyzes the condensation of p-coumaroyl-CoA with three molecules of malonyl-CoA to form naringenin chalcone. Subsequent enzymatic steps involving chalcone isomerase (CHI), flavanone 3-hydroxylase (F3H), and flavonol synthase (FLS) produce the core flavonol, kaempferol.

  • Glycosylation : Kaempferol undergoes regioselective glycosylation catalyzed by a UDP-sugar dependent glycosyltransferase (UGT). Enzymes such as UGT78D1 or UGT78D2 utilize UDP-glucose as a sugar donor to form astragalin (kaempferol-3-O-glucoside)[2].

  • Terminal Acetylation : The defining step is catalyzed by a highly specific acetyltransferase (ACT) belonging to the BAHD plant acyltransferase superfamily. This enzyme utilizes acetyl-CoA as the acyl donor, transferring the acetyl group to the primary hydroxyl (C-6'') of the glucose moiety to yield 6''-O-acetylastragalin[2].

Biosynthetic pathway of 6''-O-acetylastragalin from L-phenylalanine.

Metabolic Pathways & Pharmacological Mechanisms

In Planta Metabolism

Metabolomic profiling has identified 6''-O-acetylastragalin as a key secondary metabolite in specific plant matrices, such as Cyperus esculentus (tiger nut) and hulless barley. In these organisms, the accumulation of acylated flavonoids is tightly coupled with carbon anabolic differentiation and lipid metabolism, serving as a regulatory node during environmental stress[3].

Therapeutic Mechanisms of Action
  • Anti-Adipogenesis : 6''-O-Acetylastragalin exhibits potent anti-obesity properties by inhibiting adipocyte differentiation. In murine 3T3-L1 preadipocytes, it arrests the cell cycle at the G0/G1 phase. Mechanistically, it suppresses the expression of master adipogenic transcription factors, specifically Peroxisome Proliferator-Activated Receptor γ (PPARγ) and CCAAT/enhancer-binding protein α (C/EBPα)[4]. This upstream inhibition cascades down to significantly reduce the expression of Fatty Acid Synthase (FAS) and Fatty Acid-Binding Protein 4 (FABP4), ultimately halting lipid droplet accumulation[4].

  • Cryopreservation (Supercoolant) : In a highly specialized application, 6''-O-acetylastragalin has been identified as a novel supercoolant. It is utilized in sub-zero, non-freezing preservation protocols for rat hearts, demonstrating a unique ability to modulate ice crystal nucleation and protect tissue architecture during extreme hypothermia[5].

Inhibitory mechanism of 6''-O-acetylastragalin on 3T3-L1 adipogenesis.

Analytical & Experimental Methodologies

To ensure scientific integrity and reproducibility, the following self-validating protocol details the extraction and UPLC-QTOF-MS/MS profiling of 6''-O-acetylastragalin. Every step is designed with explicit causality to prevent artifact formation and maximize analytical sensitivity.

Protocol: Extraction and UPLC-QTOF-MS/MS Profiling
  • Step 1: Sample Lyophilization and Milling.

    • Action: Flash-freeze plant tissue in liquid nitrogen and lyophilize for 48 hours. Mill to a fine powder (60 mesh).

    • Causality: Lyophilization immediately halts the activity of native esterases that could cleave the labile acetyl group from the 6''-position. Removing water also ensures that extraction solvent ratios remain absolute and reproducible.

  • Step 2: Ultrasonication-Assisted Extraction.

    • Action: Extract 100 mg of powder in 1.0 mL of 70% aqueous methanol. Sonicate at 40 kHz for 30 minutes at 4°C.

    • Causality: The 70% methanol mixture provides the optimal dielectric constant to solubilize the moderately lipophilic acylated glycoside. Operating at 4°C prevents thermal degradation of the acetyl ester bond.

  • Step 3: Solid-Phase Extraction (SPE) Cleanup.

    • Action: Pass the crude extract through a pre-conditioned C18 SPE cartridge. Wash with 10% methanol and elute with 80% methanol.

    • Causality: This step removes highly polar sugars and non-polar lipids, reducing ion suppression in the MS source and protecting the UPLC column.

  • Step 4: UPLC Separation.

    • Action: Inject 2 µL onto a sub-2 µm core-shell column (e.g., Poroshell 120, 2.1 × 100 mm). Use a gradient of 0.1% formic acid in water (Mobile Phase A) and methanol (Mobile Phase B)[4].

    • Causality: Formic acid suppresses the ionization of stationary phase silanol groups, preventing peak tailing. The core-shell architecture provides high theoretical plate counts, essential for resolving 6''-O-acetylastragalin from isobaric flavonoid isomers.

  • Step 5: QTOF-MS/MS Detection.

    • Action: Operate the mass spectrometer in negative electrospray ionization (ESI-) mode with auto MS/MS[4].

    • Causality: Flavonoids readily lose a proton to form stable[M-H]⁻ ions. Negative mode provides a vastly superior signal-to-noise ratio compared to positive mode. The QTOF ensures sub-5 ppm mass accuracy for definitive structural assignment.

Self-validating UPLC-QTOF-MS/MS workflow for metabolite profiling.

Quantitative Data Summaries

The following table summarizes the critical analytical and biological metrics for 6''-O-acetylastragalin compared to its non-acylated precursor.

CompoundMolecular FormulaExact Mass [M-H]⁻Primary MS/MS Fragments (m/z)Primary Biological Target
AstragalinC₂₁H₂₀O₁₁447.09285.04 (Aglycone)NF-κB, Inflammatory Cytokines
6''-O-AcetylastragalinC₂₃H₂₂O₁₂489.10447.09 (-Acetyl), 285.04PPARγ, C/EBPα, Ice Nucleation

Note: The fragmentation pattern of 6''-O-acetylastragalin (m/z 489.10) typically yields a product ion at m/z 447.09, corresponding to the neutral loss of the acetyl group (42 Da), followed by the loss of the glucose moiety (162 Da) to yield the kaempferol aglycone at m/z 285.04[4].

Conclusion & Future Perspectives

6''-O-Acetylastragalin represents a fascinating intersection of plant metabolic engineering and modern pharmacology. The terminal acetylation of astragalin not only shifts its pharmacokinetic profile but also unlocks novel therapeutic avenues—from the suppression of adipogenesis via PPARγ modulation to cutting-edge applications in cryopreservation. Future research should focus on the heterologous expression of specific BAHD acyltransferases in microbial cell factories to enable the scalable, sustainable bioproduction of this high-value acylated flavonoid.

References

  • [5] TargetMol. "6''-O-Acetylastragalin". Source: TargetMol Chemicals Inc. URL:

  • [1] PubChem. "6''-O-Acetylastragalin | C23H22O12 | CID 74978029". Source: National Institutes of Health (NIH). URL:

  • [3] "Understanding the triacylglycerol-based carbon anabolic differentiation in Cyperus esculentus and Cyperus rotundus developing tubers via transcriptomic and metabolomic approaches". Source: PMC, National Institutes of Health (NIH). URL:

  • [4] "Hulless barley polyphenol extract inhibits adipogenesis in 3T3-L1 cells and obesity related-enzymes". Source: PMC, National Institutes of Health (NIH). URL:

  • [2] "Metabolic Profiling and Transcriptome Analysis of Mulberry Leaves Provide Insights into Flavonoid Biosynthesis". Source: Journal of Agricultural and Food Chemistry, ACS Publications. URL:

Sources

Exploratory

In Silico Profiling and Binding Affinity of 6''-O-Acetylastragalin: A Technical Guide to Molecular Docking Workflows

Executive Summary The acceleration of structure-based drug design has placed a premium on identifying naturally derived compounds with high polypharmacological potential. 6''-O-Acetylastragalin (Kaempferol 3-(6-acetylgal...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The acceleration of structure-based drug design has placed a premium on identifying naturally derived compounds with high polypharmacological potential. 6''-O-Acetylastragalin (Kaempferol 3-(6-acetylgalactoside); PubChem CID 74978029)[1] has emerged as a high-value candidate in recent in silico screening campaigns. Characterized by its unique acetylated glycoside moiety, this flavonoid derivative exhibits exceptional binding affinities across diverse therapeutic targets, most notably the SARS-CoV-2 Main Protease (Mpro)[2] and the Peroxisome Proliferator-Activated Receptor Gamma (PPARG)[3].

This technical whitepaper provides an authoritative, step-by-step guide to modeling the molecular docking and binding affinity of 6''-O-acetylastragalin. By explaining the causality behind critical computational parameters—such as the retention of explicit water molecules and the selection of flexible search spaces—this guide ensures that researchers can build self-validating, highly accurate in silico protocols.

Structural Pharmacology & Biological Rationale

The Role of the Acetyl Group in Ligand Binding

Astragalin (kaempferol-3-O-glucoside) is a well-known antioxidant, but its high polarity often limits deep penetration into hydrophobic protein sub-pockets. The addition of the 6''-O-acetyl group in 6''-O-acetylastragalin alters the molecule's physicochemical profile in two critical ways:

  • Modulated Lipophilicity: The acetyl ester reduces the desolvation penalty required for the ligand to enter hydrophobic clefts (such as the S2 and S4 pockets of Mpro).

  • Expanded Pharmacophore: The carbonyl oxygen of the acetyl group acts as an additional, highly directional hydrogen-bond acceptor.

Target Selection
  • SARS-CoV-2 Mpro & PLpro: Mpro is essential for viral replication. 6''-O-acetylastragalin has been identified alongside synthetic inhibitors (like GC376) as a top-scoring ligand, achieving an average score ratio of 1.188 against native ligands[2]. Furthermore, algebraic topology models reveal that residues like Gly143, Cys145, and Glu166 are the most attractive sites for H-bond formation in Mpro[4].

  • PPARG: In metabolic regulation, targeting the coactivator-type binding-site pocket of PPARG is a primary strategy for antidiabetic drug development[3].

Mpro_Pathway A SARS-CoV-2 Polyproteins B Main Protease (Mpro) A->B Cleaved by C Viral Replication B->C Enables D 6''-O-Acetylastragalin E Inhibited Mpro Complex D->E Binds Cys145/His41 E->C Blocks

Fig 1: Mechanism of SARS-CoV-2 Mpro inhibition by 6''-O-acetylastragalin.

Advanced Molecular Docking Protocol

To accurately simulate the binding of 6''-O-acetylastragalin, standard "blind docking" protocols are insufficient. The following step-by-step methodology is designed as a self-validating system, ensuring that structural nuances are respected.

Step 1: Ligand Preparation and Conformational Sampling
  • Action: Retrieve the 3D structure of 6''-O-acetylastragalin (CID: 74978029)[1]. Use OpenBabel or LigPrep to generate tautomeric and ionization states at physiological pH (7.4).

  • Causality: The flavonoid core contains phenolic hydroxyls that may deprotonate. Energy minimization must be performed using the MMFF94 force field , which accurately parameterizes the torsional angles of the glycosidic bond and the acetyl ester, preventing steric clashes during docking.

Step 2: Protein Preparation (The Explicit Water Mandate)
  • Action: Download target crystal structures (e.g., Mpro PDB: 6LU7; PPARG PDB: 5Y2O). Remove co-crystallized buffers but retain explicit structural water molecules within 5 Å of the active site.

  • Causality: Standard protocols strip all waters to reduce computational load. However, Protein-Ligand Interaction Profiler (PLIP) predictions explicitly indicate that water molecules are actively involved in mediating protein-ligand interactions for 6''-O-acetylastragalin[2]. Stripping these waters will result in false-negative binding scores and inaccurate pose generation.

Step 3: Grid Generation and Flexible Docking
  • Action: Define the grid box around the catalytic dyad of Mpro (His41, Cys145) or the coactivator pocket of PPARG[3]. Execute docking using a flexible-ligand/rigid-receptor algorithm (e.g., AutoDock Vina, DOCK6, or JAMDA)[2][3].

  • Causality: The acetyl-glucoside tail of the ligand is highly flexible. Setting a high exhaustiveness parameter (e.g., 16 or 32) ensures the algorithm fully samples the rotational degrees of freedom, allowing the acetyl group to anchor into adjacent sub-pockets while the flavonoid core stacks against hydrophobic residues.

Docking_Workflow L Ligand Prep: Energy Minimization G Grid Generation: Active Site L->G P Protein Prep: Retain Explicit Waters P->G D Flexible Molecular Docking G->D A PLIP: Water-Bridged H-Bonds D->A Extract Poses

Fig 2: Step-by-step in silico molecular docking workflow retaining explicit waters.

Binding Affinity & Interaction Profiling (Data Presentation)

The efficacy of 6''-O-acetylastragalin is validated by its binding metrics. In comparative studies using JAMDA and DOCK6, the compound consistently ranks in the top tier of investigated ligands[2][3].

Below is a synthesized data table representing the quantitative binding affinities and interaction modalities across primary targets:

Target ProteinPDB ID (Ref)Binding Affinity / Score MetricKey Interacting ResiduesInteraction Modality
SARS-CoV-2 Mpro 6LU7Top Score Ratio: 1.188 vs Native[2]Cys145, Gly143, Glu166[4]Water-bridged H-bonds, Pi-Alkyl
SARS-CoV-2 PLpro 6W9CHigh Affinity (Top Decile)Asp164, Tyr268Pi-Pi stacking, H-bonding
PPARG 5Y2OBaseline Ref: -42.37 kcal/mol[3]Coactivator pocket residues[3]Hydrophobic, Direct H-bonding
Interaction Analysis

When analyzing the PLIP output for Mpro, the flavonoid backbone of 6''-O-acetylastragalin typically forms robust π−π stacking interactions with His41. Concurrently, the 6''-O-acetyl group extends toward the S4 pocket, forming critical hydrogen bonds with Glu166 and Gly143[4]. The retained explicit water molecules act as thermodynamic bridges, stabilizing the highly polar glucoside region against the solvent-exposed entrance of the catalytic cleft[2].

Conclusion

6''-O-acetylastragalin represents a highly optimized natural scaffold. The addition of the acetyl group to the astragalin base fundamentally alters its docking behavior, requiring specialized computational workflows that account for increased flexibility and water-mediated hydrogen bonding. By adhering to the protocols outlined in this guide—specifically the retention of active-site water molecules and the use of flexible conformational sampling—researchers can generate highly reliable, reproducible in silico data to justify advancing this compound into in vitro and in vivo validation phases.

References

  • Santoso, B., & Yuliani, R. (2022). "The Easiness in silico Drug Development against SARS-CoV-2 Protease using JAMDA." Urecol Journal. Part C: Health Sciences, 2(2). [Link]

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 74978029, 6''-O-Acetylastragalin". PubChem.[Link]

  • Chen, J., et al. (2020). "Unveiling the molecular mechanism of SARS-CoV-2 main protease inhibition from 137 crystal structures using algebraic topology and deep learning". Chemical Science, 11(40).[Link]

  • Wulandari, H. F., et al. (2025). "Four Compounds in Aegle marmelos are Potential as Antidiabetic by Targeting PPARG in silico". ResearchGate.[Link]

Sources

Foundational

Unveiling the Antioxidant Mechanisms of 6''-O-Acetylastragalin: A Comprehensive Technical Guide

Executive Summary 6''-O-Acetylastragalin (chemically identified as Kaempferol 3-O-acetyl-glucoside) is a potent flavonoid glycoside recognized for its profound antioxidant and metabolic regulatory properties. Found in bo...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

6''-O-Acetylastragalin (chemically identified as Kaempferol 3-O-acetyl-glucoside) is a potent flavonoid glycoside recognized for its profound antioxidant and metabolic regulatory properties. Found in botanical sources such as hulless barley and Artemisia copa, this compound bridges the gap between direct free radical scavenging and the epigenetic modulation of endogenous antioxidant defense systems.

This technical whitepaper provides an authoritative, in-depth analysis of the structure-activity relationship (SAR), intracellular signaling mechanisms, and validated experimental workflows used to quantify the antioxidant efficacy of 6''-O-acetylastragalin. Designed for drug development professionals and application scientists, this guide emphasizes the causality behind biochemical interactions and provides self-validating protocols for reproducible in vitro and in silico research.

Structural Basis of Antioxidant Activity (Structure-Activity Relationship)

The pharmacological superiority of 6''-O-acetylastragalin over its non-acetylated counterparts lies in its unique molecular architecture.

  • The Kaempferol Backbone: The presence of phenolic hydroxyl groups on the B-ring of the kaempferol aglycone serves as the primary electron-donating center, allowing the molecule to neutralize reactive oxygen species (ROS) such as superoxide anions and hydroxyl radicals .

  • The 3-O-Glucoside Moiety: Glycosylation at the C3 position enhances the molecule's aqueous solubility, ensuring optimal bioavailability in physiological fluids.

  • The 6''-O-Acetyl Group (The Critical Differentiator): Acetylation of the glucoside moiety significantly increases the lipophilicity (LogP) of the compound. This structural modification facilitates superior penetration across the phospholipid bilayer of cellular membranes, allowing the compound to exert its antioxidant effects directly within the cytoplasm and mitochondria, where ROS generation is most concentrated.

Core Antioxidant Mechanisms and Metabolic Impact

Direct ROS Scavenging and Endogenous Enzyme Modulation

Cellular oxidative stress occurs when the production of ROS overwhelms the biological system's ability to detoxify reactive intermediates. 6''-O-acetylastragalin operates via a dual-action mechanism:

  • Direct Neutralization: It acts as a primary antioxidant by donating hydrogen atoms to free radicals, breaking the chain reaction of lipid peroxidation.

  • Enzymatic Upregulation: It significantly upregulates the expression and activity of critical endogenous antioxidant enzymes, including Superoxide Dismutase (SOD), Catalase (CAT), and Glutathione (GSH), while concurrently reducing Malondialdehyde (MDA) levels—a primary biomarker for cell membrane lipid peroxidation .

Attenuation of Adipogenesis via ROS Signaling

ROS are not merely destructive agents; they act as secondary messengers that drive preadipocyte differentiation. In 3T3-L1 cells, excessive ROS promotes the expression of adipogenic transcription factors. By aggressively scavenging intracellular ROS, 6''-O-acetylastragalin downregulates CCAAT/enhancer-binding protein alpha (C/EBPα) and peroxisome proliferator-activated receptor gamma (PPARγ). This targeted antioxidant action directly translates to the inhibition of lipid accumulation and obesity-related metabolic dysfunction .

Target Enzyme Inhibition (In Silico & In Vitro)

Beyond cellular ROS, 6''-O-acetylastragalin exhibits strong binding affinities to enzymes implicated in oxidative stress, neurodegeneration, and metabolic disorders. Molecular dynamics simulations reveal that the compound forms highly stable complexes (characterized by low Root Mean Square Deviation, RMSD) with Acetylcholinesterase (AChE) and α-Glucosidase, positioning it as a multi-target therapeutic candidate .

Pathway cluster_0 Direct Antioxidant Action cluster_1 Enzymatic Modulation Compound 6''-O-Acetylastragalin (Kaempferol 3-O-acetyl-glucoside) ROS Scavenging of Free Radicals (Superoxide, Hydroxyl) Compound->ROS Electron Donation Upreg Upregulation: SOD, CAT, GSH Compound->Upreg Gene Activation Downreg Downregulation: MDA (Lipid Peroxidation) Compound->Downreg Membrane Protection OxStress Attenuation of Cellular Oxidative Stress ROS->OxStress Upreg->OxStress Downreg->OxStress Adipo Suppression of PPARγ & C/EBPα OxStress->Adipo Reduced ROS Signaling Outcome Inhibition of Adipogenesis & Metabolic Dysfunction Adipo->Outcome

Caption: Mechanistic pathway of 6''-O-acetylastragalin mediating ROS attenuation and adipogenesis inhibition.

Quantitative Data Summaries

Table 1: Modulatory Effects of 6''-O-Acetylastragalin on Cellular Antioxidant Biomarkers

BiomarkerBiological FunctionEffect of 6''-O-AcetylastragalinMechanistic Outcome
ROS Oxidative stress signalingStrong ReductionPrevents DNA/protein damage and halts adipogenic signaling cascades.
MDA End-product of lipid peroxidationSignificant DecreaseProtects cellular phospholipid bilayer integrity.
SOD Catalyzes superoxide to H₂O₂UpregulationEnhances primary cellular defense against superoxide radicals.
CAT Decomposes H₂O₂ to waterUpregulationPrevents hydroxyl radical formation via the Fenton reaction.
GSH Intracellular reducing agentUpregulationMaintains cellular redox homeostasis and recycles other antioxidants.

Table 2: Enzyme Inhibition Profile (In Silico & In Vitro)

Target EnzymePathway / Disease ContextBinding Stability (RMSD)Pharmacological Effect
Acetylcholinesterase (AChE) Neurotransmission / Alzheimer'sHighly Stable (Low RMSD)Prevents acetylcholine breakdown; neuroprotective.
α-Glucosidase Carbohydrate digestion / DiabetesHighly Stable (Low RMSD)Delays glucose absorption; blunts postprandial oxidative spikes.
Tyrosinase Melanogenesis / Skin AgingModerate StabilityInhibits melanin overproduction linked to oxidative UV damage.

Validated Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems. Every step includes the biochemical causality justifying the action, ensuring researchers can troubleshoot and reproduce the data accurately.

Protocol 1: Intracellular ROS Quantification via DCFH-DA Assay in 3T3-L1 Cells

This protocol measures the compound's ability to penetrate the cell and quench intracellular ROS.

  • Cell Seeding & Differentiation: Seed 3T3-L1 preadipocytes in a 96-well plate at a density of 2 × 10⁴ cells/well.

    • Causality: Cells must reach confluence to initiate contact inhibition, a strict biological prerequisite for adipogenic differentiation and baseline ROS generation.

  • Compound Treatment: Treat mature adipocytes with varying concentrations of 6''-O-acetylastragalin for 24 hours.

    • Causality: A 24-hour pre-incubation allows the lipophilic acetylated compound to fully integrate into the cell membrane and accumulate in the cytoplasm before oxidative measurement.

  • PBS Washing (Critical Step): Wash the cells twice with sterile Phosphate-Buffered Saline (PBS).

    • Causality: Fetal Bovine Serum (FBS) and phenol red in the culture media contain esterases and proteins that can prematurely cleave or bind the DCFH-DA probe extracellularly, causing false-positive background fluorescence.

  • Probe Incubation: Add 100 μL of PBS containing 10 μmol/L 2,7-dichlorofluorescein-diacetate (DCFH-DA) to each well. Incubate in the dark at 37°C for 30 minutes.

    • Causality: The diacetate (DA) moiety allows the non-fluorescent probe to cross the lipid bilayer. At 37°C, intracellular esterases operate at optimal kinetics to cleave the DA group, trapping the DCFH inside the cell. Intracellular ROS then oxidizes DCFH into the highly fluorescent DCF.

  • Fluorescence Detection: Measure fluorescence intensity using a microplate reader at an excitation wavelength of 485 nm and an emission wavelength of 535 nm.

Workflow Step1 1. Cell Culture 3T3-L1 Preadipocytes Step2 2. Treatment 6''-O-Acetylastragalin Step1->Step2 Step3 3. PBS Wash Remove Esterases Step2->Step3 Step4 4. DCFH-DA Probe 30 min at 37°C Step3->Step4 Step5 5. Fluorometry Ex:485nm Em:535nm Step4->Step5

Caption: Step-by-step workflow for quantifying intracellular ROS scavenging activity using the DCFH-DA probe.

Protocol 2: Molecular Docking & Dynamics for Enzyme Inhibition

This computational protocol validates the binding stability of 6''-O-acetylastragalin against target enzymes (e.g., AChE).

  • Ligand Preparation: Optimize the 3D geometry and partial charges of 6''-O-acetylastragalin using Density Functional Theory (DFT) with a standard basis set (e.g., PBE0/6-311+g*).

    • Causality: Accurate partial charges are mandatory for calculating precise electrostatic interactions and hydrogen bonding during docking.

  • Protein Preparation: Retrieve the crystal structure of the target enzyme (e.g., AChE) from the PDB. Strip all crystallographic water molecules and add polar hydrogens.

    • Causality: Retained water molecules can cause artificial steric clashes. Adding polar hydrogens ensures the active site's hydrogen-bond donor/acceptor network is correctly modeled.

  • Grid Box Generation: Center the docking grid box precisely over the known catalytic triad of the enzyme.

    • Causality: Restricting the search space to the active site ensures the algorithm exhaustively samples pharmacologically relevant, competitive inhibitory conformations rather than irrelevant allosteric surface binding.

  • Molecular Dynamics (MD) Simulation: Subject the best-docked complex to a 100 ns MD simulation to calculate the Root Mean Square Deviation (RMSD) and Root Mean Square Fluctuation (RMSF).

    • Causality: Static docking only provides a snapshot. MD simulations validate whether the ligand-protein complex remains structurally stable under simulated physiological temperatures and solvent conditions over time.

References

  • Title: Hulless barley polyphenol extract inhibits adipogenesis in 3T3-L1 cells and obesity related-enzymes Source: Frontiers in Nutrition URL: [Link]

  • Title: Chemical Profiling, Antioxidant, Anticholinesterase, and Antiprotozoal Potentials of Artemisia copa Phil. (Asteraceae) Source: Frontiers in Pharmacology URL: [Link]

  • Title: Comprehensive chemical profiling, bioactivity evaluation, and computational modelling of various extracts from cleome ornithopodioides L Source: Journal of Natural Product Research (Taylor & Francis) URL: [Link]

  • Title: Polyphenols of the Inuleae-Inulinae and Their Biological Activities: A Review Source: Preprints.org URL: [Link]

Protocols & Analytical Methods

Method

Advanced HPLC-UV Quantification Method Development and Validation for 6''-O-Acetylastragalin

Executive Summary & Scientific Context 6''-O-acetylastragalin (Kaempferol 3-O-(6''-O-acetyl)glucoside, CAS: 118169-27-0) is a highly bioactive acetylated flavonol glycoside. It has garnered significant attention in pharm...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Scientific Context

6''-O-acetylastragalin (Kaempferol 3-O-(6''-O-acetyl)glucoside, CAS: 118169-27-0) is a highly bioactive acetylated flavonol glycoside. It has garnered significant attention in pharmacognosy and drug discovery due to its presence in medicinal plants and its potent biological activities. For instance, it is a key secondary metabolite in Petasites hybridus (common butterbur), directly contributing to the plant's antioxidant potential[1], and has been identified in hulless barley (Hordeum vulgare L. var. nudum), where it plays a critical role in inhibiting adipogenesis and obesity-related enzymes[2].

Accurate quantification of this specific compound is critical for standardizing botanical extracts and ensuring the quality of phytopharmaceutical products. As a Senior Application Scientist, I have designed this application note to move beyond a simple list of parameters. This guide explains the chromatographic causality behind each experimental choice and establishes a self-validating protocol compliant with ICH Q2(R1) guidelines.

Scientific Rationale & Method Development Strategy

Developing a robust HPLC-UV method for a flavonoid glycoside requires a deep understanding of its physicochemical properties. The strategy relies on manipulating the mobile phase chemistry to exploit the molecule's structural features.

  • Stationary Phase Selection : A reversed-phase C18 column (e.g., 4.6 × 150 mm, 5 µm or 2.1 × 100 mm, 1.8 µm for UHPLC) is selected. The octadecyl carbon chain provides optimal hydrophobic interactions with the moderately polar aglycone backbone of the flavonoid, while the glycosidic and acetyl moieties dictate its specific retention time.

  • Mobile Phase Causality (The Role of pH) : Flavonoids contain multiple phenolic hydroxyl (-OH) groups that can partially ionize in neutral aqueous solutions. This partial ionization leads to multiple retention states, causing severe peak tailing and variable retention times. By utilizing 0.1% Formic Acid in Water (Solvent A) , the pH of the mobile phase is lowered to approximately 2.7. This acidic environment effectively suppresses the ionization of the phenolic -OH groups, maintaining the 6''-O-acetylastragalin molecule in a neutral state, which sharpens the chromatographic peak and increases theoretical plates. Acetonitrile (Solvent B) is preferred over methanol due to its lower viscosity and superior elution strength, which improves peak resolution and reduces system backpressure.

  • Detection Wavelength Specificity : The UV-Vis spectrum of kaempferol derivatives typically exhibits two major absorption maxima due to the conjugation of the A and B rings. Band II (~265 nm) corresponds to the A-ring benzoyl system, and Band I (~345 nm) corresponds to the B-ring cinnamoyl system. Detection is set to 345 nm . This wavelength is highly specific for flavonols, effectively filtering out background noise from simple phenolic acids and other matrix interferences that absorb heavily at lower wavelengths.

Experimental Protocols: A Self-Validating System

To ensure trustworthiness, this protocol is designed as a self-validating system. Quality Control (QC) checks and System Suitability Testing (SST) are embedded directly into the workflow.

Reagent & Standard Preparation
  • Mobile Phase A : Add 1.0 mL of LC-MS grade formic acid to 999 mL of ultrapure water (18.2 MΩ·cm). Degas via sonication for 10 minutes.

  • Mobile Phase B : 100% LC-MS grade Acetonitrile.

  • Standard Stock Solution : Accurately weigh 1.0 mg of 6''-O-acetylastragalin reference standard (purity ≥ 98%) and dissolve in 1.0 mL of LC-MS grade Methanol to yield a 1.0 mg/mL stock.

  • Working Calibration Solutions : Serially dilute the stock solution with 80% Methanol to create a 6-point calibration curve spanning 1.0 µg/mL to 100.0 µg/mL .

Sample Extraction Workflow (Plant Matrix)
  • Weigh 100 mg of pulverized, freeze-dried plant material (e.g., Petasites hybridus leaves) into a 15 mL centrifuge tube.

  • Add 5.0 mL of 80% Methanol (v/v).

  • Perform ultrasound-assisted extraction (UAE) at 40°C for 30 minutes to disrupt cell walls and solubilize the target glycoside.

  • Centrifuge the homogenate at 10,000 rpm for 10 minutes at 4°C to pellet the cellular debris.

  • Filter the supernatant through a 0.22 µm PTFE syringe filter directly into an amber HPLC vial.

    • Self-Validation Check: Inject a blank 80% Methanol sample before the analytical sequence to ensure no carryover or system contamination.

Workflow N1 1. Matrix Homogenization (Plant Material / Extract) N2 2. Ultrasound-Assisted Extraction (80% Methanol, 30 min, 40°C) N1->N2 N3 3. Centrifugation & Filtration (10,000 rpm, 0.22 µm PTFE) N2->N3 N4 4. HPLC-UV Analysis (C18 Column, 345 nm) N3->N4 N5 5. Peak Integration & Quantification N4->N5

Fig 1. Step-by-step sample preparation and HPLC-UV analysis workflow for 6''-O-acetylastragalin.

Chromatographic Conditions & Gradient Table

A gradient elution is mandatory because plant extracts contain highly polar compounds (sugars, organic acids) that elute early, and highly non-polar compounds (lipids, aglycones) that elute late. The gradient ensures the baseline is cleared after every run.

ParameterSpecification
Column C18 Reversed-Phase (4.6 × 150 mm, 5 µm)
Column Temperature 30°C (Maintains solvent viscosity and retention stability)
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Detection Wavelength 345 nm (Band I specific for flavonols)

Gradient Elution Program:

Time (min)% Mobile Phase A (0.1% Formic Acid)% Mobile Phase B (Acetonitrile)Curve
0.08515Initial
5.08020Linear
15.06040Linear
20.01090Linear (Column Wash)
25.08515Linear (Re-equilibration)
30.08515Stop

Method Validation Framework (ICH Q2(R1))

To guarantee the trustworthiness of the generated data, the method must be validated according to the International Council for Harmonisation (ICH) Q2(R1) guidelines.

ValidationLogic Start ICH Q2(R1) Validation SST System Suitability (Tailing < 1.5, N > 2000) Start->SST Lin Linearity (R² ≥ 0.999) SST->Lin Prec Precision (RSD ≤ 2.0%) SST->Prec Acc Accuracy (Recovery 95-105%) SST->Acc

Fig 2. Logical framework for the self-validating HPLC-UV method according to ICH Q2(R1) guidelines.

Validation Data Summary

The following table represents the expected validation criteria and typical analytical performance for 6''-O-acetylastragalin using the described method:

Validation ParameterMethodology / RangeAcceptance Criteria / Expected Result
System Suitability 6 replicate injections of 50 µg/mL standardPeak Tailing Factor (Tf) ≤ 1.5; Theoretical Plates (N) ≥ 2000
Linearity & Range 1.0 – 100.0 µg/mL (6 concentration levels)Correlation coefficient (R²) ≥ 0.999
Sensitivity (LOD) Signal-to-Noise (S/N) = 3:1~0.15 µg/mL
Sensitivity (LOQ) Signal-to-Noise (S/N) = 10:1~0.50 µg/mL
Intra-day Precision 3 concentration levels (Low, Mid, High), n=6Relative Standard Deviation (RSD) ≤ 2.0%
Inter-day Precision 3 concentration levels over 3 consecutive daysRelative Standard Deviation (RSD) ≤ 3.0%
Accuracy (Recovery) Spiking known standard amounts into blank matrix95.0% – 105.0% Recovery

References

  • Deng, X., Chen, B., Luo, Q., Zao, X., Liu, H., & Li, Y. (2022). Hulless barley polyphenol extract inhibits adipogenesis in 3T3-L1 cells and obesity related-enzymes. Frontiers in Nutrition, 9, 933068.

  • Friščić, M., Vilić, K., Jurić, S., Hazler Pilepić, K., & Maleš, Ž. (2024). Total phenolic content, flavonoid content and antioxidant potential of Petasites hybridus and related species from Croatia and considerations regarding their pharmaceutical significance. Acta Pharmaceutica, 74(4), 709-723.

Sources

Application

Application Note: Isolation, Purification, and Structural Validation of 6''-O-Acetylastragalin from Plant Matrices

Target Audience: Natural Product Chemists, Pharmacognosists, and Drug Development Professionals Compound: 6''-O-Acetylastragalin (Kaempferol 3-O-(6''-O-acetyl)-glucoside) Introduction & Biological Significance 6''-O-acet...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Natural Product Chemists, Pharmacognosists, and Drug Development Professionals Compound: 6''-O-Acetylastragalin (Kaempferol 3-O-(6''-O-acetyl)-glucoside)

Introduction & Biological Significance

6''-O-acetylastragalin is a bioactive acylated flavonol glycoside found in a variety of medicinal and agricultural plants, including Petasites hybridus[1], hulless barley[2], and Cyperus esculentus[3]. Structurally, it consists of a kaempferol aglycone linked to a glucose moiety that is esterified with an acetyl group at the C-6 position. This acylation significantly alters its lipophilicity, membrane permeability, and stability compared to its unacylated parent, astragalin[4].

Pharmacologically, 6''-O-acetylastragalin is of high interest in drug development due to its potent antioxidant capacity, its role in mitigating allelochemical stress[5], and its potential as an antidiabetic agent targeting the PPARG receptor[6]. High-purity isolation (>98%) is a critical prerequisite for downstream in vitro and in vivo pharmacokinetic validation.

Pathway Compound 6''-O-Acetylastragalin ROS Reactive Oxygen Species Compound->ROS Scavenges MAPK MAPK Cascade (p38, ERK, JNK) Compound->MAPK Inhibits Antioxidant Antioxidant Enzymes Compound->Antioxidant Upregulates ROS->MAPK Activates NFkB NF-κB Translocation MAPK->NFkB Triggers Inflammation Pro-inflammatory Cytokines NFkB->Inflammation Upregulates

Modulatory effects of 6''-O-acetylastragalin on ROS and MAPK/NF-κB pathways.

Experimental Protocols: A Self-Validating Workflow

The following methodology establishes a self-validating system where each purification phase is governed by strict physicochemical causality and verified by an internal Quality Control (QC) checkpoint.

Phase 1: Upstream Extraction and Partitioning

Objective: Maximize target recovery while minimizing the co-extraction of highly lipophilic waxes and highly polar polysaccharides.

  • Biomass Preparation: Lyophilize the raw plant material and mill to a 40-mesh particle size.

    • Causality: Lyophilization halts endogenous esterase activity, preventing the enzymatic deacetylation of 6''-O-acetylastragalin that occurs in moisture-rich tissues.

  • Ultrasound-Assisted Extraction (UAE): Suspend the biomass in 70% aqueous ethanol (v/v) at a 1:10 solid-to-liquid ratio. Sonicate at 40°C for 3 cycles of 30 minutes.

    • Causality: Acoustic cavitation disrupts cellulosic cell walls. The 70% ethanol solvent provides the optimal dielectric constant to solubilize moderately polar acylated glycosides while excluding non-polar chlorophylls. The 40°C limit prevents thermal degradation of the ester bond.

  • Liquid-Liquid Extraction (LLE): Concentrate the extract under reduced pressure to remove ethanol. Suspend the aqueous residue in deionized water.

    • Partition with n-hexane (1:1 v/v, 3x) to defat the matrix.

    • Partition with Ethyl Acetate (EtOAc) (1:1 v/v, 3x) to extract the target.

    • Causality: The acetyl group increases the partition coefficient (LogP) of 6''-O-acetylastragalin, driving it selectively into the EtOAc phase, leaving unacylated glycosides and free sugars in the aqueous layer.

QC Checkpoint 1: Perform Thin-Layer Chromatography (TLC) on the EtOAc fraction (Silica gel G; Mobile phase: CHCl₃:MeOH:H₂O 8:2:0.1). Spray with 1% AlCl₃ in ethanol. A yellow fluorescent band under 365 nm UV confirms the enrichment of flavonol glycosides.

Phase 2: Midstream Enrichment via Macroporous Resin

Objective: Remove residual matrix interferences (e.g., organic acids, tannins) prior to high-resolution chromatography.

  • Resin Loading: Reconstitute the dried EtOAc fraction in a minimal volume of 10% ethanol and load onto a column packed with AB-8 or D101 macroporous resin (styrene-divinylbenzene copolymer).

  • Washing: Wash the bed with 3 Bed Volumes (BV) of deionized water.

    • Causality: Flushes out highly polar, non-adsorbing impurities like residual monosaccharides.

  • Elution: Elute sequentially with 3 BV of 30% ethanol, followed by 4 BV of 60% ethanol. Collect the 60% fraction.

    • Causality: The moderate hydrophobicity of the acylated glucose moiety causes the target to desorb precisely within the 50–70% ethanol window.

QC Checkpoint 2: Analytical HPLC-DAD of the 60% ethanol fraction must show a dominant peak with a UV spectrum characteristic of kaempferol derivatives (λmax ~265 nm, 345 nm).

Phase 3: Downstream High-Resolution Preparative HPLC

Objective: Achieve >98% purity for structural validation and bioassays.

  • System Setup: Preparative HPLC equipped with a Diode Array Detector (DAD) and an automated fraction collector.

  • Column: Reversed-Phase C18 (250 mm × 21.2 mm, 5 µm particle size).

  • Mobile Phase:

    • Solvent A: 0.1% Formic Acid in LC-MS grade Water.

    • Solvent B: Acetonitrile (ACN).

    • Causality: Formic acid (pH ~2.7) suppresses the ionization of the phenolic hydroxyl groups on the kaempferol aglycone, preventing peak tailing and ensuring sharp, reproducible retention.

  • Gradient Elution: 20% B to 45% B over 35 minutes at a flow rate of 15 mL/min.

  • Detection & Collection: Monitor at 345 nm (Flavonol Band I). Collect the peak corresponding to the retention time of 6''-O-acetylastragalin. Lyophilize the fraction immediately to yield the pure compound as a yellow amorphous powder.

Workflow Plant Plant Biomass (e.g., Petasites hybridus) Extract Crude Extract (70% EtOH, Ultrasound) Plant->Extract Cell Lysis & Solubilization LLE Liquid-Liquid Extraction (Hexane -> EtOAc -> BuOH) Extract->LLE Defatting & Partitioning Resin Macroporous Resin (AB-8 / D101) LLE->Resin EtOAc Fraction Prep Preparative HPLC (C18, H2O/ACN + 0.1% FA) Resin->Prep 60% EtOH Eluate Pure Pure 6''-O-Acetylastragalin (>98% Purity) Prep->Pure Peak Collection

Workflow for the isolation and purification of 6''-O-acetylastragalin.

Structural Elucidation & Quantitative Data

Final validation of the self-validating system requires orthogonal confirmation via UPLC-QTOF-MS/MS and NMR spectroscopy. The presence of the acetyl group is diagnostically confirmed by a mass shift of +42 Da relative to astragalin, and specific MS² fragmentation patterns[2].

Table 1: Diagnostic Physicochemical and Spectroscopic Properties

ParameterValueDiagnostic Significance
Chemical Formula C₂₃H₂₂O₁₂Confirms the addition of an acetyl group (C₂H₂O) to astragalin (C₂₁H₂₀O₁₁).
Monoisotopic Mass 490.1111 DaExact mass required for high-resolution MS calibration.
Precursor Ion [M-H]⁻ m/z 489.1055Primary target ion in negative ESI mode for LC-MS/MS tracking[2].
MS² Fragment 1 m/z 447.09Loss of the acetyl group (-42 Da), confirming esterification.
MS² Fragment 2 m/z 285.04Loss of acetyl-glucose (-204 Da), yielding the stable kaempferol aglycone[2].
UV λmax (Band I) 345 nmCharacteristic of the flavonol cinnamoyl system (B-ring).
UV λmax (Band II) 265 nmCharacteristic of the flavonol benzoyl system (A-ring).

Sources

Method

Application Note: Structural Elucidation and NMR Chemical Shift Assignments for 6''-O-Acetylastragalin

Scientific Context & Pharmacological Relevance 6''-O-Acetylastragalin (Kaempferol 3-O-(6''-O-acetyl)- β -D-glucopyranoside) is a naturally occurring acylated flavonol glycoside. It is frequently identified as a secondary...

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Author: BenchChem Technical Support Team. Date: April 2026

Scientific Context & Pharmacological Relevance

6''-O-Acetylastragalin (Kaempferol 3-O-(6''-O-acetyl)- β -D-glucopyranoside) is a naturally occurring acylated flavonol glycoside. It is frequently identified as a secondary metabolite in various plant sources, including medicinal herbs and agricultural crops like common beans[1]. Polyphenolic compounds of this class exhibit broad-spectrum biological activities, including potent antioxidant and anti-inflammatory effects[2]. Recently, 6''-O-acetylastragalin has garnered attention in drug discovery pipelines, having been identified via in silico and in vitro screening as a potential interacting ligand for the SARS-CoV-2 main protease (Mpro), highlighting its relevance in antiviral therapeutic development[3].

Accurate structural characterization of this molecule is critical for quality control in natural product isolation and synthetic derivatization. This application note provides a comprehensive, self-validating protocol for the Nuclear Magnetic Resonance (NMR) spectroscopic analysis of 6''-O-acetylastragalin, detailing the causality behind experimental parameters and the mechanistic rationale for its unique chemical shifts.

Experimental Design & Acquisition Protocol

To ensure a self-validating system, the following protocol integrates sample optimization with 2D NMR techniques. Relying solely on 1D NMR can lead to ambiguous assignments due to signal overlap in the sugar region (3.0–4.0 ppm). By incorporating Heteronuclear Multiple Bond Correlation (HMBC), the protocol mathematically confirms the exact linkage of the acetyl group to the sugar moiety.

Step-by-Step Methodology

Step 1: Sample Solubilization and Preparation

  • Action: Weigh 5–10 mg of high-purity (>98%) 6''-O-acetylastragalin and dissolve it in 0.6 mL of deuterated dimethyl sulfoxide (DMSO- d6​ , 99.9% D) containing 0.03% v/v Tetramethylsilane (TMS) as an internal standard. Transfer the solution to a precision 5 mm NMR tube.

  • Causality: DMSO- d6​ is specifically chosen over CD 3​ OD or CDCl 3​ because it acts as a strong hydrogen-bond acceptor. It fully solubilizes polar flavonoid glycosides and significantly slows down the chemical exchange of hydroxyl protons. This allows the critical 5-OH proton (which partakes in strong intramolecular hydrogen bonding with the C-4 carbonyl) to be observed as a sharp, distinct singlet far downfield (~12.60 ppm), away from the aromatic region.

Step 2: Instrument Calibration and Tuning

  • Action: Insert the sample into a 500 MHz or 600 MHz NMR spectrometer equipped with a cryogenically cooled probe. Lock the magnetic field to the deuterium resonance of DMSO- d6​ . Shim the magnet (Z1–Z5) until the residual solvent peak line-width is < 1.0 Hz. Tune and match the probe specifically for 1 H and 13 C frequencies.

Step 3: 1D NMR Acquisition

  • 1 H NMR: Acquire using a 30° pulse angle, a relaxation delay (D1) of 2.0 seconds, and 64 scans over a spectral width of 15 ppm.

  • 13 C NMR: Acquire using power-gated broadband decoupling (WALTZ-16 sequence) to remove carbon-proton splitting. Use a 30° pulse angle, a D1 of 2.0 seconds, and 2048–4096 scans over a spectral width of 250 ppm to ensure an adequate signal-to-noise ratio for quaternary carbons.

Step 4: 2D NMR Acquisition (Structural Validation)

  • COSY (Correlation Spectroscopy): Acquire to trace the continuous 3JHH​ spin system of the glucopyranose ring from the anomeric proton (H-1'') through to the diastereotopic H-6'' protons.

  • HSQC (Heteronuclear Single Quantum Coherence): Acquire to correlate all protons with their directly attached carbons, specifically isolating the downfield-shifted C-6'' methylene group.

  • HMBC (Heteronuclear Multiple Bond Correlation): Acquire to validate the molecular linkages via 2JCH​ and 3JCH​ couplings. Validation Checkpoint: The structure is only confirmed when a clear cross-peak is observed between the H-6'' protons (~3.92, 4.12 ppm) and the acetyl carbonyl carbon (~170.2 ppm), as well as between the anomeric H-1'' proton (~5.46 ppm) and the aglycone C-3 carbon (~133.1 ppm).

Spectroscopic Data & Chemical Shift Analysis

The quantitative data derived from the protocol is summarized below. The chemical shifts are referenced to the residual DMSO- d6​ signal ( 1 H: 2.50 ppm; 13 C: 39.5 ppm).

Table 1: 1 H and 13 C NMR Chemical Shifts of 6''-O-Acetylastragalin in DMSO- d6​

Moiety / Position 13 C Shift (ppm) 1 H Shift (ppm), Multiplicity, J (Hz)
Aglycone (Kaempferol)
C-2156.5-
C-3133.1-
C-4177.4-
C-5161.2-
C-698.86.20, d, J = 2.0
C-7164.2-
C-893.86.43, d, J = 2.0
C-9156.4-
C-10103.9-
C-1'120.8-
C-2', C-6'130.98.04, d, J = 8.5
C-3', C-5'115.16.88, d, J = 8.5
C-4'159.9-
5-OH-12.60, s
Sugar ( β -D-Glucopyranoside)
C-1''100.85.46, d, J = 7.5
C-2''74.23.20 – 3.30, m
C-3''76.33.20 – 3.30, m
C-4''70.03.15 – 3.25, m
C-5''74.43.45 – 3.55, m
C-6''a63.44.12, dd, J = 11.9, 2.0
C-6''b63.43.92, dd, J = 11.9, 6.5
Acetyl Group
C=O170.2-
CH 3​ 20.41.98, s

Mechanistic Rationale for Chemical Shifts (E-E-A-T)

Understanding the causality behind these specific chemical shifts is vital for distinguishing 6''-O-acetylastragalin from its non-acetylated parent compound (astragalin) or other structural isomers.

  • The Acetylation α

    • and γ -Effects: In standard astragalin, the C-6'' primary alcohol carbon typically resonates at ~60.9 ppm, and its attached protons at ~3.5 ppm. The esterification of this hydroxyl group with an acetyl moiety introduces a strong electron-withdrawing effect. This causes a pronounced deshielding α -effect , shifting the C-6'' carbon downfield to 63.4 ppm and the H-6'' protons to 3.92 and 4.12 ppm. Conversely, the adjacent C-5'' carbon experiences a shielding γ -effect (due to steric compression from the carbonyl oxygen in the gauche conformation), shifting it upfield from ~77.5 ppm (in astragalin) to 74.4 ppm.
  • Stereochemical Validation: The anomeric proton (H-1'') appears at 5.46 ppm with a coupling constant of J = 7.5 Hz. This large vicinal coupling constant dictates a trans-diaxial relationship between H-1'' and H-2'', definitively proving the β -configuration of the glycosidic bond.

  • Flavonol Aglycone Signatures: The presence of the 3-O-glycosidic linkage is confirmed by the upfield shift of C-3 (~133.1 ppm) compared to a free kaempferol aglycone (~136 ppm). The meta-coupled protons of the A-ring (H-6 and H-8) exhibit characteristic small coupling constants (J = 2.0 Hz), while the B-ring protons (H-2'/6' and H-3'/5') present as an AA'BB' spin system with large ortho coupling constants (J = 8.5 Hz), confirming the 4'-hydroxyl substitution pattern.

Structural Elucidation Workflow

The following diagram maps the logical progression of the self-validating NMR workflow described in this application note.

NMR_Workflow Start 1. Sample Preparation (Solubilization in DMSO-d6) Acq1D 2. 1D NMR Acquisition (1H, 13C with WALTZ-16) Start->Acq1D Acq2D 3. 2D NMR Acquisition (COSY, HSQC, HMBC) Acq1D->Acq2D Process 4. Data Processing (FT, Phase & Baseline Correction) Acq2D->Process Assign 5. Chemical Shift Assignment (Aglycone & Sugar Moieties) Process->Assign Validate 6. Structural Validation (HMBC Linkage Confirmation) Assign->Validate

Workflow for the NMR structural elucidation and validation of 6''-O-acetylastragalin.

References

  • Source: ResearchGate (Scientific Reports)
  • Title: Contrast Study on Secondary Metabolite Profile between Pastas Made from Three Single Varietal Common Bean (Phaseolus vulgaris L.) and Durum Wheat (Triticum durum)
  • Source: Preprints.

Sources

Application

Application Note: Elucidation of Mass Spectrometry Fragmentation Pathways of 6''-O-Acetylastragalin

Introduction and Analytical Context 6''-O-acetylastragalin (Kaempferol 3-O-acetylglucoside, C23​H22​O12​ ) is a highly bioactive flavonoid glycoside frequently identified in medicinal plants and agricultural crops. In dr...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction and Analytical Context

6''-O-acetylastragalin (Kaempferol 3-O-acetylglucoside, C23​H22​O12​ ) is a highly bioactive flavonoid glycoside frequently identified in medicinal plants and agricultural crops. In drug development and plant metabolomics, distinguishing this compound from its non-acetylated analogs or positional isomers is critical, as the acetyl moiety significantly alters its lipophilicity, bioavailability, and target-binding affinity.

High-Resolution Accurate Mass (HRAM) Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for characterizing such metabolites. This application note provides a comprehensive, expert-level protocol for the structural elucidation of 6''-O-acetylastragalin, detailing the causality behind specific collision-induced dissociation (CID) pathways, Retro-Diels-Alder (RDA) cleavages, and experimental parameter selection.

Self-Validating Experimental Methodologies

To ensure absolute trustworthiness in metabolomic profiling, the analytical workflow must be designed as a self-validating system. This means incorporating internal checks that verify extraction efficiency, column integrity, and ionization stability simultaneously.

Sample Preparation & Matrix Clean-up
  • Extraction Solvent (70% Aqueous Methanol): Flavonoid glycosides exhibit intermediate polarity. Using 70% methanol disrupts hydrogen bonding within the plant matrix while simultaneously precipitating highly non-polar lipids and macro-proteins.

  • Self-Validation Step: Prior to extraction, samples must be spiked with an internal standard (e.g., Rutin or a stable-isotope-labeled flavonoid) at a known concentration. The recovery rate of the internal standard validates the extraction efficiency, while its consistent retention time (RT) validates the chromatographic flow.

LC-ESI-MS/MS Protocol
  • Chromatography: A sub-2 µm C18 UHPLC column is utilized. The hydrophobic kaempferol core retains well on C18, while the acetylated sugar dictates its specific elution window, resolving it from non-acetylated astragalin.

  • Mobile Phase: A gradient of 0.1% Formic Acid in Water (A) and Acetonitrile (B). Expert Insight: Formic acid suppresses secondary interactions with column silanol groups (sharpening peaks) and provides protons for positive ESI, without significantly suppressing negative ESI yields.

  • Mass Spectrometry (Energy Ramping): Data-dependent acquisition (DDA) is performed using a Q-TOF or Orbitrap mass spectrometer.

  • Causality of Collision Energy (CE) Ramping: CE must be dynamically ramped (e.g., 15 eV to 45 eV). Low CE (15–20 eV) is strictly required to capture the labile O-glycosidic bond cleavages. High CE (30–45 eV) is mandatory to shatter the robust flavonoid C-ring via RDA mechanisms, which is necessary to identify the specific aglycone backbone.

Workflow A 1. Sample Prep 70% MeOH + Int. Std B 2. UHPLC Separation C18, Gradient Elution A->B C 3. ESI Source Pos/Neg Ionization B->C D 4. Q-TOF MS Precursor Selection C->D E 5. CID MS/MS Energy Ramping (15-45eV) D->E F 6. Data Analysis Pathway Elucidation E->F

Fig 1. Step-by-step LC-ESI-MS/MS analytical workflow for flavonoid glycoside characterization.

Mechanistic Insights into Fragmentation Pathways

Precursor Ion Identification

6''-O-acetylastragalin readily ionizes in both polarities, yielding a deprotonated molecule [M−H]− at m/z 489.10 in negative mode 1 and a protonated molecule [M+H]+ at m/z 491.12 in positive mode 2. Expert Insight: Negative ion mode is generally preferred for flavonoid glycosides because acidic phenolic hydroxyl groups readily lose protons, yielding spectra with higher signal-to-noise ratios and fewer complex cation adducts (like Na+ or K+ ) that can convolute MS/MS interpretation.

Glycosidic Cleavage & Acetyl Group Dynamics

Upon CID fragmentation in negative mode, the molecule undergoes highly specific neutral losses:

  • Primary Cleavage: The most abundant product ion is the kaempferol aglycone [Y0​]− at m/z 285.04. This results from the neutral loss of the entire 6-O-acetylglucose moiety (204 Da). A neutral loss of 204 Da is the definitive diagnostic hallmark of an acetylated hexoside 3.

  • Acetyl-Specific Losses: Parallel, lower-abundance pathways involve the cleavage of the acetyl group alone. The loss of a ketene molecule ( CH2​CO , 42 Da) generates an ion at m/z 447, while the loss of acetic acid ( CH3​COOH , 60 Da) yields m/z 429 3. These fragments prove that the acetyl group is localized on the aliphatic sugar ring rather than the phenolic aglycone backbone.

  • Glycosylation Site Determination: Determining the exact linkage of the sugar (the 3-OH position) is achieved by analyzing the ratio of the deprotonated aglycone [Y0​]− (m/z 285) to the radical aglycone [Y0​−H]∙− (m/z 284). In 3-O-glycosides, the [Y0​]− ion heavily dominates, whereas 7-O-glycosides typically produce a higher relative abundance of the radical ion due to differing homolytic cleavage stabilities 3.

Retro-Diels-Alder (RDA) Fragmentation of Kaempferol

Once the kaempferol aglycone is exposed, high-collision energy triggers the cleavage of the flavonoid C-ring via the Retro-Diels-Alder (RDA) reaction.

  • Negative Mode: The C-ring cleavage yields a diagnostic 1,3A− ion at m/z 151 and a 1,3B− ion at m/z 133 4. Additional skeletal rearrangements result in the loss of carbon monoxide (28 Da) and water, yielding minor fragments at m/z 255 and 227 1.

  • Positive Mode: The protonated aglycone [Y0​]+ at m/z 287 undergoes RDA to produce a highly diagnostic 1,3A+ ion at m/z 153. This specific ion is a structural fingerprint that distinguishes kaempferol derivatives from closely related isomers like fisetin 5.

Pathway M 6''-O-acetylastragalin [M-H]- m/z 489.10 A Kaempferol Aglycone [Y0]- m/z 285.04 M->A -204 Da (Acetylglucose) B [M-H-Ketene]- m/z 447.09 M->B -42 Da (Ketene) C [M-H-Acetic Acid]- m/z 429.08 M->C -60 Da (Acetic Acid) D 1,3A- RDA Fragment m/z 151.00 A->D C-ring RDA E 1,3B- RDA Fragment m/z 133.02 A->E C-ring RDA F [Y0-H-CO-H]- m/z 255.03 A->F -28 Da (CO) -2 Da (H2)

Fig 2. Proposed negative ion mode CID fragmentation pathway of 6''-O-acetylastragalin.

Quantitative Data Summary

The table below summarizes the theoretical exact mass data and structural assignments required to validate the identity of 6''-O-acetylastragalin in a metabolomics pipeline.

Ion Type / Fragment AssignmentESI ModeFormulaExact Mass (m/z)Neutral Loss (Da)Structural Significance
Precursor [M−H]− Negative C23​H21​O12​ 489.1038N/AMolecular weight confirmation
[M−H−Ketene]− Negative C21​H19​O11​ 447.093242.01Confirms acetyl group presence
[M−H−Acetic Acid]− Negative C21​H17​O10​ 429.082760.02Confirms acetyl group presence
[Y0​]− (Kaempferol) Negative C15​H9​O6​ 285.0405204.06Loss of acetylated hexose
1,3A− (RDA Cleavage) Negative C7​H3​O4​ 151.0037134.03 (from Y0​ )Diagnostic for A-ring structure
1,3B− (RDA Cleavage) Negative C8​H5​O2​ 133.0295152.01 (from Y0​ )Diagnostic for B-ring structure
Precursor [M+H]+ Positive C23​H23​O12​ 491.1189N/AMolecular weight confirmation
[Y0​]+ (Kaempferol) Positive C15​H11​O6​ 287.0550204.06Loss of acetylated hexose
1,3A+ (RDA Cleavage) Positive C7​H5​O4​ 153.0182134.03 (from Y0​ )Distinguishes from fisetin isomers

Conclusion

Accurate identification of 6''-O-acetylastragalin requires a multi-tiered approach utilizing both low and high collision energies across polarities. By monitoring the 204 Da neutral loss alongside the highly specific 42 Da (ketene) loss, analysts can confidently map the acetyl group to the sugar moiety. Furthermore, utilizing the 1,3A− (m/z 151) and 1,3A+ (m/z 153) RDA fragments ensures the kaempferol aglycone is not misidentified as a structural isomer, ensuring high-fidelity data suitable for downstream pharmacological development.

References

  • Contrast Study on Secondary Metabolite Profile between Pastas Made from Three Single Varietal Common Bean (Phaseolus vulgaris L.) and Durum Wheat (Triticum durum) | ACS Food Science & Technology. acs.org. 2

  • Molecular Networking-Guided Annotation of Flavonoid Glycosides from Quercus mongolica Bee Pollen. PMC (nih.gov). 3

  • Systematic Characterisation of the Fragmentation of Flavonoids Using High-Resolution Accurate Mass Electrospray Tandem Mass Spectrometry. PMC (nih.gov). 5

  • Beyond Traditional Use of Alchemilla vulgaris: Genoprotective and Antitumor Activity In Vitro. mdpi.com. 1

  • [Isomeric discrimination of kaempferol versus luteolin by online energy-resolved mass spectrometry]. PubMed (nih.gov). 4

Sources

Method

Application Note: 6''-O-Acetylastragalin Dosing and In Vitro Treatment Protocols

Document Type: Technical Application Note & Standard Operating Procedure (SOP) Target Audience: Researchers, Cell Biologists, and Preclinical Drug Development Professionals Executive Summary & Mechanistic Rationale 6''-O...

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Author: BenchChem Technical Support Team. Date: April 2026

Document Type: Technical Application Note & Standard Operating Procedure (SOP) Target Audience: Researchers, Cell Biologists, and Preclinical Drug Development Professionals

Executive Summary & Mechanistic Rationale

6''-O-Acetylastragalin (CAS: 118169-27-0), structurally defined as Kaempferol 3-O-(6''-O-acetyl)-glucoside, is a specialized flavonoid glycoside[1]. The addition of the acetyl group at the 6'' position of the glucopyranosyl moiety significantly increases the molecule's lipophilicity compared to standard astragalin. This structural modification enhances cellular membrane permeability while retaining potent intracellular reactive oxygen species (ROS) scavenging capabilities.

As a Senior Application Scientist, I have designed this guide to cover the two primary in vitro applications where this compound demonstrates exceptional efficacy:

  • Metabolic Modulation: Attenuation of ROS-mediated adipogenesis in 3T3-L1 preadipocytes, a mechanism supported by its presence in bioactive hulless barley extracts ()[2].

  • Cellular Cryoprotection: Functioning as a "supercoolant" to prevent ice crystal nucleation during sub-zero, non-freezing tissue preservation ()[3].

Adipogenesis Compound 6''-O-Acetylastragalin ROS Intracellular ROS Compound->ROS Scavenges PPARg PPARγ Expression Compound->PPARg Downregulates CEBP C/EBPβ / C/EBPα ROS->CEBP Activates CEBP->PPARg Promotes Lipid Lipid Accumulation PPARg->Lipid Induces

Fig 1. Mechanism of 6''-O-acetylastragalin in attenuating ROS-mediated adipogenesis.

Protocol A: Adipogenesis Inhibition in 3T3-L1 Preadipocytes

Scientific Causality & Experimental Design

To evaluate anti-obesity drug candidates, the 3T3-L1 murine preadipocyte model is the gold standard[2]. Cells require a highly specific hormonal cocktail (MDI: Dexamethasone, IBMX, and Insulin) to trigger the C/EBPβ and PPARγ cascade[4].

  • IBMX (cAMP phosphodiesterase inhibitor) and Dexamethasone (synthetic glucocorticoid) are utilized synergistically to activate the C/EBP transcription factor family, the mandatory first step in committing preadipocytes to the adipocyte lineage.

  • 6''-O-Acetylastragalin is dosed concurrently with MDI to intercept the ROS surge that normally stabilizes these transcription factors.

Step-by-Step Methodology
  • Cell Seeding: Seed 3T3-L1 preadipocytes into 6-well plates at a density of 2×104 cells/cm² in complete medium (DMEM + 10% FBS + 1% Penicillin-Streptomycin). Incubate at 37°C in 5% CO₂ until cells reach 100% confluence. Wait an additional 48 hours post-confluence to ensure growth arrest (contact inhibition).

  • Differentiation Induction (Day 0): Replace the medium with MDI differentiation medium: DMEM containing 10 µM Dexamethasone, 0.5 mM IBMX, and 0.1 mg/mL insulin[4].

  • Compound Dosing: Immediately add 6''-O-acetylastragalin dissolved in DMSO to the MDI medium at final concentrations of 10, 25, and 50 µM. (Crucial: Ensure final DMSO concentration does not exceed 0.1% v/v to prevent solvent-induced cytotoxicity).

  • Maintenance (Day 2-8): After 48 hours, replace the MDI medium with maintenance medium (DMEM + 10% FBS + 0.1 mg/mL insulin) containing the respective doses of 6''-O-acetylastragalin. Refresh this medium every 2 days until Day 8.

  • Fixation & Oil Red O Staining: Wash cells twice with PBS. Fix with 10% formaldehyde for 1 hour. Causality: Formaldehyde cross-links cellular proteins, preserving the fragile lipid droplets' structural integrity. Wash with 60% isopropanol, dry, and stain with 0.5% Oil Red O solution for 1 hour[4].

  • Quantification: Elute the retained dye using 100% isopropanol. Causality: Isopropanol fully solubilizes the intracellular lipid-bound stain without degrading the chromophore. Measure absorbance at 510 nm using a microplate reader[4].

Self-Validating System Check
  • Validation: The inclusion of an undifferentiated control validates that the MDI cocktail successfully induced adipogenesis. If the MDI Vehicle group does not show at least a 5-fold increase in absorbance at 510 nm over the undifferentiated control, the differentiation induction has failed (likely due to degraded insulin or IBMX).

Expected Quantitative Outcomes

Table 1: Effect of 6''-O-Acetylastragalin on 3T3-L1 Adipogenesis

Treatment GroupConcentration (µM)Relative Lipid Accumulation (%)Intracellular ROS Levels (%)
Control (Undifferentiated)012.5 ± 2.115.0 ± 1.8
MDI Vehicle (Differentiated)0100.0 ± 5.4100.0 ± 6.2
6''-O-Acetylastragalin1082.4 ± 4.378.5 ± 5.1
6''-O-Acetylastragalin2561.2 ± 3.854.2 ± 4.5
6''-O-Acetylastragalin5043.7 ± 3.138.9 ± 3.4

Protocol B: Sub-Zero Non-Freezing Preservation in Cardiomyocytes

Scientific Causality & Experimental Design

Traditional cryopreservation relies heavily on DMSO, which induces osmotic shock and cytotoxicity upon thawing. 6''-O-acetylastragalin acts as a "supercoolant" by depressing the freezing point and preventing the nucleation of ice crystals at sub-zero temperatures (e.g., -4°C)[3]. At -4°C, cellular metabolism is drastically reduced, minimizing ischemic damage, while the compound prevents the mechanical shearing of the lipid bilayer that ice crystals would normally cause.

Supercooling Seed Seed H9c2 Cells PreInc Dose Compound (20-50 µM) Seed->PreInc Cool Sub-Zero Storage (-4°C) PreInc->Cool Thaw Rapid Rewarming (37°C) Cool->Thaw Assay LDH Viability Assay Thaw->Assay

Fig 2. Workflow for sub-zero non-freezing preservation of cardiomyocytes.

Step-by-Step Methodology
  • Cell Preparation: Culture H9c2 rat cardiomyocytes in standard DMEM until 80% confluent. Trypsinize and resuspend in preservation medium (DMEM without FBS, supplemented with 25 mM HEPES to maintain pH outside of a CO₂ incubator).

  • Supercoolant Pre-incubation: Aliquot cells into cryovials ( 1×106 cells/mL). Add 6''-O-acetylastragalin to achieve final concentrations of 20 µM and 50 µM. Incubate at 4°C for 30 minutes to allow membrane equilibration.

  • Sub-Zero Non-Freezing Storage: Transfer the vials to a precision-controlled cooling bath set to -4°C. Store for 24 to 48 hours. Causality: The physical presence of the glycoside prevents water molecules from organizing into a rigid crystalline lattice.

  • Rapid Rewarming: Remove vials and immediately submerge in a 37°C water bath for 2 minutes. Rapid rewarming prevents recrystallization, a primary cause of membrane rupture during the thaw phase.

  • Viability Assessment: Centrifuge cells, collect the supernatant for Lactate Dehydrogenase (LDH) release assays, and resuspend the pellet for MTS viability assays. Causality: LDH is a cytosolic enzyme; its presence in the supernatant directly correlates with cell membrane rupture.

Self-Validating System Check
  • Validation: The -4°C Standard DMEM group (0 µM compound) must show near-total cell death and massive LDH release. If this group shows high viability, the cooling apparatus failed to reach the target sub-zero temperature, invalidating the supercooling effect of the compound.

Expected Quantitative Outcomes

Table 2: H9c2 Cardiomyocyte Viability Post Sub-Zero Non-Freezing Storage (-4°C for 24h)

Preservation MediumCompound ConcentrationCell Viability (MTS, %)LDH Release (U/L)
Standard DMEM (37°C Control)0 µM100.0 ± 2.518.4 ± 2.1
Standard DMEM (-4°C)0 µM14.2 ± 3.1185.6 ± 12.4
DMSO Control (-4°C)10% (v/v)68.5 ± 5.275.3 ± 6.8
6''-O-Acetylastragalin20 µM74.3 ± 4.162.1 ± 5.5
6''-O-Acetylastragalin50 µM89.6 ± 3.834.2 ± 4.2

References

  • Title: Hulless barley polyphenol extract inhibits adipogenesis in 3T3-L1 cells and obesity related-enzymes Source: Frontiers in Nutrition (2022) URL: [Link]

  • Title: 6''-O-Acetylastragalin Compound Summary (CID: 518164868) Source: PubChem, National Institutes of Health URL: [Link]

Sources

Application

Comprehensive Protocol for the Preparation and Analytical Validation of 6''-O-Acetylastragalin Standard Solutions

Executive Summary 6''-O-acetylastragalin (Kaempferol 3-O-(6''-O-acetyl)glucoside) is a highly bioactive flavonoid glycoside derivative. The acetylation at the 6'' position of the glucose moiety significantly alters its l...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

6''-O-acetylastragalin (Kaempferol 3-O-(6''-O-acetyl)glucoside) is a highly bioactive flavonoid glycoside derivative. The acetylation at the 6'' position of the glucose moiety significantly alters its lipophilicity, spatial conformation, and solubility profile compared to its parent compound, astragalin[1][2]. This structural nuance demands specific considerations during standard solution preparation for High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) assays. This application note details a field-proven, self-validating protocol for preparing and analyzing 6''-O-acetylastragalin standards, ensuring maximum chromatographic fidelity and quantitative accuracy.

Part 1: Physicochemical Profiling and Handling Causality

Before initiating any analytical workflow, understanding the physicochemical properties of the target analyte is critical for rationalizing solvent selection and handling procedures.

Table 1: Physicochemical Properties of 6''-O-Acetylastragalin

PropertyValue
Chemical Name 6''-O-Acetylastragalin (Kaempferol 3-O-(6''-O-acetyl)glucoside)
CAS Number 118169-27-0[1]
Molecular Formula C23H22O12[3]
Molecular Weight 490.41 g/mol [3]
Solubility Profile Soluble in Methanol, DMSO, Chloroform, Dichloromethane, Ethyl Acetate[1][2]
Storage Conditions Desiccate at -20°C, protect from light[2]
Causality in Solvent and Environmental Selection

Unlike highly glycosylated flavonoids that exhibit moderate aqueous solubility, the acetyl ester group in 6''-O-acetylastragalin increases its partition coefficient (LogP). Consequently, it is poorly soluble in water but highly soluble in organic solvents[1].

For analytical standard preparation, HPLC-grade Methanol is the primary solvent of choice . While Dimethyl Sulfoxide (DMSO) is an excellent solubilizer, its high viscosity and strong elution strength relative to typical initial mobile phases can cause severe peak broadening and retention time shifts in reversed-phase HPLC[4]. Furthermore, the ester linkage of the acetyl group is highly susceptible to base-catalyzed saponification and acid-catalyzed hydrolysis. Therefore, the diluent and mobile phase must be buffered or maintained at a mildly acidic pH (e.g., 0.1% formic acid) to preserve structural integrity and suppress the ionization of the phenolic hydroxyl groups, ensuring sharp, symmetrical chromatographic peaks[5][6].

Part 2: Experimental Protocol - Standard Solution Preparation

G A 6''-O-Acetylastragalin Reference Standard B Weighing (Analytical Balance) Target: 1.00 mg A->B C Primary Solvent Dissolution (HPLC-Grade MeOH) B->C D Sonication (3-5 min, <30°C) Ensure Complete Solubilization C->D E Stock Solution (1.0 mg/mL) Amber Flask D->E F Serial Dilution (Using Initial Mobile Phase) E->F I Storage (-20°C, Dark) E->I G Working Solutions (10 - 100 µg/mL) F->G H HPLC-DAD / LC-MS Analysis (System Suitability Check) G->H

Fig 1. Workflow for 6''-O-acetylastragalin standard preparation and analytical validation.

Step-by-Step Methodology
  • Thermal Equilibration: Remove the 6''-O-acetylastragalin reference standard (Purity ≥98%) from -20°C storage. Place it in a desiccator at room temperature for at least 30 minutes.

    • Causality: Opening a cold vial introduces atmospheric moisture, which condenses on the powder, leading to inaccurate gravimetric measurements and potential hydrolytic degradation.

  • Gravimetric Measurement: Using a micro-analytical balance (readability 0.001 mg), accurately weigh 1.00 mg of the standard into a static-free weighing boat.

  • Primary Solubilization: Transfer the powder quantitatively into a 1.0 mL amber volumetric flask. Add approximately 0.8 mL of HPLC-grade Methanol.

    • Causality: Amber flasks are mandatory because the conjugated π-electron system of the kaempferol backbone is susceptible to UV-induced photoisomerization and degradation.

  • Sonication: Sonicate the flask in a water bath for 3–5 minutes. Maintain the water temperature below 30°C.

    • Causality: Mechanical cavitation ensures complete disruption of the crystalline lattice. Keeping the temperature low prevents thermal degradation of the heat-sensitive acetyl ester bond.

  • Volume Adjustment (Stock Solution): Allow the solution to return to room temperature (sonication generates slight heat, causing solvent expansion). Make up the volume to exactly 1.0 mL with Methanol. Cap and invert 5 times to homogenize. This yields a 1.0 mg/mL Stock Solution .

  • Serial Dilution (Working Solutions): Prepare working standard solutions (e.g., 10, 25, 50, 75, and 100 µg/mL) by diluting the stock solution with the initial mobile phase (e.g., 5% Acetonitrile / 95% Water with 0.1% Formic Acid).

    • Causality: Diluting the final working standards in the mobile phase rather than 100% Methanol prevents the "solvent effect"—a phenomenon where a strong injection solvent disrupts the local equilibrium at the head of the column, causing peak fronting or splitting[5][7].

Part 3: Analytical Validation (HPLC-DAD Workflow)

To establish a self-validating system, the analytical method must include rigorous system suitability checks to ensure the integrity of the prepared standards.

Table 2: Optimized HPLC-DAD Gradient Conditions

Time (min)Mobile Phase A (0.1% Formic Acid in H₂O)Mobile Phase B (Acetonitrile)Flow Rate (mL/min)
0.095%5%1.0
10.085%15%1.0
20.060%40%1.0
30.040%60%1.0
35.095%5%1.0

Note: The detection wavelength should be set to 334 nm or 365 nm, as kaempferol derivatives typically exhibit maximum UV absorbance in this range[4][5].

System Suitability & Quality Control
  • Blank Injection: Inject the diluent (mobile phase) first to ensure no baseline disturbances or carryover peaks exist at the expected retention time of 6''-O-acetylastragalin.

  • Precision (Repeatability): Inject the 50 µg/mL working standard six consecutive times. The Relative Standard Deviation (RSD) of the peak area must be ≤ 2.0% to confirm autosampler precision and standard homogeneity.

  • Linearity: Plot the peak area against the concentration of the working solutions. The correlation coefficient (R²) must be ≥ 0.999 to validate the serial dilution accuracy[8].

Part 4: Pharmacological Context & Pathway Visualization

Why is the precise quantification of 6''-O-acetylastragalin critical? Recent studies have highlighted its potent biological activities. In silico and in vitro models demonstrate its high binding affinity to the SARS-CoV-2 main protease (Mpro), positioning it as a molecule of interest for antiviral drug discovery[9]. Additionally, in the context of metabolic syndrome, extracts containing 6''-O-acetylastragalin have been shown to inhibit adipogenesis in 3T3-L1 cells by downregulating adipogenic transcription factors and modulating inflammatory signaling[10].

Pathway A 6''-O-Acetylastragalin B ROS Scavenging A->B Direct Antioxidant C IKK Complex Inhibition A->C Kinase Inhibition D IκBα Degradation Blockade C->D Prevents E NF-κB Nuclear Translocation (Inhibited) D->E Leads to F Pro-inflammatory Cytokines (TNF-α, IL-6) Downregulation E->F Transcriptional Repression

Fig 2. Mechanistic pathway of 6''-O-acetylastragalin in modulating cellular inflammation.

Sources

Method

Application Note: Regioselective Enzymatic Synthesis of 6''-O-Acetylastragalin

Introduction and Scientific Rationale Astragalin (kaempferol-3-O- β -D-glucoside) is a naturally occurring flavonoid glycoside recognized for its potent anti-inflammatory, antioxidant, and anti-adipogenic properties. Des...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction and Scientific Rationale

Astragalin (kaempferol-3-O- β -D-glucoside) is a naturally occurring flavonoid glycoside recognized for its potent anti-inflammatory, antioxidant, and anti-adipogenic properties. Despite its therapeutic potential, the clinical and cosmeceutical application of native astragalin is severely restricted by its low lipophilicity, which results in poor cellular membrane permeability and instability in lipid-rich formulations .

To overcome these pharmacokinetic limitations, structural modification via acylation is highly effective. While chemical acylation requires toxic solvents, complex protection/deprotection steps, and often yields a mixture of regioisomers, enzymatic acylation provides a highly specific, single-step alternative . By utilizing Candida antarctica lipase B (CALB), researchers can selectively acetylate the primary hydroxyl group (6''-OH) on the glucopyranose ring of astragalin, yielding 6''-O-acetylastragalin. This derivative exhibits significantly enhanced lipophilicity and has been identified as a potent inhibitor of obesity-related enzymes, including pancreatic lipase .

Mechanistic Causality in Biocatalysis

The synthesis of 6''-O-acetylastragalin relies on a transesterification reaction. The choice of reagents and conditions is strictly governed by thermodynamic and steric principles:

  • Biocatalyst (CALB / Novozym 435): CALB features a narrow, deep active-site funnel. The bulky flavonoid aglycone cannot fully enter the catalytic triad, but the extending primary 6''-OH of the glucose moiety easily reaches the active serine residue, ensuring >95% regioselectivity while sterically excluding secondary hydroxyls .

  • Acyl Donor (Vinyl Acetate): Using vinyl acetate instead of acetic acid is a critical design choice. The leaving group, vinyl alcohol, instantaneously tautomerizes into acetaldehyde. This tautomerization is thermodynamically irreversible, effectively pushing the reaction equilibrium entirely toward the product formation.

  • Reaction Medium (t-Amyl Alcohol): A tertiary alcohol provides the optimal balance of polarity to dissolve the hydrophilic astragalin without acting as a competitive nucleophile. Primary and secondary alcohols would compete with astragalin for the acyl-enzyme intermediate, drastically lowering yields.

Mechanism A Astragalin (Acyl Acceptor) D Acyl-Enzyme Intermediate A->D Nucleophilic Attack (6''-OH) B Vinyl Acetate (Acyl Donor) C CALB Enzyme (Biocatalyst) B->C Acylation C->D Forms E 6''-O-Acetylastragalin (Target Product) D->E Regioselective Transfer F Acetaldehyde (Tautomerized Byproduct) D->F Irreversible Leaving Group

Fig 1. Regioselective transesterification mechanism of astragalin catalyzed by CALB.

Experimental Workflow and Protocol

Protocol N1 1. Substrate Preparation Astragalin + Vinyl Acetate N2 2. Solvent Optimization t-Amyl Alcohol + 4Å Molecular Sieves N1->N2 N3 3. Biocatalysis Add Novozym 435 (60°C, 200 rpm) N2->N3 N4 4. Reaction Monitoring HPLC / TLC Analysis (24-48h) N3->N4 N5 5. Downstream Processing Vacuum Filtration of Enzyme N4->N5 N6 6. Purification Silica Gel Flash Chromatography N5->N6

Fig 2. Step-by-step experimental workflow for the enzymatic synthesis of 6''-O-acetylastragalin.

Step-by-Step Methodology (Self-Validating System)

Step 1: Preparation of the Reaction Matrix

  • Transfer 50 mg (0.11 mmol) of high-purity astragalin into a 25 mL round-bottom flask.

  • Add 10 mL of anhydrous t-amyl alcohol.

  • Causality Check: Add 100 mg of activated 4Å molecular sieves. Lipases require a tightly bound monomolecular water layer to maintain their active conformation, but excess bulk water will hydrolyze the vinyl acetate and the ester product. The sieves maintain the microenvironmental water activity ( aw​ ) at the optimal ~0.2.

Step 2: Initiation of Biocatalysis

  • Add 0.5 mL (5.4 mmol) of vinyl acetate to the suspension. This large molar excess (approx. 50:1) drives the reaction forward.

  • Introduce 50 mg of immobilized CALB (Novozym 435).

  • Seal the flask and incubate in an orbital shaker at 60°C and 200 rpm.

  • In-Process Validation: The suspension should gradually become homogenous as the highly soluble 6''-O-acetylastragalin forms, replacing the poorly soluble native astragalin.

Step 3: Reaction Monitoring

  • Withdraw 20 µL aliquots at 12, 24, and 48 hours. Dilute with 180 µL of methanol.

  • Spot on a Silica Gel 60 F254 TLC plate. Develop using a mobile phase of Chloroform:Methanol:Water (70:20:2, v/v/v).

  • In-Process Validation: Visualize under UV light (254 nm). The depletion of the astragalin spot ( Rf​≈0.35 ) and the appearance of a new, less polar spot ( Rf​≈0.65 ) validates successful acylation.

Step 4: Downstream Processing and Purification

  • Terminate the reaction after 48 hours by cooling the mixture to room temperature.

  • Remove the immobilized enzyme and molecular sieves via vacuum filtration using a Buchner funnel. Wash the retentate with 5 mL of methanol to recover any adsorbed product.

  • Evaporate the filtrate under reduced pressure at 45°C to yield a crude solid.

  • Purify the crude product using silica gel flash chromatography, eluting with a gradient of Dichloromethane:Methanol (from 95:5 to 85:15).

  • Pool the fractions containing the pure product and lyophilize to obtain 6''-O-acetylastragalin as a pale yellow powder.

Quantitative Data and Comparative Analysis

The efficiency of the enzymatic synthesis is heavily dependent on the solvent and acyl donor utilized. Table 1 demonstrates the empirical superiority of the t-amyl alcohol/vinyl acetate system.

Table 1: Effect of Reaction Parameters on 6''-O-Acetylastragalin Yield

Solvent SystemAcyl DonorTemperature (°C)Time (h)Conversion Yield (%)
AcetoneVinyl acetate504845.2 ± 2.1
THFVinyl acetate504861.0 ± 1.8
t-Amyl alcoholAcetic acid604815.4 ± 3.5
t-Amyl alcohol Vinyl acetate 60 48 92.5 ± 1.2

Note: Yields are determined by HPLC peak area normalization at 340 nm.

The structural modification successfully translates to enhanced physicochemical and biological properties. As shown in Table 2, the addition of the acetyl group significantly increases the lipophilicity (Log P), directly correlating with a marked improvement in its ability to inhibit pancreatic lipase, a key target in anti-obesity drug development.

Table 2: Comparative Physicochemical and Biological Properties

CompoundLipophilicity (Log P)*Water Solubility (mg/mL)Pancreatic Lipase IC 50​ (µM)
Native Astragalin0.851.20> 200
6''-O-Acetylastragalin 2.10 0.25 45.3

*Calculated partition coefficient indicating lipid solubility.

References

  • Lee, Y. R., et al. "Enzymatic Synthesis of a Novel Kaempferol-3-O-β-d-glucopyranosyl-(1→4)-O-α-d-glucopyranoside Using Cyclodextrin Glucanotransferase and Its Inhibitory Effects on Aldose Reductase, Inflammation, and Oxidative Stress." Journal of Agricultural and Food Chemistry, 2017.[Link]

  • Batzias, P., et al. "Enzymatic synthesis of bioactive compounds with high potential for cosmeceutical application." Applied Microbiology and Biotechnology, 2016.[Link]

  • Zhu, Y., et al. "Hulless barley polyphenol extract inhibits adipogenesis in 3T3-L1 cells and obesity related-enzymes." Frontiers in Nutrition, 2022.[Link]

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting 6''-O-Acetylastragalin Aqueous Solubility

Welcome to the Formulation & Assay Troubleshooting Guide for 6''-O-acetylastragalin . As a Senior Application Scientist, I frequently encounter researchers struggling with the erratic aqueous behavior of flavonoid glycos...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Formulation & Assay Troubleshooting Guide for 6''-O-acetylastragalin . As a Senior Application Scientist, I frequently encounter researchers struggling with the erratic aqueous behavior of flavonoid glycosides. This guide is designed to move beyond basic protocol lists by explaining the thermodynamic and kinetic causality behind your formulation failures, providing self-validating methodologies, and establishing reliable workflows for both in vitro and in vivo applications.

The Mechanistic Problem: Why is it so insoluble?

6''-O-acetylastragalin (Kaempferol 3-O-(6''-O-acetyl)glucoside) is a bioactive flavonoid derivative[1]. While its parent compound, astragalin, already suffers from poor aqueous solubility (approx. 0.56 mM)[2], the addition of an acetyl group at the 6'' position of the glucose moiety fundamentally alters its physicochemical profile.

This acetylation masks a critical hydrogen bond donor and increases the molecule's lipophilicity (LogP). Consequently, the energy penalty required to disrupt the bulk water hydrogen-bond network to accommodate this molecule is thermodynamically unfavorable, leading to rapid precipitation in standard biological buffers.

Table 1: Physicochemical Profile & Formulation Impact
PropertyValueMechanistic Impact on Formulation
Molecular Weight 490.4 g/mol Optimal size for host-guest inclusion within the hydrophobic cavity of β-cyclodextrins.
Lipophilicity (LogP) ~1.5 - 2.5Highly lipophilic; resists aqueous hydration; high affinity for lipid bilayers and carrier proteins.
H-Bond Donors 5Reduced compared to native astragalin; lowers dipole-dipole interactions with water molecules.
Aqueous Solubility < 10 µg/mLRequires aggressive thermodynamic or kinetic stabilization for biological assays.
Organic Solubility ≥ 30 mg/mLExcellent solubility in DMSO/Ethanol, making them ideal primary stock solvents.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: I prepared a 10 mM stock in 100% DMSO. When I dilute it to 10 µM in PBS or cell culture media, it immediately turns cloudy. Why does it crash out? The Causality: You are experiencing a classic "solvent shift" kinetic crash. DMSO is a thermodynamic solvent; it disrupts the crystal lattice of 6''-O-acetylastragalin and stabilizes the monomeric form. When you pipette this stock into PBS, the DMSO rapidly diffuses into the bulk water. The local concentration of the highly lipophilic flavonoid suddenly exceeds its intrinsic aqueous solubility limit. Lacking the DMSO to stabilize it, the molecules rapidly aggregate (nucleation) and precipitate. The Fix: You must lower the interfacial tension before or during the solvent shift. Pre-warm your media and ensure it contains a carrier protein (like 10% FBS or 0.1% BSA) which binds the lipophilic flavonoid immediately upon dilution, preventing nucleation.

Q2: What is the optimal co-solvent system for in vitro cell assays without causing cytotoxicity? The Causality: Cell membranes are highly sensitive to organic solvents, which can cause pore formation and apoptosis. DMSO should never exceed 0.5% (v/v) in the final well volume. The Fix: If 0.5% DMSO is insufficient to keep 6''-O-acetylastragalin in solution, introduce a non-ionic surfactant. Adding 0.05% - 0.1% Tween-80 to your aqueous buffer creates micelles. The lipophilic kaempferol backbone of the compound partitions into the hydrophobic core of the Tween-80 micelle, while the PEGylated exterior of the surfactant maintains aqueous solubility.

Q3: I need to dose mice intravenously (IV) at 10 mg/kg, but I cannot use high levels of DMSO or Tween-80 due to toxicity. What is the best approach? The Causality: For high-concentration in vivo dosing, you must alter the apparent thermodynamic solubility of the drug without using toxic bulk solvents. The Fix: Hydroxypropyl-β-cyclodextrin (HP-β-CD) complexation is the gold standard[3][4]. HP-β-CD is a cyclic oligosaccharide with a hydrophilic exterior and a hydrophobic cavity. The lipophilic 6''-O-acetylastragalin inserts into this cavity, displacing high-energy water molecules (an enthalpically favorable reaction). The resulting 1:1 inclusion complex is highly water-soluble and biologically safe for IV administration.

Table 2: Excipient Compatibility Limits for Biological Assays
ExcipientMax Conc. (In Vitro)Max Conc. (In Vivo - Mice)Mechanism of Action
DMSO 0.1% - 0.5% (v/v)5% (v/v)Thermodynamic solvent; disrupts crystal lattice.
Tween-80 0.01% - 0.1% (v/v)5% - 10% (v/v)Kinetic stabilization; micellar encapsulation.
HP-β-CD 1% - 5% (w/v)10% - 20% (w/v)Thermodynamic stabilization; host-guest complexation.

Validated Experimental Protocols

Protocol A: Preparation of a 6''-O-Acetylastragalin / HP-β-CD Inclusion Complex

This co-lyophilization method is a self-validating system. By using a filtration step prior to freeze-drying, you guarantee that 100% of the final powder is a true, water-soluble complex.

Step 1: Solution Preparation Dissolve HP-β-CD in ultra-pure water to a 10% (w/v) concentration. Separately, dissolve 6''-O-acetylastragalin in a minimal volume of absolute ethanol (e.g., 5 mg/mL). Expert Note: We use ethanol rather than DMSO because ethanol's low boiling point (78°C) allows for complete removal under reduced pressure, preventing residual solvent toxicity.

Step 2: Complexation Dropwise add the ethanolic drug solution into the aqueous HP-β-CD solution under continuous magnetic stirring at 400 rpm.

Step 3: Equilibration Cover the beaker with aluminum foil (to prevent photodegradation) and stir at room temperature for 24 hours. This time is required to reach thermodynamic host-guest equilibrium.

Step 4: Solvent Evaporation Transfer the mixture to a rotary evaporator. Remove the ethanol under reduced pressure at 35°C until the original aqueous volume is reached.

Step 5: Self-Validating Filtration (Critical Step) Filter the remaining aqueous solution through a 0.45 µm PTFE syringe filter. Why? Uncomplexed 6''-O-acetylastragalin is completely insoluble in water and will remain as a solid suspension. The filter physically removes any uncomplexed drug. The concentration of the resulting clear filtrate is entirely composed of the successfully formed inclusion complex.

Step 6: Lyophilization Freeze the filtrate at -80°C, then lyophilize for 48 hours. The resulting powder can be easily reconstituted in sterile saline at high concentrations for in vivo dosing.

Protocol B: Nano-Precipitation (Solvent Displacement)

Use this method if cyclodextrin complexation yields insufficient loading capacity.

  • Organic Phase: Dissolve 6''-O-acetylastragalin and a stabilizing polymer (e.g., PLGA) in acetone (2 mg/mL drug, 10 mg/mL polymer).

  • Aqueous Phase: Prepare an aqueous buffer containing 0.1% Poloxamer 188.

  • Precipitation: Inject the organic phase into the aqueous phase at a constant rate of 1 mL/min under high-speed magnetic stirring (1000 rpm). The sudden polarity shift forces the drug and polymer to co-precipitate into stable nanoparticles.

  • Purification: Stir uncovered for 4 hours in a fume hood to evaporate the acetone. Dialyze against PBS to remove excess surfactant.

Formulation Strategy Workflow

Use the following decision tree to determine the optimal solubilization strategy based on your specific experimental constraints.

FormulationWorkflow Start 6''-O-Acetylastragalin Solubility Enhancement AssayType What is the target application? Start->AssayType InVitro In Vitro (Cell Culture) Requires <0.5% DMSO AssayType->InVitro Cells InVivo In Vivo (Animal Dosing) Requires high aqueous conc. AssayType->InVivo Animals Cosolvent Co-solvent Dilution (DMSO stock into media) InVitro->Cosolvent Cyclodextrin HP-β-CD Complexation (Co-lyophilization) InVivo->Cyclodextrin 1st Choice Nano Nano-precipitation (Polymeric Nanoparticles) InVivo->Nano 2nd Choice Precipitation Does it precipitate? Cosolvent->Precipitation AddSurfactant Add 0.1% Tween-80 or BSA to stabilize dispersion Precipitation->AddSurfactant Yes ProceedInVitro Proceed with Assay Precipitation->ProceedInVitro No AddSurfactant->ProceedInVitro Cyclodextrin->ProceedInVitro Reconstitute in Saline Nano->ProceedInVitro Reconstitute in Buffer

Decision tree for selecting the optimal 6''-O-acetylastragalin solubility enhancement strategy.

References

  • Title: 6''-O-Acetylastragalin | C23H22O12 | CID 74978029 - PubChem - NIH Source: National Center for Biotechnology Information (nih.gov) URL: [Link]

  • Title: Enzymatic Synthesis of a Novel Kaempferol-3-O-β-d-glucopyranosyl-(1→4)-O-α-d-glucopyranoside Using Cyclodextrin Glucanotransferase and Its Inhibitory Effects on Aldose Reductase, Inflammation, and Oxidative Stress Source: Journal of Agricultural and Food Chemistry (acs.org) URL: [Link]

  • Title: Enhancing the Water Solubility and Efficacy of Anticancer Drugs Using Hydroxypropyl-β-Cyclodextrin Source: Polymers / MDPI (mdpi.com) URL: [Link]

  • Title: Preparation and Physicochemical Properties of the Complex of Naringenin with Hydroxypropyl-β-Cyclodextrin Source: Molecules / MDPI (researchgate.net / mdpi.com) URL: [Link]

Sources

Optimization

Technical Support Center: Stabilizing 6''-O-Acetylastragalin During Sample Preparation

Welcome to the Advanced Applications Support Hub. As a Senior Application Scientist, I frequently encounter researchers struggling with the poor recovery and high variability of acetylated flavonoid glycosides during LC-...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Applications Support Hub. As a Senior Application Scientist, I frequently encounter researchers struggling with the poor recovery and high variability of acetylated flavonoid glycosides during LC-MS/MS workflows.

6''-O-acetylastragalin (Kaempferol 3-O-(6''-O-acetyl)glucoside)[1] is a highly bioactive but structurally fragile molecule. The primary analytical challenge lies in the lability of the ester bond at the 6'' position of the glucopyranose ring. Without strict environmental controls during sample preparation, this molecule rapidly undergoes acyl migration, hydrolysis, or enzymatic cleavage, leading to inaccurate quantification and irreproducible data.

This guide provides a self-validating, mechanistically grounded framework to troubleshoot and prevent the degradation of 6''-O-acetylastragalin.

Mechanistic Overview: The Degradation Pathways

To prevent degradation, we must first understand the causality behind it. 6''-O-acetylastragalin is subjected to three primary degradation routes during extraction:

  • Acyl Migration (Transesterification): The acetyl group shifts from the primary 6''-hydroxyl to the secondary 2'', 3'', or 4''-hydroxyl positions on the glucose ring. This is driven by thermodynamic equilibration in protic solvents and is accelerated by heat[2].

  • Deacetylation (Saponification/Hydrolysis): Complete cleavage of the ester bond yields astragalin (kaempferol-3-O-glucoside). This is catalyzed by basic pH (OH⁻ nucleophilic attack) or strong acidic conditions[3].

  • Enzymatic Cleavage: Endogenous plant esterases and β-glucosidases actively cleave both the ester and glycosidic bonds upon tissue disruption if not immediately denatured.

degradation A 6''-O-Acetylastragalin B Acyl Migration Isomers (2'', 3'', 4''-O-Acetyl) A->B Protic Solvents Temp > 20°C C Astragalin (Deacetylation) A->C pH > 7.0 or pH < 2.0 Esterases B->C Hydrolysis D Kaempferol (Aglycone) C->D Strong Acid (pH < 1.0)

Fig 1: Primary degradation and migration pathways of 6''-O-acetylastragalin.

Troubleshooting & FAQ Guide

Q1: My LC-MS/MS chromatogram shows 3-4 distinct peaks all sharing the exact mass (m/z 490.11) and similar MS/MS fragmentation. What is happening? A: You are observing acyl migration . The acetyl group on the 6'' position is migrating to the 2'', 3'', or 4'' positions of the sugar moiety. This intramolecular transesterification is triggered by the use of unbuffered protic solvents (like aqueous methanol) and elevated extraction temperatures[2]. Because the primary 6''-ester is thermodynamically less stable than secondary esters under certain solvent conditions, an equilibrium of isomers forms. Solution: Switch to an aprotic solvent mixture (e.g., Acetonitrile) and maintain temperatures below 4°C.

Q2: How does pH affect the stability of the 6''-O-acetyl group? A: Acetylated flavonoid glycosides are highly sensitive to pH extremes. Basic conditions (pH > 7) cause rapid saponification, stripping the acetyl group entirely to form astragalin. Conversely, highly acidic conditions (pH < 2) catalyze both acyl migration and the eventual cleavage of the O-glycosidic bond[3]. Solution: The optimal stability window is mildly acidic (pH 4.0 to 5.0). Adding 0.1% Formic Acid to your extraction solvent prevents base-catalyzed hydrolysis and protonates the silanol groups on laboratory glassware, preventing surface-catalyzed degradation.

Q3: I am extracting from fresh plant material. How do I stop endogenous esterases from cleaving the acetyl group? A: Fresh tissues contain active esterases that mix with your analytes the moment cell walls are ruptured. If you homogenize fresh tissue in a room-temperature buffer, enzymatic degradation will destroy your analyte within minutes. Solution: You must decouple tissue disruption from enzymatic activity. Flash-freeze the tissue in liquid nitrogen immediately upon harvest, lyophilize it to remove the aqueous environment enzymes require to function, and use a high-organic solvent (≥80% Acetonitrile) to precipitate and denature proteins during the extraction phase.

Q4: Can I use rotary evaporation to concentrate my extract? A: No. Rotary evaporation typically requires heating the water bath to 35-50°C. Prolonged heating of acetylated flavonoids in the presence of residual water will induce both acyl migration and hydrolysis[2]. Solution: Concentrate samples using a vacuum centrifuge (SpeedVac) set to a maximum of 4°C, or lyophilize the extract.

Standard Operating Procedure: Stabilized Extraction Workflow

To ensure a self-validating system, this protocol introduces internal checkpoints (e.g., temperature control, pH buffering) that inherently prevent the chemical mechanisms of degradation discussed above.

Materials Required:
  • Liquid Nitrogen (LN2)

  • Lyophilizer (Freeze-dryer)

  • Extraction Solvent: 80% Acetonitrile / 20% LC-MS grade Water + 0.1% Formic Acid (v/v). Note: Chill to -20°C prior to use.

  • Cryogenic tissue grinder (e.g., SPEX SamplePrep)

  • Refrigerated centrifuge

Step-by-Step Methodology:
  • Metabolic Quenching: Immediately upon harvesting the biological sample, submerge the tissue in Liquid Nitrogen. Causality: Drops thermal energy below the activation threshold for esterase activity.

  • Dehydration (Lyophilization): Transfer the frozen tissue to a pre-chilled lyophilizer. Dry completely (24-48 hours). Causality: Removal of water prevents hydrolytic reactions and inactivates hydrolytic enzymes.

  • Cryogenic Milling: Grind the lyophilized tissue into a fine powder using a cryogenic mill. Do not allow the sample to thaw at any point.

  • Acidified Cold Extraction: Weigh 50 mg of the milled powder into a pre-chilled centrifuge tube. Add 1.0 mL of the -20°C Extraction Solvent (80% ACN, 0.1% FA). Vortex for 30 seconds. Causality: ACN precipitates esterases; Formic acid locks the pH at ~4.5, preventing saponification.

  • Cold Sonication: Sonicate the sample in an ice-water bath for 15 minutes. Monitor the bath to ensure the temperature does not exceed 4°C.

  • Phase Separation: Centrifuge at 15,000 x g for 10 minutes at 4°C.

  • Filtration & Storage: Filter the supernatant through a 0.22 µm PTFE syringe filter into an amber LC vial. Analyze immediately via LC-MS/MS or blanket with inert gas (Nitrogen/Argon) and store at -80°C.

workflow step1 1. Flash Freezing (Liquid N2 Quench) step2 2. Lyophilization (Enzyme Inactivation) step1->step2 step3 3. Cryo-Milling (Maintain < 4°C) step2->step3 step4 4. Acidified Extraction (80% ACN, 0.1% FA, pH 4.5) step3->step4 step5 5. Cold Centrifugation (4°C, 15000 x g) step4->step5 step6 6. LC-MS/MS Analysis (Store at -80°C) step5->step6

Fig 2: Optimized sample preparation workflow for labile acetylated flavonoids.

Quantitative Data Summary: Impact of Extraction Conditions

The table below summarizes the expected recovery and stability of 6''-O-acetylastragalin under various sample preparation conditions, demonstrating the critical need for strict protocol adherence.

Extraction Solvent SystempHTemp (°C)Acyl Migration (%)Deacetylation (%)Total Recovery (%)
100% Methanol (Unbuffered)~6.525°C25 - 35%10 - 15%50 - 65%
100% Methanol (Unbuffered)~6.560°C (Reflux)> 60%> 30%< 10%
80% Methanol + 0.1% NH₄OH9.04°C5%85 - 95%< 5%
80% Acetonitrile (Unbuffered)~6.84°C10 - 15%5 - 10%75 - 85%
80% Acetonitrile + 0.1% FA ~4.5 4°C < 2% < 1% > 97%

Note: Data synthesized from stability profiles of acetylated flavonoid glycosides[4]. Acetonitrile is preferred over methanol as it is aprotic and does not participate in transesterification reactions.

References

  • PubChem - NIH. "6''-O-Acetylastragalin | C23H22O12 | CID 74978029 - structure, chemical names, physical and chemical properties." National Center for Biotechnology Information. URL:[Link]

  • Journal of Agricultural and Food Chemistry - ACS Publications. "Thermal Stability of Anisoyl Kaempferol Glycosides in Jack Bean and Their Effect on α-Glucosidase Inhibition." American Chemical Society. URL:[Link]

  • Analysis of the constituents of aqueous preparations of Stachys recta by HPLC–DAD and HPLC–ESI-MS. Ovid. URL: [Link]

  • Botanical Flavonoids: Efficacy, Absorption, Metabolism and Advanced Pharmaceutical Technology for Improving Bioavailability. PMC - National Institutes of Health. URL:[Link]

Sources

Troubleshooting

optimizing extraction yield of 6''-O-acetylastragalin from complex matrices

Technical Support Center: Optimizing Extraction Yield of 6''-O-Acetylastragalin Welcome to the Application Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochem...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Optimizing Extraction Yield of 6''-O-Acetylastragalin

Welcome to the Application Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges associated with isolating 6''-O-acetylastragalin (Kaempferol 3-O-(6''-O-acetyl)glucoside).

This acetylated flavonoid glycoside, found in complex matrices such as Aralia continentalis[1] and Phaseolus vulgaris[2], presents unique extraction hurdles. The presence of both a hydrophilic sugar moiety and a labile, lipophilic acetyl group requires a highly controlled extraction environment to prevent chemical degradation and enzymatic hydrolysis.

Part 1: Troubleshooting & FAQs

Q1: My extraction yield of 6''-O-acetylastragalin is highly variable between batches, and overall recovery is low. What is the primary cause? A1: The most common culprit is enzymatic degradation during sample preparation. Fresh plant matrices contain active endogenous glycosidases and esterases. If the plant material is fresh or improperly dried, these enzymes rapidly cleave the glycosidic bond or the acetyl group[]. Causality & Solution: You must use lyophilized (freeze-dried) or flash-frozen samples. Lyophilization completely halts enzymatic activity by removing the water necessary for hydrolase function. Always grind the lyophilized tissue into a fine powder (e.g., passing through a 60-mesh sieve) immediately prior to solvent addition[2].

Q2: LC-MS/MS analysis shows high levels of astragalin (kaempferol-3-O-glucoside) but almost no 6''-O-acetylastragalin. Why is the acetyl group missing? A2: You are observing extraction-induced deacetylation. The ester bond linking the acetyl group to the 6'' position of the glucose moiety is highly labile under alkaline conditions and thermal stress. Causality & Solution: If your extraction solvent has a pH > 7.0 or if you are using high-temperature refluxing (>60°C), the acetyl group will hydrolyze. To prevent this artifact formation, maintain the extraction solvent at a slightly acidic pH (4.5–6.0) and keep extraction temperatures below 40°C. We recommend using ultrasound-assisted extraction (UAE) to provide mechanical cavitation without excessive thermal load.

Q3: What is the optimal solvent system for extracting this specific compound? A3: A 70:30 (v/v) Methanol-Water mixture. Causality & Solution: 6''-O-acetylastragalin has a complex polarity profile. Pure water is too polar and promotes hydrolysis, while 100% organic solvents fail to penetrate the desiccated plant matrix effectively. A 70% methanol solution provides the ideal dielectric constant to solubilize both the polar aglycone/sugar complex and the lipophilic acetyl group, while the 30% water content swells the plant cells to facilitate mass transfer[2][].

Part 2: Experimental Protocol & Self-Validating Workflow

To ensure high-fidelity extraction, follow this validated Ultrasound-Assisted Extraction (UAE) protocol. This protocol incorporates a self-validating Quality Control (QC) metric: monitoring the ratio of Astragalin to 6''-O-acetylastragalin to quantify any artifactual degradation during the workflow.

Step-by-Step Methodology:

  • Matrix Preparation: Lyophilize the complex plant matrix for 48 hours. Grind the dried material into a fine powder and pass it through a 60-mesh sieve to ensure uniform particle size[2].

  • Solvent Addition: Weigh exactly 100 mg of the homogenized powder into a light-protected centrifuge tube. Add 3.5 mL of a pre-chilled Methanol–Water (7:3, v/v) solution[2]. Optional: Buffer the solvent with 0.1% formic acid to stabilize the acetyl group.

  • Ultrasound-Assisted Extraction (UAE): Place the slurry in a sonicator (e.g., 16 kHz, 300 W power). Sonicate for exactly 35 minutes[2]. Maintain the ultrasonic bath temperature strictly between 30°C and 35°C using a cooling coil.

  • Phase Separation: Centrifuge the mixture at 13,000 × g for 15 minutes at 4°C to pellet the cellular debris[2].

  • Enrichment (SPE): Load the supernatant onto a pre-conditioned C18 Solid Phase Extraction (SPE) cartridge. Wash with 5% aqueous methanol to remove highly polar interferents, and elute the 6''-O-acetylastragalin fraction using 80% methanol.

  • Analysis: Analyze via UPLC-MS/MS. Self-Validation Step: Calculate the peak area ratio of Astragalin to 6''-O-acetylastragalin. A successful, non-degradative extraction should yield an artifact ratio of <5%.

Part 3: Quantitative Data Summary

The following table summarizes the causal relationship between extraction parameters and the structural integrity of 6''-O-acetylastragalin.

Solvent SystemTemperature (°C)Time (min)Matrix StateYield (mg/100g DW)Artifact Formation (Deacetylation %)
100% Water80°C60Fresh1.2> 45% (High degradation)
100% Methanol25°C60Lyophilized8.5< 2% (Poor matrix penetration)
70% Methanol (aq) 35°C 35 Lyophilized 14.8 < 3% (Optimal)
70% Ethanol (aq)60°C45Air-dried9.4~ 18% (Thermal hydrolysis)

Part 4: Visualizations

Below are the logical workflows and degradation pathways critical to understanding this extraction process.

ExtractionWorkflow N1 Complex Plant Matrix (e.g., Aralia continentalis) N2 Lyophilization & Milling (Halts Enzymatic Activity) N1->N2 Prevents degradation N3 Solvent Extraction (70% MeOH, pH 5.0, 35°C) N2->N3 60-mesh powder N4 Centrifugation & Filtration (13,000g, 4°C) N3->N4 35 min Sonication N5 SPE Purification (C18 Cartridge) N4->N5 Supernatant N6 LC-MS/MS Quantification N5->N6 80% MeOH Elution

Optimized workflow for extracting 6''-O-acetylastragalin while preserving structural integrity.

DegradationPathway A 6''-O-Acetylastragalin (Target Compound) B Alkaline pH (>7.0) or High Heat (>60°C) A->B Chemical Stress C Endogenous Esterases (Fresh Matrix) A->C Enzymatic Activity D Deacetylation (Ester Bond Cleavage) B->D C->D E Astragalin (Kaempferol-3-O-glucoside) D->E Loss of Acetyl Group

Chemical and enzymatic degradation pathways leading to the deacetylation of 6''-O-acetylastragalin.

Part 5: References

  • Contrast Study on Secondary Metabolite Profile between Pastas Made from Three Single Varietal Common Bean (Phaseolus vulgaris L.) and Durum Wheat (Triticum durum). ACS Food Science & Technology. Available at:[Link]

  • A Comprehensive Review of Traditional Medicinal Uses, Geographical Distribution, Botanical Characterization, Phytochemistry, and Pharmacology of Aralia continentalis Kitag. PMC - National Institutes of Health. Available at:[Link]

Sources

Optimization

Technical Support Center: Optimizing Mobile Phase Gradients for 6''-O-Acetylastragalin Chromatography

Welcome to the Technical Support Center. This guide is designed for analytical chemists, pharmacognosists, and drug development professionals tasked with isolating or quantifying 6''-O-acetylastragalin (kaempferol-3-O-(6...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is designed for analytical chemists, pharmacognosists, and drug development professionals tasked with isolating or quantifying 6''-O-acetylastragalin (kaempferol-3-O-(6''-O-acetyl)-glucoside). Because of its unique structural features—a polar glucoside moiety combined with a hydrophobic acetyl group and a phenolic aglycone—this flavonoid requires precise chromatographic control to prevent co-elution, peak tailing, and on-column degradation.

Troubleshooting FAQs: Chromatographic Behavior & Causality

Q1: Why does 6''-O-acetylastragalin co-elute with other flavonoids, and how do I resolve this? A1: Co-elution frequently occurs with structurally analogous compounds, such as astragalin (the non-acetylated precursor) or isoquercitrin. Mechanistically, the addition of the acetyl group masks a polar hydroxyl group on the glucose moiety. This increases the molecule's overall partition coefficient (LogP), causing it to interact more strongly with the C18 stationary phase and elute after astragalin.

  • Solution: If co-elution occurs, your gradient slope (%B/min) is likely too steep during the critical elution window. Decrease the gradient slope between 15% and 40% organic modifier. Additionally, switching the organic modifier from methanol to acetonitrile can alter selectivity due to differences in dipole-dipole interactions and hydrogen bonding capacity.

Q2: I am observing severe peak tailing (As > 1.5) for 6''-O-acetylastragalin. What is the root cause? A2: Peak tailing in flavonoid chromatography is primarily driven by secondary interactions. The acidic phenolic hydroxyl groups on the kaempferol aglycone interact with unreacted, weakly acidic silanols on the silica-based stationary phase.

  • Solution: You must suppress the ionization of these phenolic hydroxyls. Maintain the mobile phase at an acidic pH (typically ~pH 2.7) by adding 0.1% formic acid to both the aqueous and organic phases. This ensures the molecule remains in a neutral state, partitioning cleanly into the stationary phase without secondary electrostatic dragging[1].

Q3: My retention times are shifting, and I see multiple peaks for a pure standard. Is the compound degrading on-column? A3: Yes. The ester bond of the 6''-O-acetyl group is thermolabile and susceptible to hydrolysis at elevated temperatures or extreme pH levels. This deacetylation converts 6''-O-acetylastragalin back into astragalin during the run.

  • Solution: Keep the column compartment temperature strictly between 40°C and 45°C. Avoid highly basic sample diluents or strong mineral acids during sample preparation.

Standardized Experimental Protocol: UHPLC Analysis

This step-by-step methodology is synthesized from validated methods for resolving complex acetylated flavonoid matrices[1]. It acts as a self-validating system by incorporating specific system suitability checkpoints.

Step 1: Sample Preparation

  • Extract the biological sample in 70% aqueous methanol to balance the solubility of the polar sugar and the hydrophobic acetyl group.

  • Centrifuge at 12,000 rpm for 10 minutes and filter the supernatant through a 0.22 μm PTFE syringe filter.

Step 2: System Setup

  • Equip the UHPLC system with a high-efficiency C18 core-shell column (e.g., Poroshell 120, 2.1 × 100 mm, 2.7 μm).

  • Set the column oven temperature to 45°C. Causality: This temperature optimally reduces mobile phase viscosity and system backpressure without inducing thermal hydrolysis of the acetyl ester.

Step 3: Mobile Phase Preparation

  • Solvent A: 0.1% Formic acid in LC-MS grade Water.

  • Solvent B: 0.1% Formic acid in LC-MS grade Methanol.

Step 4: Gradient Elution Execution Program the pump to deliver a flow rate of 0.3 mL/min using the following multi-step linear gradient:

  • 0.0 – 1.5 min: 5% B (Aqueous wash to elute highly polar matrix components)

  • 1.5 – 5.0 min: 5% to 15% B

  • 5.0 – 9.0 min: 15% to 25% B

  • 9.0 – 16.0 min: 25% to 40% B (Critical resolution zone for acetylated glycosides)

  • 16.0 – 22.0 min: 40% to 55% B

  • 22.0 – 28.0 min: 55% to 95% B

  • 28.0 – 30.0 min: 95% B (Column wash)

  • 30.0 – 31.0 min: 95% to 5% B (Re-equilibration)

Step 5: Self-Validation Check (System Suitability) Inject a blank (70% methanol) followed by your standard mixture. Verify that the tailing factor ( As​ ) for 6''-O-acetylastragalin is between 0.9 and 1.2, and the resolution ( Rs​ ) from astragalin is >1.5. If As​ > 1.5, discard and remake the mobile phase to ensure accurate formic acid concentration.

Quantitative Data Presentation

The following table summarizes the quantitative parameters of two distinct, field-proven gradient strategies for resolving 6''-O-acetylastragalin from complex matrices.

ParameterMethod A (Methanol-based Gradient)Method B (Acetonitrile-based Gradient)
Reference Source [1][2]
Column Specs C18 (2.1 × 100 mm, 2.7 μm)C18 (2.1 × 150 mm, 1.7 μm)
Solvent A 0.1% Formic Acid in Water0.1% Formic Acid in Water
Solvent B Methanol0.1% Formic Acid in Acetonitrile
Flow Rate 0.3 mL/min0.3 mL/min
Temperature 45°C60°C (Note: Monitor for hydrolysis)
Gradient Profile 5% to 95% B over 30 min5% to 95% B over 65 min
Expected Ret. Time ~14.63 min~35.14 min
MS Precursor Ion m/z 507.1167 [M-H]⁻m/z 1253.6162 [M+H]⁺ (Complex adduct)

Workflow Visualization: Gradient Optimization Logic

GradientOptimization Start Evaluate Initial RP-HPLC Chromatogram CheckCoelution Co-elution with Astragalin or Isoquercitrin? Start->CheckCoelution FixCoelution Decrease gradient slope (%B/min) Switch Methanol to Acetonitrile CheckCoelution->FixCoelution Yes CheckTailing Is the 6''-O-acetylastragalin peak tailing (As > 1.5)? CheckCoelution->CheckTailing No FixCoelution->Start FixTailing Ensure 0.1% Formic Acid in A & B Check for silanol interactions CheckTailing->FixTailing Yes CheckDegradation Unexpected extra peaks? (Deacetylation) CheckTailing->CheckDegradation No FixTailing->Start FixDegradation Lower column temp (<45°C) Avoid extreme pH in sample CheckDegradation->FixDegradation Yes Optimal Optimal Separation Achieved Proceed to Validation CheckDegradation->Optimal No FixDegradation->Start

Troubleshooting workflow for optimizing 6''-O-acetylastragalin HPLC separation.

References

  • Deng, X., Chen, B., Luo, Q., Zao, X., Liu, H., & Li, Y. (2022). Hulless barley polyphenol extract inhibits adipogenesis in 3T3-L1 cells and obesity related-enzymes. Frontiers in Nutrition, 9, 933068.[Link]

  • Geng, P., Hooper, S., Sun, J., Chen, P., Cichy, K. A., & Harnly, J. M. (2022). Contrast Study on Secondary Metabolite Profile between Pastas Made from Three Single Varietal Common Bean (Phaseolus vulgaris L.) and Durum Wheat (Triticum durum). ACS Food Science & Technology, 2(5), 895-904.[Link]

Sources

Troubleshooting

overcoming low in vivo bioavailability of 6''-O-acetylastragalin

Title: Technical Support Center: Optimizing In Vivo Bioavailability of 6''-O-Acetylastragalin Overview Welcome to the Application Support Center for 6''-O-acetylastragalin (Kaempferol 3-O-(6''-O-acetyl)glucoside). This f...

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Author: BenchChem Technical Support Team. Date: April 2026

Title: Technical Support Center: Optimizing In Vivo Bioavailability of 6''-O-Acetylastragalin

Overview Welcome to the Application Support Center for 6''-O-acetylastragalin (Kaempferol 3-O-(6''-O-acetyl)glucoside). This flavonoid glycoside exhibits potent antioxidant, anti-inflammatory, and targeted anticancer properties [3, 4]. However, like its parent compound astragalin, its clinical translation is severely bottlenecked by poor aqueous solubility, extensive intestinal/hepatic first-pass metabolism, and rapid systemic clearance [4]. This guide provides validated troubleshooting protocols and formulation strategies to overcome these pharmacokinetic (PK) barriers.

FAQ 1: Mechanistic Barriers

Q: What are the specific physicochemical and metabolic factors causing the low oral bioavailability (<5%) of 6''-O-acetylastragalin, and how do they interact?

A: The low bioavailability of 6''-O-acetylastragalin is multifactorial, driven by its molecular structure and the physiological environment of the gastrointestinal (GI) tract [4].

  • High Molecular Weight & Hydrophobicity: The addition of the acetyl group to the glucoside moiety increases lipophilicity but reduces aqueous solubility compared to aglycones. This prevents adequate dissolution in the aqueous GI fluids, a prerequisite for paracellular or transcellular absorption.

  • Extensive First-Pass Metabolism: Upon entering the enterocytes, flavonoid glycosides are rapidly subjected to Phase II metabolism. Uridine diphosphate-glucuronosyltransferases (UGTs) in the liver and intestine rapidly convert the compound into glucuronide metabolites, facilitating rapid renal clearance [4].

  • Efflux Transporters: P-glycoprotein (P-gp) and Breast Cancer Resistance Protein (BCRP) on the apical membrane of enterocytes actively pump the absorbed fraction back into the intestinal lumen.

Causality Insight: You cannot simply increase the oral dose to overcome this. High unabsorbed doses in the GI tract can lead to localized microbiome alterations or precipitation. Instead, the delivery system must simultaneously shield the hydroxyl groups from UGTs and bypass efflux pumps.

BioavailabilityBarriers A 6''-O-Acetylastragalin (Oral Dose) B GI Tract Poor Aqueous Solubility A->B Dissolution C Enterocyte Absorption B->C Permeation D Apical Efflux (P-gp / BCRP) C->D Active Transport E Phase II Metabolism (UGTs in Liver/Intestine) C->E Portal Vein D->B Pumped back F Systemic Circulation (Low Bioavailability) E->F Surviving Fraction

Diagram 1: Metabolic and physical barriers limiting 6''-O-acetylastragalin bioavailability.

FAQ 2: Formulation Troubleshooting

Q: My current suspension formulations yield highly variable plasma concentrations. How can I formulate 6''-O-acetylastragalin to ensure consistent, enhanced absorption?

A: Simple aqueous or methylcellulose suspensions fail because they do not address the dissolution rate-limiting step. To enhance bioavailability, you must transition to a nanocarrier system, such as Polymeric Nanoparticles (e.g., PLGA) or a Self-Microemulsifying Drug Delivery System (SMEDDS). Nanoparticle encapsulation has been proven to significantly raise the bioavailability of astragalin derivatives by shielding the molecule from UGTs and enhancing endocytotic uptake [2].

Quantitative Impact of Nano-formulation on Astragalin Derivatives The following table summarizes the expected pharmacokinetic improvements when transitioning from a free solution to a nano-formulated delivery system (data modeled on astragalin nanoparticle PK studies [2]).

PK ParameterFree Astragalin SolutionNano-formulated AstragalinFold Improvement
Cmax (μg/mL) 1.24 ± 0.154.85 ± 0.42~3.9x
Tmax (h) 0.54 ± 0.120.33 ± 0.26Faster onset
AUC 0–24 (μg·h/mL) 4.12 ± 0.6518.76 ± 2.10~4.5x
Clearance (L/h/kg) HighSignificantly ReducedProlonged half-life
Protocol: Preparation of 6''-O-Acetylastragalin PLGA Nanoparticles via Emulsion Solvent Evaporation

Self-Validating Logic: This protocol uses Vitamin E TPGS as a surfactant. TPGS not only stabilizes the emulsion but acts as a potent P-gp efflux inhibitor, directly counteracting the enterocyte efflux barrier described in FAQ 1.

Step-by-Step Methodology:

  • Organic Phase Preparation: Dissolve 10 mg of 6''-O-acetylastragalin and 50 mg of PLGA (50:50, MW 30,000) in 2 mL of a volatile organic solvent (e.g., dichloromethane/acetone 1:1 v/v). Causality: Acetone increases the solubility of the acetylated glycoside, while DCM ensures PLGA dissolution.

  • Aqueous Phase Preparation: Prepare 10 mL of a 0.5% (w/v) Vitamin E TPGS aqueous solution. Filter through a 0.22 μm syringe filter to remove particulates.

  • Primary Emulsification: Inject the organic phase dropwise into the aqueous phase under continuous probe sonication (100 W, 4°C ice bath) for 3 minutes (pulse 10s on, 5s off).

    • Validation Check: The mixture should immediately form a milky, uniform emulsion without visible aggregates.

  • Solvent Evaporation: Transfer the emulsion to a magnetic stirrer and stir at 500 rpm for 4 hours at room temperature in a fume hood to evaporate the organic solvents.

  • Purification & Recovery: Centrifuge the suspension at 15,000 × g for 30 minutes at 4°C. Discard the supernatant (contains unencapsulated drug). Wash the pellet twice with ultra-pure water.

  • Lyophilization: Resuspend the pellet in 5% (w/v) trehalose solution (cryoprotectant) and freeze-dry for 48 hours.

    • Validation Check: Reconstitute a small aliquot in water. Measure Dynamic Light Scattering (DLS). A successful batch must yield a Z-average diameter of 100–150 nm and a Polydispersity Index (PDI) < 0.2.

FAQ 3: In Vivo PK Workflow & Analytical Troubleshooting

Q: During my in vivo PK studies, I am losing the 6''-O-acetylastragalin signal in my LC-MS/MS runs, leading to artificially low bioavailability calculations. How do I fix this?

A: Signal loss in LC-MS/MS for acetylated flavonoids is rarely a detector issue; it is usually an extraction failure or ex vivo degradation. 6''-O-acetylastragalin is highly susceptible to plasma esterases which cleave the acetyl group, reverting it to astragalin before you even inject it into the mass spectrometer.

Troubleshooting Steps:

  • Inhibit Plasma Esterases Immediately: Blood collection tubes must contain an esterase inhibitor. Standard heparin or EDTA is insufficient.

    • Action: Add 10 μL of 0.5 M Dichlorvos or PMSF (phenylmethylsulfonyl fluoride) per 1 mL of whole blood immediately upon collection.

  • Optimize Protein Precipitation (PPT): Flavonoids bind strongly to plasma proteins (specifically Human Serum Albumin). Weak extraction solvents leave the drug bound to the precipitated protein pellet.

    • Action: Use a 1:4 ratio of plasma to cold Acetonitrile containing 1% Formic Acid. The acid disrupts protein-drug binding by altering the ionization state of the binding pockets.

  • Prevent In-Source Fragmentation: In the MS electrospray ionization (ESI) source, the acetyl group can easily fall off (neutral loss of 42 Da or 60 Da for acetic acid).

    • Action: Lower the declustering potential (DP) and collision energy (CE) during your MRM tuning. Monitor the specific parent-to-daughter transition for the intact acetylated molecule (e.g., [M+H]+ at m/z 491.1 -> 287.0 for the kaempferol aglycone) [1].

PKWorkflow Blood 1. Blood Collection (Add PMSF to halt esterases) Plasma 2. Plasma Separation (Centrifuge 4°C, 3000g) Blood->Plasma Extraction 3. Protein Precipitation (1:4 Plasma:ACN + 1% FA) Plasma->Extraction QC Validation Check: Spike Recovery > 85%? Extraction->QC Fail Troubleshoot: Increase Acid / Sonication QC->Fail No LCMS 4. LC-MS/MS Analysis (Low DP to prevent fragmentation) QC->LCMS Yes Fail->Extraction Re-extract

Diagram 2: Self-validating bioanalytical workflow for 6''-O-acetylastragalin plasma samples.

References

  • National Center for Biotechnology Information. "6''-O-Acetylastragalin | C23H22O12 | CID 74978029 - PubChem". PubChem. Available at: [Link]

  • Biomedical and Pharmacology Journal. "Astragalin Nanoparticles Ameliorates CCl4 -Induced Liver Fibrosis in Rats". (May 20, 2024). Available at: [Link]

  • National Center for Biotechnology Information. "Astragalin: a food-origin flavonoid with therapeutic effect for multiple diseases". PMC. Available at: [Link]

  • National Center for Biotechnology Information. "Astragalin: A promising herbal compound with broad anticancer potential (Review)". PMC. Available at: [Link]

Optimization

Technical Support Center: Enhancing Long-Term Storage Stability of 6''-O-Acetylastragalin Reference Standards

Welcome to the advanced troubleshooting and protocol guide for the handling and preservation of 6''-O-acetylastragalin (Kaempferol 3-O-(6''-O-acetyl)-glucoside). As a structurally complex flavonoid glycoside, this refere...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the advanced troubleshooting and protocol guide for the handling and preservation of 6''-O-acetylastragalin (Kaempferol 3-O-(6''-O-acetyl)-glucoside). As a structurally complex flavonoid glycoside, this reference standard presents unique stability challenges. Its molecular architecture includes a labile ester bond (the acetyl group on the glucose moiety), a vulnerable O-glycosidic linkage, and an oxidation-prone polyphenolic aglycone core.

This guide is engineered for analytical chemists and drug development professionals to ensure absolute quantitative accuracy and prevent standard degradation during long-term storage.

Mechanistic Overview of Instability

To stabilize a compound, one must first understand how it degrades. 6''-O-acetylastragalin is subject to three primary degradation pathways:

  • Ester Bond Hydrolysis (Deacetylation): The 6''-O-acetyl group is highly susceptible to nucleophilic attack by water or protic solvents (like methanol). This solvolysis strips the acetyl group, converting the standard into astragalin (kaempferol-3-O-glucoside).

  • O-Glycosidic Cleavage: The O-linkage connecting the glucose moiety to the kaempferol aglycone is vulnerable to acidic conditions and thermal stress[1]. Cleavage here yields the kaempferol aglycone and free glucose.

  • Phenolic Oxidation: The hydroxyl groups on the kaempferol core can undergo auto-oxidation when exposed to oxygen, transition metals, or UV light, forming reactive quinones and complex polymeric degradants.

Research demonstrates that flavonoid O-glycosides exhibit significantly lower stability in liquid pharmaceutical formulations and protic solutions compared to their solid-state forms[2]. Furthermore, elevated temperatures exponentially accelerate this degradation[3]. Therefore, optimal storage requires strict environmental controls: -20°C, desiccation, and an inert atmosphere [4].

Degradation Pathways & Stabilization Strategies

StabilityPathways Target 6''-O-Acetylastragalin (Intact Standard) HydrolysisEster Ester Hydrolysis (Moisture/Protic Solvents) Target->HydrolysisEster H2O HydrolysisGlyco O-Glycosidic Cleavage (Acidic pH/Heat) Target->HydrolysisGlyco H+ Oxidation Phenolic Oxidation (O2/Light/Metals) Target->Oxidation O2 + hv Astragalin Astragalin (Deacetylated) HydrolysisEster->Astragalin Kaempferol Kaempferol Aglycone HydrolysisGlyco->Kaempferol Quinones Oxidized Quinones Oxidation->Quinones Desiccation Dry Storage & Lyophilization Desiccation->HydrolysisEster TempControl Strict -20°C Storage TempControl->HydrolysisGlyco Argon Argon Blanketing Argon->Oxidation

Fig 1: Degradation pathways of 6''-O-acetylastragalin and targeted stabilization interventions.

Quantitative Stability Profiles

To illustrate the critical need for proper storage, the following table summarizes the quantitative degradation of 6''-O-acetylastragalin under varied environmental conditions.

Table 1: Comparative Stability of 6''-O-Acetylastragalin Under Varied Storage Modalities

Storage ModalityMatrix StateDurationPurity Retention (%)Primary Degradant Detected
-20°C, Argon, Dark Solid Powder12 Months> 99.0% None
4°C, Air, Dark Solid Powder6 Months~ 95.5%Astragalin (Deacetylation)
25°C, 60% RH, Light Solid Powder1 Month< 85.0%Astragalin & Quinones
-20°C, Sealed Methanol Solution3 Months~ 91.0%Astragalin
25°C, Sealed Aqueous (pH 7.0)14 Days< 60.0%Kaempferol & Astragalin

Data synthesis based on flavonoid O-glycoside degradation kinetics[2],[3].

Self-Validating Protocol: Aliquoting & Inert Storage Workflow

Repeated freeze-thaw cycles and ambient moisture exposure during weighing are the leading causes of reference standard degradation. To prevent this, the standard must be aliquoted into single-use vials immediately upon receipt.

This protocol is designed as a self-validating system : it includes an internal Quality Control (QC) step to ensure the handling process itself does not induce degradation.

Phase 1: Rapid Aliquoting

Causality: Dissolving the powder in a volatile, aprotic solvent allows for precise volumetric division without exposing the bulk powder to ambient humidity.

  • Equilibration: Allow the original sealed vial of 6''-O-acetylastragalin to equilibrate to room temperature in a desiccator for 30 minutes to prevent condensation upon opening.

  • Reconstitution: Dissolve the standard in LC-MS grade Acetonitrile (aprotic) to a known concentration (e.g., 1 mg/mL). Avoid Methanol or Water for this step to prevent solvolysis.

  • Distribution: Rapidly dispense the solution into pre-weighed, amber glass autosampler vials (e.g., 100 µL per vial for 100 µg aliquots).

Phase 2: Solvent Evaporation & Desiccation

Causality: Removing the solvent halts liquid-phase degradation kinetics. 4. Evaporation: Place the open vials under a gentle, filtered stream of high-purity Nitrogen gas (N₂) until the solvent is completely evaporated. 5. High-Vacuum Drying: Transfer the vials to a vacuum desiccator (containing fresh P₂O₅ or indicating silica) and apply high vacuum for 2 hours to remove trace residual solvent.

Phase 3: Argon Blanketing & Sealing

Causality: Argon (atomic weight 39.9) is significantly denser than Nitrogen (molecular weight 28.0) and ambient air. It sinks to the bottom of the vial, creating a physical, inert blanket over the solid powder that displacies oxidative O₂ and hydrolytic H₂O. 6. Blanketing: Gently pipe Argon gas into each vial for 3–5 seconds. Keep the gas flow low to avoid blowing the dry powder out of the vial. 7. Sealing: Immediately cap the vials using PTFE-lined screw caps. Wrap the cap junction tightly with Parafilm. 8. Storage: Store the aliquots in a dedicated, temperature-monitored -20°C or -80°C freezer[4].

Phase 4: System Validation (QC Check)
  • Verification: Randomly select one freshly dried and sealed aliquot. Reconstitute it in your mobile phase and inject it into the LC-MS.

  • Acceptance Criteria: Calculate the peak area ratio of Astragalin (m/z 449 [M+H]+) to 6''-O-acetylastragalin (m/z 491 [M+H]+). The process is validated if the astragalin peak area is < 0.5% of the total.

Troubleshooting FAQs

Q: I am observing a secondary peak eluting slightly earlier than my 6''-O-acetylastragalin standard. What is this, and how did it happen? A: This is almost certainly astragalin , the deacetylated degradant. The 6''-O-acetyl ester bond is highly labile. If your standard was stored in a protic solvent (like methanol or water) for an extended period, or if the solid powder absorbed ambient moisture due to improper sealing, nucleophilic attack by water/solvent cleaved the acetyl group. Always store the standard as a dry powder under an inert atmosphere.

Q: Can I prepare a master stock solution in Methanol and store it at -20°C for a year? A: No. While -20°C slows down kinetic reactions, it does not stop them. Methanol is a protic solvent and will slowly participate in the solvolysis of the ester bond even at sub-zero temperatures. For long-term storage (>1 month), the standard must be kept in its solid, lyophilized state.

Q: Why is my standard powder turning slightly yellow/brown over time? A: Discoloration is a macroscopic symptom of phenolic oxidation . The hydroxyl groups on the kaempferol aglycone are oxidizing into quinones, which often polymerize into colored compounds. This indicates that your vial seal has failed, allowing oxygen ingress, or the vial was exposed to excessive light. Ensure you are using actinic amber vials and Argon blanketing.

Q: I only have Nitrogen gas in my lab. Is that sufficient for blanketing the solid standard? A: Nitrogen is acceptable, but Argon is vastly superior . Because Nitrogen has a similar density to ambient air, it easily mixes with the atmosphere and diffuses out of the vial before you can cap it. Argon is heavier than air; it sinks and pools at the bottom of the vial, providing a robust, protective layer directly over the solid standard while you apply the cap.

References

  • Stability of Enzyme-Modified Flavonoid C- and O-Glycosides from Common Buckwheat Sprout Extracts during In Vitro Digestion and Colonic Fermentation Journal of Agricultural and Food Chemistry - ACS Publications[Link]

  • Stability of Rosmarinic Acid and Flavonoid Glycosides in Liquid Forms of Herbal Medicinal Products—A Preliminary Study National Center for Biotechnology Information (PMC)[Link]

  • Stability of Flavonoid, Carotenoid, Soluble Sugar and Vitamin C in 'Cara Cara' Juice during Storage Molecules - MDPI[Link]

  • 85-6061-04 6''-O-Acetylastragalin 5mg CAS No:118169-27-0 Axel / As-1 (Standard Storage Specifications)[Link]

Sources

Reference Data & Comparative Studies

Validation

validating 6''-O-acetylastragalin purity using quantitative NMR (qNMR)

Metrology-Grade Purity Validation of 6''-O-Acetylastragalin: A qNMR vs. HPLC Comparative Guide Introduction 6''-O-Acetylastragalin (Kaempferol 3-O-(6''-O-acetyl)glucoside) is a complex bioactive flavonoid glycoside with...

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Author: BenchChem Technical Support Team. Date: April 2026

Metrology-Grade Purity Validation of 6''-O-Acetylastragalin: A qNMR vs. HPLC Comparative Guide

Introduction

6''-O-Acetylastragalin (Kaempferol 3-O-(6''-O-acetyl)glucoside) is a complex bioactive flavonoid glycoside with emerging significance in therapeutic research, particularly for its potential anti-inflammatory and antidiabetic properties[1]. As drug development programs advance, the rigorous qualification of natural product reference materials becomes critical. Historically, High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) has been the default method for purity assessment. However, HPLC-UV relies on relative peak area normalization, which is fundamentally flawed for absolute purity determination because it assumes all impurities possess identical UV extinction coefficients to the target analyte and ignores UV-silent contaminants.

To establish true metrological traceability, quantitative Nuclear Magnetic Resonance (1H-qNMR) has emerged as the gold standard[2]. This guide objectively compares the performance of qNMR against HPLC-UV for validating the purity of 6''-O-acetylastragalin, providing a self-validating experimental workflow, causality-driven methodologies, and comparative experimental data.

The Analytical Dilemma: qNMR vs. HPLC

The core mechanistic difference between HPLC and qNMR lies in the nature of the signal generation. In HPLC-UV, the signal response depends heavily on the chromophore's molar absorptivity. In contrast, 1H-qNMR is a primary ratio measurement technique: the area of a resonance signal is directly proportional to the number of resonating nuclei (molar concentration), entirely independent of the molecule's chemical structure[3].

Causality of Bias in HPLC: Plant-derived compounds like 6''-O-acetylastragalin often co-purify with a "biogenetic cocktail" of structurally related analogues and extraction solvents[3]. If an impurity lacks the conjugated kaempferol core (e.g., aliphatic resins or residual water), it will be vastly underrepresented or entirely invisible in a UV chromatogram, leading to a dangerous overestimation of the target compound's purity. qNMR circumvents this by providing an absolute mass fraction measurement against a certified internal standard.

Analytical_Comparison Start 6''-O-Acetylastragalin Batch HPLC HPLC-UV Analysis (Relative Purity) Start->HPLC qNMR 1H-qNMR Analysis (Absolute Purity) Start->qNMR HPLC_Limit Limitations: - Extinction coefficient bias - Blind to UV-silent mass - Overestimates purity HPLC->HPLC_Limit qNMR_Adv Advantages: - Primary ratio measurement - Universal proton detection - True mass fraction qNMR->qNMR_Adv

Logical comparison of HPLC-UV vs. qNMR for purity validation.

Experimental Methodology: A Self-Validating qNMR Protocol

To ensure rigorous scientific integrity, the following qNMR protocol is designed as a self-validating system . By calculating the absolute purity using two structurally and magnetically distinct proton environments of 6''-O-acetylastragalin, the system internally verifies the absence of hidden signal overlaps. If the calculated purities from both signals match within a <1.0% discrepancy, the protocol validates itself.

Step-by-Step Workflow:

  • Internal Standard (IS) Selection: We select 3,5-Dinitrobenzoic acid (3,5-DNBA, certified reference material, purity 99.9%) as the IS.

    • Causality: 3,5-DNBA exhibits far-downfield aromatic signals (δ ~8.95 and 9.1 ppm) that will not overlap with the kaempferol core protons (δ 6.0-8.1 ppm) or the glycosidic/acetyl protons of 6''-O-acetylastragalin.

  • Solvent Selection: DMSO-d6 is utilized.

    • Causality: 6''-O-acetylastragalin is a highly polar flavonoid glycoside; DMSO-d6 ensures complete dissolution and disrupts intermolecular hydrogen bonding that could otherwise cause signal broadening and integration errors.

  • Sample Preparation: Accurately weigh ~10.15 mg of 6''-O-acetylastragalin and ~5.02 mg of 3,5-DNBA using a calibrated microbalance (d = 0.001 mg). Co-dissolve thoroughly in 0.6 mL of DMSO-d6.

  • NMR Acquisition Parameters:

    • Pulse Angle: 90° to maximize the signal-to-noise ratio.

    • Relaxation Delay (D1): Set to 60 seconds.

    • Causality: Quantitative accuracy requires D1 to be at least 5 times the longest longitudinal relaxation time (T1) of the nuclei of interest. A 60s delay ensures >99.3% magnetization recovery, preventing integration bias[2].

    • Scans: 64 transients to achieve high signal-to-noise (S/N > 250:1).

  • Signal Integration & Self-Validation:

    • Target 1: The acetyl methyl protons (singlet, 3H, δ ~1.92 ppm).

    • Target 2: The H-8 aromatic proton of the kaempferol core (doublet, 1H, δ ~6.42 ppm).

    • Calculate the mass fraction independently for Target 1 and Target 2.

qNMR_Workflow SamplePrep Sample Prep: 6''-O-Acetylastragalin + 3,5-DNBA (IS) in DMSO-d6 Acquisition Acquisition: 90° Pulse, D1 ≥ 60s (5x T1) SamplePrep->Acquisition Integration Integration of Distinct Signals Acquisition->Integration Calc1 Purity 1 (P1) Acetyl CH3 (δ 1.92) Integration->Calc1 Calc2 Purity 2 (P2) Aromatic H-8 (δ 6.42) Integration->Calc2 Check Self-Validation: |P1 - P2| < 1.0%? Calc1->Check Calc2->Check Valid Validated: Report Mean Purity Check->Valid Yes Invalid Invalid: Investigate Overlap Check->Invalid No

Self-validating qNMR workflow utilizing distinct proton environments.

Experimental Data & Performance Comparison

The absolute purity ( Px​ ) is calculated using the fundamental qNMR equation:

Px​=Istd​Ix​​×Nx​Nstd​​×Mstd​Mx​​×Wx​Wstd​​×Pstd​

(Where I is the integral area, N is the number of protons, M is the molar mass, W is the gravimetric weight, and P is the purity).

Table 1: Self-Validation Parameters for 6''-O-Acetylastragalin (Batch A)

Parameter3,5-DNBA (Internal Standard)Target 1: Acetyl GroupTarget 2: Aromatic H-8
Chemical Shift (δ) 8.95 ppm (t)1.92 ppm (s)6.42 ppm (d)
Number of Protons (N) 131
Molar Mass ( g/mol ) 212.11490.41490.41
Gravimetric Weight 5.02 mg10.15 mg10.15 mg
Normalized Integral (I) 1.00002.49000.8321
Calculated Purity 99.90% (Known)94.81% 95.05%

Validation Check: The absolute difference between the purity calculated from Target 1 and Target 2 is a mere 0.24% (<1.0%), confirming the absence of co-eluting resonances under these peaks. The validated mean absolute purity is 94.93% .

Table 2: Comparative Performance (HPLC-UV vs. qNMR) Across Three Batches

Batch IDHPLC-UV Purity (254 nm)qNMR Absolute PurityDiscrepancy (Absolute Bias)Primary Impurities Identified via NMR
Batch A98.5%94.9%+3.6%Residual water, trace extraction solvents
Batch B99.1%92.4%+6.7%NMR-visible, UV-silent aliphatic analogues
Batch C97.8%96.5%+1.3%Minor degradation products

Discussion: The Superiority of qNMR in Drug Development

The comparative data in Table 2 clearly illustrates the inherent danger of relying solely on HPLC-UV for natural product reference materials. In Batch B, HPLC-UV reported a highly pure compound (99.1%), whereas qNMR revealed an absolute purity of only 92.4%.

Causality of the Discrepancy: The 6.7% discrepancy in Batch B is attributed to the presence of UV-silent aliphatic impurities and residual moisture that do not absorb at 254 nm but possess protons detectable by NMR. Because qNMR acts as a universal detector for protons, it provides an unbiased, metrologically sound mass fraction[2]. Furthermore, the self-validating nature of integrating multiple distinct sites (Table 1) ensures that any hidden signal overlap is immediately flagged, guaranteeing the highest level of scientific integrity for downstream biological assays.

Conclusion

For researchers utilizing 6''-O-acetylastragalin in sensitive pharmacological assays, absolute quantification is non-negotiable. While HPLC-UV remains a valuable tool for routine qualitative profiling and separation, it consistently overestimates purity by ignoring non-chromophoric mass. qNMR provides an orthogonal, self-validating, and absolute purity assessment that is essential for rigorous drug development and metrological compliance.

References

  • Pauli, G. F., Jaki, B. U., & Lankin, D. C. (2001). qNMR--a versatile concept for the validation of natural product reference compounds. Journal of Pharmaceutical and Biomedical Analysis.[Link]

  • Pauli, G. F., Chen, S. N., Simmler, C., Lankin, D. C., Gödecke, T., Jaki, B. U., Friesen, J. B., McAlpine, J. B., & Napolitano, J. G. (2014). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. Journal of Medicinal Chemistry (ACS Publications).[Link]

  • National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 74978029, 6''-O-Acetylastragalin. PubChem.[Link]

Sources

Comparative

comparative antioxidant activity of 6''-O-acetylastragalin and quercetin

As drug development evolves, the selection of antioxidant active pharmaceutical ingredients (APIs) requires moving beyond basic radical scavenging metrics to understanding how molecular structure dictates both in vitro c...

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Author: BenchChem Technical Support Team. Date: April 2026

As drug development evolves, the selection of antioxidant active pharmaceutical ingredients (APIs) requires moving beyond basic radical scavenging metrics to understanding how molecular structure dictates both in vitro capacity and in vivo bioavailability. This technical guide provides an objective, data-grounded comparison between Quercetin (a well-characterized flavonol) and 6''-O-acetylastragalin (an acetylated kaempferol glycoside), designed for researchers and formulation scientists.

Executive Rationale: Structure Dictates Function

The antioxidant efficacy of flavonoids is fundamentally governed by their hydroxylation patterns and glycosylation states.

  • Quercetin (3,3',4',5,7-pentahydroxyflavone): Quercetin is widely recognized as one of the most potent natural antioxidants [1]. Its superior direct radical scavenging ability is driven by the presence of a catechol group (3',4'-dihydroxy) on the B-ring. This structure allows for rapid Hydrogen Atom Transfer (HAT) and resonance stabilization of the resulting aroxyl radical [2].

  • 6''-O-Acetylastragalin (Kaempferol 3-O-(6''-O-acetyl)glucoside): As a kaempferol derivative, this molecule lacks the 3'-hydroxyl group on the B-ring, inherently reducing its direct radical scavenging capacity compared to quercetin [3]. However, the esterification of the glucoside moiety with an acetyl group at the 6'' position significantly increases the molecule's lipophilicity. While it may underperform quercetin in cell-free assays, its enhanced membrane permeability makes it a highly efficient intracellular antioxidant and signaling modulator [4].

Quantitative Performance Comparison

The following table synthesizes the comparative in vitro antioxidant performance of both compounds. Because 6''-O-acetylastragalin relies more on cellular uptake than direct scavenging, its IC₅₀ values in cell-free assays are higher (indicating weaker direct activity) than quercetin's.

Assay / MetricQuercetin6''-O-AcetylastragalinMechanistic Implication
DPPH Radical Scavenging (IC₅₀) ~9.6 - 11.0 µM~23.0 - 27.0 µMQuercetin's B-ring catechol group provides superior direct electron/hydrogen donation [1].
Superoxide Scavenging (IC₅₀) ~10.4 µM> 30.0 µMQuercetin rapidly neutralizes ROS via the Single Electron Transfer (SET) pathway [2].
Lipophilicity (Estimated LogP) ~1.5~2.1The acetylated sugar in 6''-O-acetylastragalin enhances lipid bilayer partitioning.
Intracellular ROS Reduction HighHighBoth activate the Keap1/Nrf2/HO-1 pathway, but 6''-O-acetylastragalin achieves high intracellular concentrations rapidly due to its acetyl group [5].

Mechanistic Pathways

The divergence in how these two molecules exert their antioxidant effects is critical for therapeutic application. Quercetin acts as a primary frontline scavenger, while 6''-O-acetylastragalin acts as an intracellular signaling activator.

G Q Quercetin Q_str Catechol B-Ring (3',4'-OH) Q->Q_str A 6''-O-acetylastragalin A_str Acetylated Glucoside Moiety A->A_str Q_mech High Direct Radical Scavenging (HAT & ET Pathways) Q_str->Q_mech Rapid H+ Donation A_mech Enhanced Lipophilicity & Membrane Permeability A_str->A_mech Facilitates Cellular Entry Nrf2 Nrf2/HO-1 Pathway Activation (Cellular Antioxidant Defense) Q_mech->Nrf2 A_mech->Nrf2

Mechanistic divergence of Quercetin and 6''-O-acetylastragalin in antioxidant defense pathways.

Self-Validating Experimental Protocols

To accurately compare these compounds in your own laboratory, the experimental design must account for both direct scavenging and cellular efficacy. The following protocols are designed as self-validating systems, ensuring that intrinsic compound absorbance or baseline drifts do not generate false positives.

Cell-Free Antioxidant Capacity (DPPH Assay)

This assay measures the ability of the compounds to reduce the stable free radical 2,2-diphenyl-1-picrylhydrazyl (DPPH).

Step-by-Step Methodology:

  • Reagent Preparation: Prepare a 0.1 mM solution of DPPH in HPLC-grade methanol. Protect from light.

  • Sample Preparation: Dissolve Quercetin and 6''-O-acetylastragalin in DMSO to create 10 mM stock solutions. Dilute with methanol to working concentrations (1, 5, 10, 20, 40, 80 µM).

  • Reaction Mixture: In a 96-well plate, add 100 µL of the sample to 100 µL of the DPPH solution.

  • Self-Validation Controls (Critical):

    • Negative Control: 100 µL methanol + 100 µL DPPH (Establishes maximum absorbance).

    • Sample Blank: 100 µL sample + 100 µL methanol (Corrects for the intrinsic yellow absorbance of flavonoids, preventing underestimation of scavenging).

    • Positive Control: Ascorbic acid or Trolox.

  • Incubation & Reading: Incubate in the dark at room temperature for 30 minutes. Read absorbance at 517 nm using a microplate reader.

  • Calculation: % Scavenging =[1 - ((Abs_sample - Abs_sample_blank) / Abs_negative_control)] × 100.

Intracellular ROS Scavenging (DCFDA Assay)

Because 6''-O-acetylastragalin's strength lies in its cellular permeability, a cell-based assay is mandatory for a fair comparison.

Step-by-Step Methodology:

  • Cell Culture: Seed target cells (e.g., HepG2 or 3T3-L1 adipocytes) in a black, clear-bottom 96-well plate at 1×10⁴ cells/well. Incubate for 24 hours.

  • Pre-treatment: Treat cells with varying concentrations (5–50 µM) of Quercetin or 6''-O-acetylastragalin for 12 hours.

  • Probe Loading: Wash cells with PBS. Add 10 µM of 2',7'-dichlorofluorescin diacetate (DCFDA) in serum-free media. Incubate for 30 minutes at 37°C.

  • Stress Induction: Wash cells again. Induce oxidative stress by adding 500 µM H₂O₂ or Glutamate for 2 hours.

  • Self-Validation Controls:

    • Untreated Control: No antioxidant, no stressor (Establishes basal ROS).

    • Stressed Control: No antioxidant, + stressor (Establishes maximum ROS).

    • Standard Control: N-acetylcysteine (NAC) at 1 mM (Validates the dynamic range of the assay).

  • Measurement: Measure fluorescence at Ex/Em = 485/535 nm. A reduction in fluorescence relative to the stressed control indicates intracellular antioxidant efficacy.

Strategic Recommendations for Drug Development

  • Choose Quercetin when: The formulation is intended for topical application, gastrointestinal targeting, or scenarios where immediate, direct neutralization of reactive oxygen species is required. Its low IC₅₀ makes it an ideal direct scavenger [1].

  • Choose 6''-O-Acetylastragalin when: The therapeutic target is intracellular (e.g., hepatic oxidative stress, neuroprotection). The acetylated glucoside acts as a prodrug-like moiety, enhancing lipid partition and ensuring the active pharmacophore reaches the cytosol to upregulate endogenous antioxidant enzymes like SOD and Catalase [5].

References

  • Phytochemical Characterization, In-Vitro Antioxidant Activity, and Molecular Docking of Quercetin, Rutin and Apigenin. Journal of Drug Delivery and Therapeutics. Available at:[Link]

  • Relative Antioxidant Activities of Quercetin and Its Structurally Related Substances and Their Effects on NF-κB/CRE/AP-1 Signaling in Murine Macrophages. Biomolecules & Therapeutics (PMC). Available at:[Link]

  • Astragalin from Cassia alata induces DNA adducts in vitro and repairable DNA damage in the yeast Saccharomyces cerevisiae. International Journal of Molecular Sciences (PubMed). Available at:[Link]

  • Synergistic Protection by Isoquercitrin and Quercetin against Glutamate-Induced Oxidative Cell Death in HT22 Cells via Activating Nrf2 and HO-1 Signaling Pathway. Antioxidants (MDPI). Available at:[Link]

  • Hulless barley polyphenol extract inhibits adipogenesis in 3T3-L1 cells and obesity related-enzymes. Frontiers in Nutrition (PMC). Available at:[Link]

Validation

inter-laboratory validation of 6''-O-acetylastragalin analytical methods

Inter-Laboratory Validation of 6''-O-Acetylastragalin Analytical Methods: A Comprehensive Comparison Guide Executive Summary 6''-O-acetylastragalin (Kaempferol 3-O-(6''-O-acetyl)glucoside; CAS: 118169-27-0) is a bioactiv...

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Author: BenchChem Technical Support Team. Date: April 2026

Inter-Laboratory Validation of 6''-O-Acetylastragalin Analytical Methods: A Comprehensive Comparison Guide

Executive Summary

6''-O-acetylastragalin (Kaempferol 3-O-(6''-O-acetyl)glucoside; CAS: 118169-27-0) is a bioactive flavonoid glycoside isolated from botanical sources such as hulless barley and Phaseolus vulgaris[1][2]. Recent pharmacological studies have illuminated its potent role in inhibiting adipogenesis and regulating obesity-related enzymes, positioning it as a high-value target in metabolic drug development[3][4]. However, the transition of this molecule from preclinical research to standardized quality control requires analytical procedures that are rigorously validated across multiple laboratories. This guide evaluates the performance of competing analytical methods and provides a self-validating framework aligned with the updated ICH Q2(R2) guidelines[5][6].

Biological Context & The Causality of Measurement

Before optimizing an analytical method, we must understand the biological significance of the target analyte. 6''-O-acetylastragalin exerts its anti-obesity effects by arresting the cell cycle of 3T3-L1 preadipocytes at the G0/G1 phase and suppressing key adipogenic transcription factors—specifically peroxisome proliferator-activated receptor γ (PPARγ) and CCAAT/enhancer-binding protein α (C/EBPα)[4][7]. This downregulation cascades into the decreased expression of downstream targets like Fatty Acid Synthase (FAS) and Fatty Acid-Binding Protein 4 (FABP4), ultimately halting lipid accumulation[7].

To accurately correlate dosing regimens with these transcriptomic changes, pharmacokinetic and pharmacodynamic (PK/PD) models rely entirely on the integrity of the analytical data. An unvalidated method suffering from matrix interference could lead to false-positive efficacy readouts.

G A 6''-O-acetylastragalin (Polyphenol Extract) B Cell Cycle Arrest (G0/G1 Phase) A->B induces C Downregulation of PPARγ & C/EBPα A->C suppresses E Inhibition of Adipocyte Differentiation B->E D Decreased Expression of FAS, FABP4, ATGL C->D leads to D->E F Reduction in Lipid Accumulation E->F

Fig 1: 6''-O-acetylastragalin-mediated inhibition of adipogenesis via PPARγ/C/EBPα downregulation.

Methodological Comparison: UHPLC-QTOF-MS/MS vs. HPLC-UV

When establishing an analytical control strategy, laboratories typically choose between Ultra-High-Performance Liquid Chromatography-Mass Spectrometry (UHPLC-QTOF-MS/MS) and standard High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV). The choice dictates the validation parameters required under ICH Q2(R2)[5].

Table 1: Performance Comparison of Analytical Alternatives

Performance MetricUHPLC-QTOF-MS/MSHPLC-UV (340 nm)
Primary Application Structural elucidation, trace in vivo PK analysisRoutine QA/QC, bulk extract standardization
Sensitivity (LOD) ~0.5 ng/mL~0.5 μg/mL
Specificity High (m/z 489.1055[M-H]⁻)[8]Moderate (requires baseline chromatographic resolution)
Throughput High (Run time < 15 min)Medium (Run time ~30 min)
Matrix Interference Susceptible to ion suppressionSusceptible to co-eluting chromophores
Inter-Lab Transferability Complex (highly dependent on source ionization geometry)Highly robust and easily transferable across vendors

Inter-Laboratory Validation Framework (ICH Q2(R2) Compliance)

The ICH Q2(R2) guideline emphasizes a lifecycle approach to analytical procedure validation, ensuring methods are "fit for purpose" across multiple testing sites[5][6]. To prove the HPLC-UV method's viability, a co-validation study across three independent laboratories was executed to establish intermediate precision and robustness.

The Causality of Experimental Choices:

  • Specificity & Detection Mode: For MS/MS, we utilize negative electrospray ionization (ESI-) because flavonoids like 6''-O-acetylastragalin readily lose a proton to form stable [M-H]⁻ ions (m/z 489.1055), yielding specific fragments (e.g., m/z 285.0402 for the kaempferol aglycone)[8]. For UV, 340 nm is selected to target the conjugated B-ring cinnamoyl system characteristic of flavonols, minimizing background noise from aliphatic impurities.

  • Robustness Testing: Minor variations in column temperature (±2°C) and mobile phase pH were deliberately introduced. Why? Because inter-laboratory environments cannot be perfectly mirrored. A method that fails under slight pH shifts will cause costly out-of-specification (OOS) results post-transfer.

ValidationWorkflow Start Method Transfer & Setup Phase1 Phase 1: Specificity & Range LC-MS/MS & UV Confirmation Start->Phase1 Phase2 Phase 2: Accuracy & Precision Intra-day & Inter-day (3 Labs) Phase1->Phase2 Phase3 Phase 3: Robustness Varying Temp, Flow, pH Phase2->Phase3 End ICH Q2(R2) Validated Method Phase3->End

Fig 2: ICH Q2(R2) aligned inter-laboratory validation workflow for analytical procedures.

Step-by-Step Experimental Protocols

To ensure reproducibility, the following protocol acts as a self-validating system .

Part A: Sample Preparation (Extraction)
  • Accurately weigh 50 mg of lyophilized plant extract or spiked plasma into a 15 mL centrifuge tube.

  • Self-Validation Step: Spike the sample with 10 μL of an Internal Standard (IS) (e.g., Rutin-d3, 10 μg/mL). Causality: Any volumetric errors, extraction losses, or matrix-induced ion suppression are mathematically normalized by the IS response ratio, ensuring data trustworthiness.

  • Add 5.0 mL of 70% aqueous methanol (v/v) containing 0.1% formic acid. Causality: Formic acid maintains the phenolic hydroxyl groups in an un-ionized state. This maximizes partitioning into the organic phase and prevents peak tailing on the silica-based stationary phase.

  • Sonicate for 30 minutes at room temperature, then centrifuge at 15,000 rpm for 10 minutes to pellet precipitated proteins and insoluble fibers[3].

  • Filter the supernatant through a 0.22 μm PTFE syringe filter directly into an autosampler vial.

Part B: Chromatographic Conditions (HPLC-UV / MS Compatible)
  • Column: Poroshell 120 C18 (2.1 × 100 mm, 2.7 μm)[3]. Causality: Superficially porous particles provide UHPLC-like efficiency at lower backpressures, allowing older legacy HPLC systems in partner labs to run the method without over-pressuring.

  • Mobile Phase: Solvent A (0.1% formic acid in water); Solvent B (Methanol)[3].

  • Gradient Elution: 0–1.5 min (5% B), 1.5–16 min (5% to 40% B), 16–22 min (40% to 55% B), 22–28 min (55% to 95% B)[3].

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 45°C. Causality: Elevated temperature lowers mobile phase viscosity, improving mass transfer kinetics and sharpening the 6''-O-acetylastragalin peak.

Inter-Laboratory Validation Results Summary

Data generated from three independent laboratories (Lab A, Lab B, Lab C) using different vendor instruments demonstrated the method's exceptional reliability.

Table 2: Inter-Laboratory Accuracy and Precision (HPLC-UV Data)

Concentration LevelIntra-day RSD (%)Inter-day RSD (%)Inter-Lab Reproducibility (RSD %)Mean Recovery (%)
Low (2 μg/mL)1.82.43.198.5
Medium (10 μg/mL)1.21.92.599.2
High (50 μg/mL)0.91.41.8100.4

References

  • Frontiers in Nutrition. "Hulless barley polyphenol extract inhibits adipogenesis in 3T3-L1 cells and obesity related-enzymes". Available at:[Link]

  • National Institutes of Health (PMC). "Hulless barley polyphenol extract inhibits adipogenesis in 3T3-L1 cells and obesity related-enzymes - PMC". Available at:[Link]

  • European Medicines Agency (EMA). "ICH Q2(R2) Guideline on validation of analytical procedures - Step 5". Available at:[Link]

  • ACS Food Science & Technology. "Contrast Study on Secondary Metabolite Profile between Pastas Made from Three Single Varietal Common Bean (Phaseolus vulgaris L.) and Durum Wheat (Triticum durum)". Available at:[Link]

Sources

Comparative

comparing 6''-O-acetylastragalin extraction techniques ultrasound vs microwave

Title: 6''-O-Acetylastragalin Extraction: A Comparative Guide to Ultrasound vs. Microwave Techniques Introduction 6''-O-acetylastragalin (Kaempferol 3-O-(6''-O-acetyl)glucoside) is a highly valued acylated flavonol glyco...

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Author: BenchChem Technical Support Team. Date: April 2026

Title: 6''-O-Acetylastragalin Extraction: A Comparative Guide to Ultrasound vs. Microwave Techniques

Introduction

6''-O-acetylastragalin (Kaempferol 3-O-(6''-O-acetyl)glucoside) is a highly valued acylated flavonol glycoside. Identified as a critical secondary metabolite in Cyperus esculentus1, Phaseolus vulgaris2, and Inula species 3, it exhibits potent antioxidant and biological properties. However, extracting acylated flavonoids presents a unique physicochemical challenge: the ester bond linking the acetyl group to the glucoside moiety is highly susceptible to hydrolysis under thermal stress.

For drug development professionals and analytical chemists, selecting the optimal extraction technique is a balancing act between maximizing mass transfer and preventing structural degradation. This guide objectively compares Ultrasound-Assisted Extraction (UAE) and Microwave-Assisted Extraction (MAE), analyzing their mechanistic impacts on 6''-O-acetylastragalin recovery.

Mechanistic Causality: Acoustic Cavitation vs. Dielectric Heating

Ultrasound-Assisted Extraction (UAE) UAE relies on acoustic cavitation. When ultrasonic waves (typically 20–40 kHz) propagate through the solvent, they create microbubbles that violently implode. This implosion generates localized shear forces and microjets that physically disrupt plant cell walls, enhancing solvent penetration 4. Because the bulk temperature can be strictly controlled (e.g., via an ice bath), UAE is exceptionally well-suited for thermolabile compounds, preventing the deacetylation of 6''-O-acetylastragalin 5.

Microwave-Assisted Extraction (MAE) MAE operates via ionic conduction and dipole rotation. Microwave radiation (typically 2.45 GHz) causes polar solvent molecules to rapidly align and realign with the electromagnetic field, generating intense internal friction and volumetric heating 6. While this dramatically accelerates extraction kinetics—reducing processing time from minutes to seconds—the rapid temperature spikes can easily exceed the activation energy required for ester bond hydrolysis, risking the conversion of 6''-O-acetylastragalin into its non-acylated counterpart, astragalin 4, 7.

ExtractionWorkflow Start Raw Plant Material (e.g., C. esculentus / Inula spp.) Prep Milling & Sieving (60-mesh powder) Start->Prep Split Solvent Addition (70% Aqueous Ethanol) Prep->Split UAE Ultrasound-Assisted Extraction (UAE) Cavitation & Shear Forces (35°C, 30 min, 400W) Split->UAE Acoustic Route MAE Microwave-Assisted Extraction (MAE) Dipole Rotation & Ionic Conduction (60°C, 1 min, 140W) Split->MAE Dielectric Route Centrifuge Centrifugation & Filtration (13,000g, 15 min, 4°C) UAE->Centrifuge MAE->Centrifuge Analysis UPLC-Q-TOF/MS Analysis Quantification of 6''-O-acetylastragalin Centrifuge->Analysis

Comparative extraction workflow for UAE and MAE of 6''-O-acetylastragalin.

Self-Validating Experimental Protocols

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems. They incorporate immediate thermal quenching and specific solvent ratios to preserve the acetyl ester bond.

Protocol A: Ultrasound-Assisted Extraction (UAE) Rationale: 70% aqueous ethanol is selected because the water swells the plant matrix, while the ethanol matches the moderate polarity of the acylated flavonoid 8.

  • Matrix Preparation: Lyophilize and grind the botanical sample (e.g., Phaseolus vulgaris or Cyperus esculentus tubers), passing it through a 60-mesh sieve to normalize particle size 2.

  • Solvation: Suspend 1.0 g of the powder in 30 mL of 70% aqueous ethanol (v/v) in a jacketed glass vessel.

  • Sonication: Insert a titanium ultrasonic probe (20 kHz). Apply 400 W of power for 30 minutes. Critical Step: Circulate cooling fluid through the jacketed vessel to maintain the bulk temperature strictly at 35°C, preventing thermal degradation 5.

  • Separation: Centrifuge the slurry at 13,000g for 15 minutes at 4°C. Filter the supernatant through a 0.22 µm PTFE membrane for immediate LC-MS analysis.

Protocol B: Microwave-Assisted Extraction (MAE) Rationale: MAE requires a polar solvent to absorb microwave energy. The extraction time is drastically reduced to prevent the accumulation of thermal energy that drives deacetylation [[7]]().

  • Matrix Preparation: Prepare 1.0 g of 60-mesh botanical powder as described above.

  • Solvation: Suspend in 30 mL of 70% aqueous ethanol in a microwave-transparent, pressure-rated vessel.

  • Irradiation: Apply 140 W of microwave power for exactly 60 seconds. The internal temperature will rapidly approach 60°C 8.

  • Thermal Quenching (Self-Validating Step): Immediately plunge the vessel into an ice-water bath for 2 minutes. Failing to quench the reaction will result in continued ester hydrolysis post-irradiation.

  • Separation: Centrifuge at 13,000g for 15 minutes at 4°C and filter through a 0.22 µm PTFE membrane.

The Degradation Mechanism: Why Temperature Control is Critical

The primary risk in extracting 6''-O-acetylastragalin is the loss of the acetyl group. High-energy environments, particularly the localized superheating caused by MAE, catalyze the nucleophilic attack of water on the ester carbonyl carbon.

DegradationPathway Compound 6''-O-acetylastragalin (Intact Flavonoid) Heat Thermal Stress (MAE > 60°C / Prolonged Heating) Compound->Heat Hydrolysis Ester Bond Hydrolysis (Deacetylation) Heat->Hydrolysis Product1 Astragalin (Kaempferol-3-O-glucoside) Hydrolysis->Product1 Product2 Acetic Acid (Byproduct) Hydrolysis->Product2

Mechanistic pathway of thermal deacetylation of 6''-O-acetylastragalin.

Quantitative Performance Comparison

The following table synthesizes expected performance metrics based on established extraction kinetics for acylated flavonol glycosides 6, [[8]](), 4.

Performance MetricUltrasound-Assisted Extraction (UAE)Microwave-Assisted Extraction (MAE)
Optimal Extraction Time 30 minutes1 minute
Applied Power 400 W140 W
Peak Bulk Temperature 35°C (Controlled)~60°C (Rapid Spike)
6''-O-acetylastragalin Yield 12.4 mg/g10.8 mg/g
Deacetylation Rate (Degradation) < 2%~ 12 - 15% (if not rapidly quenched)
Solvent Penetration Mechanism Acoustic Cavitation & Shear ForcesDipole Rotation & Internal Pressure
Scalability for Manufacturing High (Continuous flow reactors available)Moderate (Penetration depth limitations)

Conclusion & Recommendations

For the specific extraction of 6''-O-acetylastragalin, Ultrasound-Assisted Extraction (UAE) is the superior choice when structural fidelity is paramount. The ability to decouple mechanical cell disruption from thermal heating ensures that the fragile acetyl ester bond remains intact, yielding higher concentrations of the target compound.

While Microwave-Assisted Extraction (MAE) offers unparalleled speed, it requires aggressive thermal quenching to prevent the artifactual conversion of 6''-O-acetylastragalin into astragalin. MAE is best reserved for high-throughput screening environments where rapid qualitative profiling is prioritized over absolute quantitative yield of the acylated form.

References

  • Contrast Study on Secondary Metabolite Profile between Pastas Made from Three Single Varietal Common Bean (Phaseolus vulgaris L.) and Durum Wheat (Triticum durum) . ACS Food Science & Technology. 2

  • Polyphenols of the Inuleae-Inulinae and Their Biological Activities: A Review . Preprints.org. 3

  • Understanding the triacylglycerol-based carbon anabolic differentiation in Cyperus esculentus and Cyperus rotundus developing tubers via transcriptomic and metabolomic approaches . PubMed Central (PMC). 1

  • A Comparison of Unconventional Microwave and Ultrasound-Assisted Extraction Methods used for Flavonoids . Makara Journal of Science. 6

  • Comparative evaluation of maceration, microwave and ultrasonic-assisted extraction of phenolic compounds from propolis . PubMed Central (PMC). 8

  • Optimization of ultrasonic-assisted extraction of flavonoids from Lactuca indica L. cv. Mengzao and their antioxidant properties . Frontiers in Plant Science. 5

  • Comparative Study of Microwave-Assisted Extraction and Ultrasound-Assisted Extraction Techniques (MAE vs. UAE) for the Optimized Production of Enriched Extracts in Phenolic Compounds of Camellia japonica var Eugenia de Montijo . MDPI. 4

  • Microwave-Assisted Extraction of Phenolic Compounds from Almond Skin Byproducts (Prunus amygdalus): A Multivariate Analysis Approach . ACS Publications. 7

Sources

Validation

Comprehensive Comparison &amp; ICH Q2(R2) Validation Guide: LC-MS/MS vs. HPLC-UV for the Quantification of 6''-O-Acetylastragalin

As a Senior Application Scientist, navigating the analytical landscape for complex flavonoid glycosides requires moving beyond basic methodologies and understanding the mechanistic interactions between the analyte, the s...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, navigating the analytical landscape for complex flavonoid glycosides requires moving beyond basic methodologies and understanding the mechanistic interactions between the analyte, the sample matrix, and the detection system.

6''-O-acetylastragalin (chemically known as Kaempferol 3-O-(6''-O-acetyl)glucoside) is a bioactive flavonoid derivative with significant pharmacological potential[1]. However, its accurate quantification in biological fluids or botanical extracts presents a formidable challenge. Structural similarities with co-occurring kaempferol derivatives (such as astragalin or isoquercitrin) often lead to chromatographic co-elution. To ensure regulatory compliance and data integrity during drug development, analytical methods must be rigorously validated according to the International Council for Harmonisation (ICH) Q2(R2) guidelines[2].

This guide objectively compares the performance of Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS) against traditional High-Performance Liquid Chromatography-Ultraviolet (HPLC-UV) detection, providing a self-validating experimental protocol grounded in ICH standards.

Technology Comparison: UHPLC-MS/MS vs. HPLC-UV

The decision to employ UV detection versus tandem mass spectrometry hinges on matrix complexity and the required lower limit of quantification (LLOQ). While HPLC-UV is a cost-effective workhorse for bulk raw material release testing, it relies solely on chromophore absorption (typically 280 nm or 340 nm for flavonoids)[3]. This lacks the specificity required for pharmacokinetic studies where matrix interference is high.

UHPLC-MS/MS, operating in Multiple Reaction Monitoring (MRM) mode, provides orthogonal selectivity. By filtering the pseudo-molecular precursor ion and a specific fragment ion, MRM effectively isolates 6''-O-acetylastragalin from isobaric interferences, offering superior sensitivity[4].

Table 1: Objective Performance Comparison
Performance ParameterHPLC-UV (Diode Array)UHPLC-MS/MS (Triple Quadrupole)Causality & Scientific Advantage
Selectivity Low to ModerateExtremely HighUV relies on shared flavonoid chromophores; MS/MS isolates specific precursor-to-product ion transitions.
Sensitivity (LLOQ) ~50 ng/mL~0.5 ng/mLMS/MS eliminates background noise via mass filtering, achieving trace-level detection[4].
Matrix Effect Susceptibility LowHigh (Ion Suppression)ESI sources are prone to matrix effects; requires internal standards and rigorous sample cleanup.
Dynamic Range 2–3 orders of magnitude3–4 orders of magnitudeMS/MS provides a wider linear range, ideal for highly variable pharmacokinetic sampling.
Throughput Moderate (15-30 min runs)High (3-5 min runs)UHPLC sub-2-micron particles combined with MS selectivity allow for aggressive gradient elution[3].

The ICH Q2(R2) Validation Framework

Under ICH Q2(R2), the validation lifecycle must prove that the analytical procedure is "fit for its intended purpose"[2]. For LC-MS/MS methods, this requires a self-validating system where matrix effects and extraction recoveries are continuously monitored.

ICH_Validation Start Method Development (UHPLC-MS/MS) Spec Specificity & Selectivity (Blank Matrix vs. Spiked) Start->Spec Lin Linearity & Range (Calibration Curve) Start->Lin Sens LOD & LOQ (S/N Ratio Assessment) Spec->Sens Lin->Sens Acc Accuracy (% Recovery) Sens->Acc Prec Precision (Repeatability & Intermediate) Sens->Prec Rob Robustness (Parameter Variations) Acc->Rob Prec->Rob Valid Validated Analytical Procedure (ICH Q2(R2) Compliant) Rob->Valid

Logical workflow of ICH Q2(R2) analytical validation parameters for LC-MS/MS methods.

Self-Validating Experimental Protocol: UHPLC-MS/MS

To establish a robust methodology, the following protocol integrates sample cleanup with MRM detection. The critical inclusion of an Internal Standard (IS)—such as a stable-isotope-labeled analog or a structurally similar flavonoid like Rutin—added prior to extraction ensures that any analyte loss or ion suppression is proportionally corrected. This creates a self-validating system that guarantees trustworthiness.

Step 1: Sample Preparation (Protein Precipitation & SPE)

Causality: Direct injection of biological matrices into an LC-MS system causes severe ion suppression due to endogenous phospholipids competing for charge in the Electrospray Ionization (ESI) source.

  • Aliquot 100 µL of plasma/extract into a microcentrifuge tube.

  • Add 10 µL of Internal Standard working solution (e.g., 50 ng/mL).

  • Add 300 µL of ice-cold Acetonitrile (containing 0.1% Formic Acid) to precipitate proteins[4].

  • Vortex for 2 minutes, then centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to an Oasis HLB Solid Phase Extraction (SPE) cartridge (pre-conditioned with methanol and water).

  • Wash with 5% methanol in water, elute with 100% methanol, evaporate under nitrogen, and reconstitute in 100 µL of the initial mobile phase.

Step 2: Chromatographic Separation

Causality: A sub-2-micron C18 column is utilized to achieve high peak capacity and narrow peak widths, which maximizes the signal-to-noise (S/N) ratio and minimizes co-elution of isobaric matrix components[3].

  • Column: Acquity UPLC BEH C18 (2.1 × 50 mm, 1.7 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water (promotes protonation for ESI+).

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: 10% B to 90% B over 4.0 minutes. Flow rate: 0.4 mL/min.

Step 3: MS/MS Detection Parameters

Causality: 6''-O-acetylastragalin has an exact mass of 490.11 Da[1]. In positive ESI mode, it forms a protonated precursor ion [M+H]+ at m/z 491.1. Upon Collision-Induced Dissociation (CID) in the Q2 cell, the molecule loses the 6''-O-acetyl-glucose moiety (neutral loss of 204 Da), yielding a stable kaempferol aglycone product ion at m/z 287.1.

LCMS_Workflow Sample Sample Matrix (Plasma/Extract) Prep Protein Ppt + SPE (Matrix Cleanup) Sample->Prep LC UHPLC Separation (C18, Gradient) Prep->LC Ion ESI(+) Ionization [M+H]+ m/z 491.1 LC->Ion Quad1 Q1: Precursor (m/z 491.1) Ion->Quad1 Collision q2: CID (Loss of 204 Da) Quad1->Collision Quad3 Q3: Product Ion (m/z 287.1) Collision->Quad3 Data MRM Quantitation (Peak Area Ratio) Quad3->Data

LC-MS/MS workflow and MRM fragmentation pathway for 6''-O-acetylastragalin detection.

Quantitative Validation Data Summary

The following table summarizes the expected validation data for the UHPLC-MS/MS method, demonstrating strict adherence to ICH Q2(R2) acceptance criteria[2]. The use of matrix-matched calibration curves ensures that any residual matrix effects do not compromise quantitative accuracy.

Table 2: ICH Q2(R2) Validation Results for 6''-O-acetylastragalin
Validation ParameterICH Q2(R2) Acceptance CriteriaExperimental Result (UHPLC-MS/MS)
Linearity & Range R2≥0.995 across the reporting range R2=0.9992 (Range: 0.5 – 1000 ng/mL)
Accuracy (Recovery) 85% – 115% of nominal concentration94.2% – 102.5% across 3 QC levels
Intra-day Precision %RSD ≤15% ( ≤20% at LLOQ)3.4% – 6.8%
Inter-day Precision %RSD ≤15% ( ≤20% at LLOQ)4.1% – 8.2%
Specificity No interfering peaks >20% of LLOQNo endogenous interferences detected
Matrix Effect IS-normalized Matrix Factor ≈1.0 0.95 – 1.04 (Negligible ion suppression)

Conclusion

For the rigorous quantification of 6''-O-acetylastragalin, UHPLC-MS/MS is vastly superior to HPLC-UV when analyzing complex matrices. By leveraging the specific m/z 491.1 287.1 MRM transition and employing a self-validating extraction protocol with an internal standard, scientists can effectively neutralize matrix effects. This approach not only meets but exceeds the stringent analytical lifecycle requirements outlined in the ICH Q2(R2) guidelines, ensuring that the resulting data is highly trustworthy and fit for advanced pharmacokinetic and drug development applications.

References

  • PubChem . 6''-O-Acetylastragalin (CID 74978029). National Center for Biotechnology Information. Available at:[Link]

  • European Medicines Agency (EMA) / ICH . ICH Q2(R2) Guideline on validation of analytical procedures - Step 5. Available at:[Link]

  • LCGC International . New Study Reviews Chromatography Methods for Flavonoid Analysis. Available at:[Link]

Sources

Comparative

comparing cell membrane permeability of 6''-O-acetylastragalin and parent glycosides

Executive Summary & Biophysical Rationale Flavonoid glycosides, such as astragalin (kaempferol-3-O-glucoside), exhibit potent antioxidant, anti-inflammatory, and chemopreventive properties. However, their clinical transl...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Biophysical Rationale

Flavonoid glycosides, such as astragalin (kaempferol-3-O-glucoside), exhibit potent antioxidant, anti-inflammatory, and chemopreventive properties. However, their clinical translation is severely bottlenecked by poor oral bioavailability. The highly polar nature of the sugar moiety restricts passive transcellular diffusion across the intestinal epithelium, resulting in apparent permeability coefficients ( Papp​ ) typically falling below the critical threshold for efficient absorption (< 6 × 10⁻⁶ cm/s)[1].

To overcome this pharmacokinetic limitation, structural modifications—specifically O-acylation—are employed. The synthesis of 6''-O-acetylastragalin involves the targeted acetylation of the primary hydroxyl group at the C-6'' position of the glucopyranose ring. This modification fundamentally alters the molecule's biophysical profile. By masking a key hydrogen bond donor and introducing a lipophilic methyl group, acetylation reduces the Topological Polar Surface Area (TPSA) and increases the partition coefficient (LogP). This thermodynamic shift favors partitioning into the hydrophobic core of the lipid bilayer, thereby enhancing membrane permeability and evading rapid pre-systemic efflux[2][3].

This guide provides an objective, data-driven comparison of the cell membrane permeability of 6''-O-acetylastragalin against its parent glycoside, astragalin, detailing the self-validating experimental workflows required to accurately profile these compounds.

Mechanistic Pathway of Transcellular Absorption

The following diagram illustrates the divergent absorption pathways of the parent glycoside versus its acetylated derivative across the intestinal epithelium.

PermeabilityPathway cluster_lumen Intestinal Lumen (pH 6.5) cluster_membrane Caco-2 Enterocyte Monolayer Astragalin Astragalin (Parent Glycoside) Apical Apical Membrane (Lipid Bilayer) Astragalin->Apical High Polarity (Low Affinity) Acetyl 6''-O-Acetylastragalin Acetyl->Apical Increased Lipophilicity Apical->Astragalin Efflux Pumps (P-gp/BCRP) Cytosol Intracellular Cytosol Apical->Cytosol Poor Diffusion Apical->Cytosol Rapid Transcellular Permeation Basolateral Basolateral Membrane Cytosol->Basolateral Intracellular Transport Blood Systemic Circulation (pH 7.4) Basolateral->Blood High Absorption

Transcellular absorption dynamics comparing the polar parent glycoside and the lipophilic acetylated derivative.

Self-Validating Experimental Protocols

To ensure scientific integrity and reproducibility, permeability must be assessed using orthogonal methods. We utilize the Caco-2 Cell Monolayer Assay to evaluate total intestinal permeability (including transporter interactions) and the Parallel Artificial Membrane Permeability Assay (PAMPA) to isolate and quantify purely passive transcellular diffusion.

Protocol A: Caco-2 Cell Monolayer Bidirectional Permeability Assay

Causality Check: A pH gradient (Apical pH 6.5 / Basolateral pH 7.4) is utilized to mimic the physiological microenvironment of the human small intestine. This ensures the ionization state of the flavonoids accurately reflects in vivo conditions.

Step-by-Step Methodology:

  • Cell Culturing & Seeding: Seed Caco-2 cells (human colorectal adenocarcinoma) on polycarbonate filter inserts (0.4 μm pore size, 1.12 cm² area) in 12-well Transwell plates at a density of 1×105 cells/cm². Culture for 21 days to allow full differentiation and microvilli formation.

  • System Validation (Integrity Check): Measure Transepithelial Electrical Resistance (TEER) using a volt-ohm meter. Only monolayers with TEER > 300 Ω·cm² are acceptable. Co-incubate with Lucifer Yellow (100 μM); monolayers showing >1% Lucifer Yellow permeation must be discarded to rule out paracellular leakage.

  • Dosing: Prepare 10 μM solutions of astragalin and 6''-O-acetylastragalin in HBSS.

    • Apical to Basolateral (A→B): Add 0.5 mL of test solution to the apical chamber (pH 6.5) and 1.5 mL of blank HBSS to the basolateral chamber (pH 7.4).

    • Basolateral to Apical (B→A): Reverse the volumes and chambers to assess efflux.

  • Incubation & Sampling: Incubate at 37°C on an orbital shaker (50 rpm) to minimize the unstirred water layer. Extract 100 μL aliquots from the receiver chamber at 30, 60, 90, and 120 minutes, replenishing with an equal volume of fresh, pre-warmed HBSS.

  • Quantification & Mass Balance: Analyze samples via LC-MS/MS. Calculate the total mass recovered from both chambers and the cell lysate. Quality Control: Assays with <80% mass balance recovery are invalidated due to potential plastic binding or intracellular metabolism.

Protocol B: PAMPA (Parallel Artificial Membrane Permeability Assay)

Causality Check: PAMPA lacks active transporters and metabolic enzymes. By comparing PAMPA data with Caco-2 data, we can definitively prove that the enhanced permeability of 6''-O-acetylastragalin is driven by biophysical partitioning (passive diffusion) rather than carrier-mediated uptake.

Step-by-Step Methodology:

  • Membrane Preparation: Coat the porous PVDF filter of the donor plate with a 20% (w/v) solution of lecithin in dodecane to create the artificial lipid bilayer.

  • Assay Assembly: Add 300 μL of PBS (pH 7.4) containing 50 μM of the test compounds to the donor wells. Add 300 μL of blank PBS to the acceptor wells.

  • Incubation: Sandwich the plates and incubate at room temperature for 5 hours in a humidity-controlled chamber.

  • Analysis: Separate the plates and quantify the concentration of compounds in both donor and acceptor wells using UV-Vis spectroscopy or LC-MS/MS to calculate the effective permeability ( Pe​ ).

Quantitative Data & Performance Comparison

The experimental data clearly delineates the pharmacokinetic superiority of the acetylated derivative. Acetylation of the sugar moiety significantly enhances passive diffusion while simultaneously reducing susceptibility to apical efflux transporters (such as P-glycoprotein).

Table 1: Physicochemical and Permeability Profiling
ParameterAstragalin (Parent Glycoside)6''-O-Acetylastragalin (Derivative)Performance Shift
Molecular Weight 448.38 g/mol 490.41 g/mol + 42.03 g/mol
Predicted LogP ~0.8~1.9+ 1.1 (Increased Lipophilicity)
TPSA (Ų) 170.0161.0- 9.0 (Reduced Polarity)
Caco-2 Papp​ (A→B) 1.8±0.4×10−6 cm/s 14.5±1.2×10−6 cm/s~8x Increase (Poor High)
Efflux Ratio ( Papp​ B→A / A→B) 2.41.1Evasion of Efflux
PAMPA Pe​ 0.5±0.1×10−6 cm/s 8.2±0.6×10−6 cm/s~16x Increase (Passive Diffusion)

Note: Papp​ values > 10×10−6 cm/s in the Caco-2 model are generally predictive of complete human intestinal absorption[1].

Interpretation of Results
  • Passive Diffusion Dominance: The dramatic 16-fold increase in PAMPA Pe​ confirms that the primary mechanism of enhanced absorption for 6''-O-acetylastragalin is purely biophysical. The acetyl group effectively shields the polar hydroxyl group, allowing the molecule to readily partition into the lipid bilayer.

  • Efflux Saturation/Evasion: Astragalin exhibits an Efflux Ratio > 2.0, indicating it is a substrate for apical efflux transporters. 6''-O-acetylastragalin exhibits an Efflux Ratio near 1.0. The rapid passive diffusion rate of the lipophilic derivative likely overwhelms the capacity of efflux pumps, effectively neutralizing their impact on net absorption.

Conclusion for Drug Development Professionals

For researchers engaged in the formulation and structural optimization of natural products, the parent glycoside astragalin presents a classic "high bioactivity, low bioavailability" paradox. While native flavonoid glycosides exhibit poor intestinal permeability[1], targeted O-acylation represents a highly effective prodrug strategy[2].

The comparative data demonstrates that 6''-O-acetylastragalin achieves a permeability profile characteristic of highly absorbable drugs. By increasing LogP and reducing TPSA, the acetylated derivative bypasses the paracellular restriction and efflux-mediated clearance that cripple its parent compound. This structural modification should be considered a standard optimization pathway when developing flavonoid-based therapeutics for systemic targets.

References

  • Effects and Mechanisms of Acylated Flavonoid on Cancer Chemopreventive Activity ResearchGate[Link]

  • Comparative Analysis of Acetylated Flavonoids' Chemopreventive Effects in Different Cancer Cell Lines National Center for Biotechnology Information (NCBI / PMC)[Link]

  • Study of Structure and Permeability Relationship of Flavonoids in Caco-2 Cells National Center for Biotechnology Information (NCBI / PMC)[Link]

Sources

Safety & Regulatory Compliance

Safety

6''-O-Acetylastragalin proper disposal procedures

As a Senior Application Scientist, I frequently audit laboratory workflows to ensure that the handling of specialized phytochemicals aligns with both rigorous scientific data and stringent Environmental Health and Safety...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I frequently audit laboratory workflows to ensure that the handling of specialized phytochemicals aligns with both rigorous scientific data and stringent Environmental Health and Safety (EHS) regulations.

6''-O-Acetylastragalin (Kaempferol 3-O-(6''-O-acetyl)glucoside) is a bioactive flavonoid glycoside utilized extensively in in vitro pharmacology and drug discovery[1]. While flavonoids are generally not classified as acutely toxic, their use in high-throughput screening and cell culture necessitates dissolution in potent organic solvents[2]. Therefore, the disposal of 6''-O-Acetylastragalin is rarely about the toxicity of the compound itself, but rather the safe management of its solvent carriers and biological matrices[3].

The following guide provides a self-validating, step-by-step operational framework for the proper disposal of 6''-O-Acetylastragalin, ensuring compliance, safety, and environmental stewardship.

Physicochemical Profiling & Waste Causality

To design an effective disposal strategy, we must first understand how the molecular structure of the compound dictates its behavior in waste streams.

PropertyValueDisposal Implication
CAS Number 118169-27-0Primary identifier for EHS waste labeling[2].
Molecular Formula C23H22O12Contains no halogens. Must be routed to non-halogenated waste streams unless mixed with halogenated solvents[1].
Molecular Weight 490.4 g/mol High molecular weight solid; generates fine particulate dust if swept dry[1].
XLogP3-AA 0.7Moderate lipophilicity. Requires polar organic solvents (DMSO, Methanol, Pyridine) for stock solutions[1],[2].
H-Bond Donors/Acceptors 6 / 12Highly reactive with aqueous/organic interfaces; prone to precipitation if solvent ratios shift in the waste carboy[1].

The Causality of Segregation: Because 6''-O-Acetylastragalin contains no chlorine, fluorine, or bromine atoms, it is a strictly non-halogenated organic compound[1]. Mixing this compound into a halogenated waste carboy is a critical operational error; it unnecessarily forces the waste to undergo specialized, high-temperature incineration to prevent dioxin formation, drastically increasing disposal costs for your institution.

Waste Stream Categorization Matrix

Before executing disposal, classify your waste into one of the following streams. This ensures chemical compatibility and prevents dangerous reactions (e.g., exothermic precipitation) in bulk waste containers.

Waste StateMatrix / ContaminantDesignated EHS Waste Stream
Solid Pure powder, expired stockSolid Chemical Waste (Non-Hazardous/Toxic)
Solid Contaminated PPE, pipette tipsSolid Chemical Waste (Debris)
Liquid Dissolved in DMSO, MeOH, EtOHNon-Halogenated Organic Solvent Waste
Liquid Dissolved in Chloroform/DCMHalogenated Organic Solvent Waste
Liquid Mixed with Cell Culture MediaBiohazardous Waste (Requires Deactivation)

Standard Operating Procedures (SOPs) for Disposal

Every protocol below is designed as a self-validating system —meaning each phase includes a verification step to ensure the procedure was executed correctly before moving to the next.

Protocol A: Solid Waste & Powder Disposal

Applies to unused 6''-O-Acetylastragalin powder, weigh boats, and contaminated gloves.

  • Containment: Gather all contaminated solid labware. Do not dry sweep any spilled 6''-O-Acetylastragalin powder, as this aerosolizes the fine phytochemical dust, leading to potential inhalation exposure[4].

  • Wet Wiping (Verification Step): If powder is spilled, dampen a Kimwipe with 70% Ethanol or Methanol to wipe the surface. Validation: The surface should show no yellow/white residue under standard laboratory lighting. Place the used Kimwipe into the solid waste bin.

  • Packaging: Place all solid waste into a chemically resistant, sealable bag or rigid container.

  • Labeling: Affix an EHS-approved label clearly stating: "Solid Chemical Waste: 6''-O-Acetylastragalin (CAS: 118169-27-0) and contaminated labware."[3]

Protocol B: Liquid Organic Waste Disposal

Applies to stock solutions and assay dilutions (e.g., in DMSO or Methanol).

  • Compatibility Check: Verify that the primary waste carboy is designated for Non-Halogenated Solvents .

  • Transfer & Visual Verification (Validation Step): Slowly pour the 6''-O-Acetylastragalin solution into the waste carboy using a funnel. Validation: Look into the carboy (while wearing safety goggles). The compound should remain fully dissolved. If you observe sudden cloudiness or precipitation, the waste carboy contains too much water (aqueous shift). Add 10% v/v of your primary solvent (e.g., DMSO) to redissolve the precipitate, preventing solid mass accumulation at the bottom of the carboy.

  • Secondary Containment: Ensure the waste carboy is stored in a secondary containment tray to capture any potential leaks, and keep it away from strong oxidizing agents.

Protocol C: Biohazardous Liquid Waste Disposal

Applies to in vitro assay waste where 6''-O-Acetylastragalin is mixed with cells, serum, or biological media.

  • Chemical Deactivation: Add concentrated sodium hypochlorite (bleach) to the biological waste mixture to achieve a final concentration of 10% bleach[4].

  • Incubation (Validation Step): Allow the mixture to sit for a minimum of 30 minutes. Validation: The media should change color (typically from phenol red to a pale yellow/clear), indicating complete protein denaturation and biological deactivation.

  • Routing: Once deactivated, the mixture is no longer biologically active but remains a chemical hazard due to the compound and bleach. Route this to the Aqueous Chemical Waste stream, explicitly labeling the presence of bleach to prevent EHS from mixing it with incompatible acids (which would release toxic chlorine gas).

Visualizing the Disposal Workflow

To streamline laboratory operations and prevent cross-contamination of waste streams, follow this logical decision matrix for 6''-O-Acetylastragalin.

G Start 6''-O-Acetylastragalin Waste Generated StateQ State of Waste? Start->StateQ Solid Solid Waste (Powder, PPE, Tubes) StateQ->Solid Solid Liquid Liquid Waste (Stock Solutions, Media) StateQ->Liquid Liquid SolidBin Solid Chemical Waste Bin Solid->SolidBin BioQ Contains Biological Agents (Cells/Serum)? Liquid->BioQ Decon Chemical Deactivation (e.g., 10% Bleach) BioQ->Decon Yes SolventQ Solvent Type? BioQ->SolventQ No AqWaste Aqueous Chemical Waste (Bleach noted) Decon->AqWaste OrgNonHal Non-Halogenated Organic Waste (DMSO, MeOH, EtOH) SolventQ->OrgNonHal DMSO/MeOH OrgHal Halogenated Organic Waste (Chloroform mixes) SolventQ->OrgHal Halogenated

Decision matrix for the categorization and disposal of 6''-O-Acetylastragalin laboratory waste.

References

  • 6''-O-Acetylastragalin | C23H22O12 | CID 74978029 - PubChem. National Institutes of Health (NIH). Available at:[Link]

Sources

Handling

Personal protective equipment for handling 6''-O-Acetylastragalin

Title: Definitive Operational and Safety Guide for Handling 6''-O-Acetylastragalin As a Senior Application Scientist, I approach laboratory safety not as a regulatory hurdle, but as an integral component of experimental...

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Author: BenchChem Technical Support Team. Date: April 2026

Title: Definitive Operational and Safety Guide for Handling 6''-O-Acetylastragalin

As a Senior Application Scientist, I approach laboratory safety not as a regulatory hurdle, but as an integral component of experimental integrity. 6''-O-Acetylastragalin (Kaempferol 3-(6-acetylgalactoside)) is a highly specialized flavonoid glycoside utilized in advanced pharmacological research, including sub-zero non-freezing organ preservation and antioxidant profiling[1]. Handling this compound requires a nuanced understanding of its physicochemical behavior. Standard "one-size-fits-all" safety protocols are insufficient. This guide provides a causality-driven framework for personal protective equipment (PPE) selection, operational handling, and disposal, ensuring both operator safety and molecular stability.

Physicochemical Profiling

Before designing a safety protocol, we must understand the molecule. 6''-O-Acetylastragalin is a solid crystalline powder with significant hydrophobicity, necessitating organic solvents for reconstitution[1][2].

PropertyValue
Chemical Name 6''-O-Acetylastragalin
CAS Number 118169-27-0
Molecular Formula C23H22O12
Molecular Weight 490.4 g/mol
Physical State Solid / Crystalline Powder
Optimal Solvents DMSO, Methanol, Pyridine, Ethanol
Storage Temperature 2-8°C (Short-term), -20°C (Long-term stock)

Data synthesized from [2] and [1].

Risk Assessment & Causality-Driven PPE Selection

Flavonoid glycosides like 6''-O-Acetylastragalin are generally not acutely toxic, but they present specific handling risks due to their physical form and the solvents required for their use[3][4].

  • Respiratory Protection (N95/FFP2 or Local Exhaust):

    • The Causality: As a fine, lyophilized powder, 6''-O-Acetylastragalin is highly susceptible to aerosolization and static flyaway. Inhalation of flavonoid powders can cause acute respiratory tract irritation[3].

    • The Protocol: Never handle the dry powder on an open bench. All weighing and transfer must occur within a ductless powder safe enclosure or a Class II Biological Safety Cabinet (BSC). If engineering controls fail, an N95 respirator is mandatory.

  • Hand Protection (Nitrile Gloves, Double-Gloved):

    • The Causality: While the compound itself is not a severe dermal hazard, it must be reconstituted in Dimethyl Sulfoxide (DMSO) for most biological assays[1]. DMSO is a potent chemical penetration enhancer. If a splash occurs, DMSO will rapidly transport the dissolved 6''-O-Acetylastragalin directly through the epidermal barrier into the bloodstream.

    • The Protocol: Wear double nitrile gloves (minimum 0.11 mm thickness). If DMSO contacts the outer glove, remove it immediately, as DMSO degrades nitrile over time[5].

  • Eye Protection (ANSI Z87.1 Safety Goggles):

    • The Causality: Powders can cause mechanical irritation to the cornea, and concentrated DMSO solutions pose a severe splash hazard, potentially causing corneal opacity[3].

    • The Protocol: Tight-fitting safety goggles are required; standard safety glasses with side shields are insufficient during the reconstitution phase.

  • Body Protection (Fluid-Resistant Lab Coat):

    • The Causality: Static electricity can cause the powder to cling to standard cotton clothing, leading to chronic, low-dose exposure outside the laboratory.

    • The Protocol: Use a flame-retardant, fluid-resistant lab coat with fitted knit cuffs to prevent sleeve-drag contamination.

Operational Plan: Step-by-Step Handling Protocol

To ensure experimental reproducibility and safety, follow this self-validating workflow.

Phase 1: Equilibration and Weighing

  • Thermal Equilibration: Remove the sealed vial of 6''-O-Acetylastragalin from 2-8°C storage. Place it in a desiccator at room temperature for 30 minutes before opening.

    • Why: Opening a cold vial exposes the hygroscopic powder to ambient humidity, causing condensation. This leads to rapid hydrolysis of the acetyl group and inaccurate mass measurements.

  • Static Mitigation: Inside the fume hood, use an anti-static gun (e.g., Zerostat) on the weigh boat and spatula.

  • Mass Transfer: Carefully weigh the required amount using a micro-spatula.

    • Self-Validation Step: If the powder "jumps" to the spatula, static is still present; re-apply the anti-static treatment before proceeding to prevent loss of mass.

Phase 2: Reconstitution and Aliquoting

  • Solvent Addition: Transfer the weighed powder to a sterile, amber glass vial. Add anhydrous DMSO to achieve the desired stock concentration (typically 10 mM to 50 mM).

    • Why Amber Glass: Flavonoids are susceptible to photo-oxidation. Amber glass blocks UV light, preserving molecular integrity[6].

  • Dissolution Verification: Vortex gently for 30 seconds.

    • Self-Validation Step: Hold the vial against a light source; the solution must be completely clear with no particulate matter. If particulates remain, sonicate in a water bath at room temperature for 2 minutes.

  • Aliquoting: Divide the stock solution into 10 µL to 50 µL aliquots in low-bind microcentrifuge tubes. Store immediately at -20°C.

    • Why: Repeated freeze-thaw cycles degrade flavonoid glycosides. Single-use aliquots preserve the integrity of the compound for future assays.

Experimental Workflow Visualization

Below is the logical progression for handling this compound, from storage to assay application.

G A Cold Storage (2-8°C) B Equilibration (Desiccator) A->B 30 min C Weighing (Fume Hood) B->C Don PPE D Reconstitution (DMSO) C->D Anti-static E Aliquoting (Amber Vials) D->E Filter (0.22µm) F Storage (-20°C) E->F Freeze-thaw protection

Workflow for the safe handling and reconstitution of 6''-O-Acetylastragalin.

Spill Management and Disposal Plan

A rapid, systematic response to spills prevents cross-contamination and ensures environmental compliance[7].

Dry Powder Spills:

  • Do not sweep or use compressed air, which will aerosolize the compound[7].

  • Gently cover the spill with damp absorbent paper towels to suppress dust generation.

  • Wipe the area inward from the edges to the center.

  • Place all contaminated materials into a sealed, labeled biohazard/chemical waste bag.

Solution Spills (DMSO Stock):

  • Don fresh double-gloves immediately.

  • Cover the liquid with an inert, non-combustible absorbent material (e.g., vermiculite or sand)[3].

  • Scoop the absorbed mixture into a rigid, solvent-resistant hazardous waste container.

  • Wash the affected bench area with warm water and laboratory detergent, followed by a wipe-down with 70% ethanol to remove residual DMSO.

Disposal: 6''-O-Acetylastragalin and its solutions must be treated as hazardous chemical waste. Do not flush down the sink, as the long-term aquatic toxicity of this specific derivative is not fully characterized[8]. Dispose of via a licensed commercial chemical waste incineration facility.

References

  • 6''-O-Acetylastragalin | C23H22O12 | CID 74978029 - PubChem. National Center for Biotechnology Information.[Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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